Nitrilase
Description
Properties
CAS No. |
9024-90-2 |
|---|---|
Molecular Formula |
C72H75N2O15P |
Molecular Weight |
1239.3 g/mol |
IUPAC Name |
dibenzyl [4-[3-[2-methoxy-5-[2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]anilino]-2-methyl-3-oxopropyl]phenyl] phosphate;N-[2-methoxy-5-[2-(7-methoxy-1,3-benzodioxol-5-yl)ethenyl]phenyl]-2-methyl-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanamide |
InChI |
InChI=1S/C41H40NO9P.C31H35NO6/c1-29(41(43)42-36-23-31(18-21-37(36)45-2)14-15-34-24-38(46-3)40-39(25-34)47-28-48-40)22-30-16-19-35(20-17-30)51-52(44,49-26-32-10-6-4-7-11-32)50-27-33-12-8-5-9-13-33;1-20(15-21-9-12-24(13-10-21)38-31(2,3)4)30(33)32-25-16-22(11-14-26(25)34-5)7-8-23-17-27(35-6)29-28(18-23)36-19-37-29/h4-21,23-25,29H,22,26-28H2,1-3H3,(H,42,43);7-14,16-18,20H,15,19H2,1-6H3,(H,32,33) |
InChI Key |
SSEVSZZAMDDDFK-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC=C(C=C1)OC(C)(C)C)C(=O)NC2=C(C=CC(=C2)C=CC3=CC4=C(C(=C3)OC)OCO4)OC.CC(CC1=CC=C(C=C1)OP(=O)(OCC2=CC=CC=C2)OCC3=CC=CC=C3)C(=O)NC4=C(C=CC(=C4)C=CC5=CC6=C(C(=C5)OC)OCO6)OC |
Origin of Product |
United States |
Foundational & Exploratory
Unearthing Nature's Catalysts: A Technical Guide to Nitrilase Enzyme Discovery and Classification
For Researchers, Scientists, and Drug Development Professionals
The quest for novel and efficient biocatalysts is a cornerstone of modern biotechnology and pharmaceutical development. Among these, nitrilases (EC 3.5.5.1) have emerged as enzymes of significant interest, catalyzing the direct hydrolysis of nitrile compounds to valuable carboxylic acids and ammonia.[1][2] This transformation, often performed with high chemo-, regio-, and enantioselectivity under mild conditions, presents a greener and more sustainable alternative to harsh chemical synthesis methods.[3][4] This in-depth technical guide provides a comprehensive overview of the discovery and classification of nitrilase enzymes, detailing experimental protocols and presenting key data for researchers in the field.
Discovery of Novel Nitrilases: Strategies and Methodologies
The discovery of new nitrilases with desired properties is a critical step in their application. Two primary approaches dominate the field: traditional culture-based methods and modern culture-independent metagenomic strategies.
Culture-Based Discovery: Enrichment and Screening
This classical approach involves isolating microorganisms from various environments and screening them for this compound activity.
Experimental Protocol: Enrichment Culture for this compound-Producing Microorganisms
-
Sample Collection: Obtain soil, water, or industrial effluent samples from environments likely to be rich in nitrile-degrading microorganisms (e.g., sites contaminated with nitrile compounds).
-
Enrichment Medium: Prepare a minimal salts medium with a specific nitrile compound (e.g., benzonitrile, acetonitrile) as the sole source of carbon and/or nitrogen. A typical medium composition is provided in Table 1.
-
Incubation: Inoculate the medium with the environmental sample and incubate at a suitable temperature (e.g., 30°C) with shaking.
-
Sub-culturing: Periodically transfer a small aliquot of the culture to fresh enrichment medium to select for microorganisms that can efficiently utilize the nitrile substrate.
-
Isolation: After several rounds of enrichment, plate the culture onto solid minimal medium containing the nitrile to obtain isolated colonies.
Table 1: Example of Minimal Salts Medium for Enrichment Culture
| Component | Concentration |
| K₂HPO₄ | 0.68 g/L |
| KH₂PO₄ | 0.12 g/L |
| MgSO₄·7H₂O | 0.01 g/L |
| MnSO₄·4H₂O | 0.01 g/L |
| CaCl₂·2H₂O | 0.01 g/L |
| FeSO₄·7H₂O | 0.01 g/L |
| Na₂MoO₇·2H₂O | 0.0006 g/L |
| Nitrile Substrate (e.g., Acetonitrile) | 1% (v/v) |
Source: Adapted from reference
Once isolated, colonies are screened for this compound activity using various assays.
Experimental Protocol: High-Throughput Screening of this compound Activity
Several high-throughput screening (HTS) methods have been developed to rapidly assess this compound activity from a large number of isolates or clones.
-
pH-Indicator Based Assay: This method detects the production of carboxylic acid, which lowers the pH of the medium.
-
Grow isolates in 96-well plates containing a suitable medium with the nitrile substrate and a pH indicator (e.g., bromothymol blue).
-
A color change (e.g., from blue to yellow for bromothymol blue) indicates acid production and potential this compound activity.
-
-
Ammonia Detection Assay: This assay quantifies the ammonia released during the this compound reaction.
-
The reaction of ammonia with phenol-hypochlorite produces a blue indophenol dye, which can be measured spectrophotometrically. This method is compatible with microplate readers for high-throughput analysis.
-
-
Chromogenic and Fluorogenic Assays: Novel probes, such as o-hydroxybenzonitrile derivatives, can be used for a time-resolved luminescent assay. This compound activity converts the substrate to a product that sensitizes Tb³⁺ luminescence, providing a highly sensitive readout.
Culture-Independent Discovery: Metagenomics
Metagenomics allows for the discovery of novel enzymes from the vast majority of microorganisms that cannot be cultured in the laboratory. This approach involves the direct extraction and cloning of DNA from an environmental sample.
Workflow for Metagenomic this compound Discovery
Caption: A generalized workflow for the discovery of novel nitrilases using a metagenomic approach.
Experimental Protocol: Functional Metagenomic Screening
-
Metagenomic DNA Extraction: Isolate high-molecular-weight DNA from the environmental sample.
-
Library Construction: Shear the DNA and ligate it into a suitable vector (e.g., fosmid) to create a metagenomic library.
-
Transformation: Transform the library into a host organism, typically E. coli.
-
Functional Screening: Plate the transformed cells on a medium where the hydrolysis of a specific nitrile is required for growth or produces a detectable signal. For example, using a nitrile as the sole nitrogen source.
-
Hit Identification and Characterization: Isolate positive clones, sequence the inserted DNA to identify the putative this compound gene, and subsequently express and characterize the enzyme.
Classification of this compound Enzymes
Nitrilases are classified based on their substrate specificity and phylogenetic relationships.
Classification by Substrate Specificity
Nitrilases are broadly categorized into three main groups based on their preferred substrates:
-
Aromatic Nitrilases: These enzymes show higher activity towards aromatic nitriles such as benzonitrile.
-
Aliphatic Nitrilases: These enzymes preferentially hydrolyze aliphatic nitriles like acrylonitrile.
-
Arylacetonitrilases: This group is active on arylacetonitriles, for instance, indole-3-acetonitrile.
It is important to note that some nitrilases exhibit broad substrate specificity, acting on compounds from multiple categories.
Table 2: Substrate Specificity of Selected Nitrilases
| Enzyme Source | Substrate Class Preference | Example Substrate(s) | Reference(s) |
| Klebsiella pneumoniae subsp. ozaenae | Aromatic | Bromoxynil | |
| Bacillus pallidus Dac521 | Broad | Aliphatic, aromatic, and heterocyclic nitriles | |
| Arabidopsis thaliana NIT1, 2, 3 | Arylacetonitrile | Phenylpropionitrile, Indole-3-acetonitrile | |
| Rhodococcus rhodochrous J1 | Aliphatic | Acrylonitrile | |
| Fusarium proliferatum | Broad | Aliphatic, aromatic, and ortho-substituted nitriles |
Phylogenetic Classification
The this compound superfamily is a large and diverse group of enzymes that catalyze the hydrolysis of non-peptide carbon-nitrogen bonds. Based on sequence similarity, this superfamily is divided into 13 branches. Nitrilases, in the strict sense, belong to one of these branches. Phylogenetic analysis of this compound sequences is a powerful tool for understanding their evolutionary relationships and predicting their function.
Logical Relationship of this compound Superfamily Classification
Caption: Hierarchical classification of the this compound superfamily.
Experimental Protocol: Phylogenetic Analysis of Nitrilases
-
Sequence Retrieval: Obtain amino acid sequences of known and putative nitrilases from databases like GenBank.
-
Multiple Sequence Alignment: Align the sequences using software such as ClustalW or MUSCLE to identify conserved regions. The catalytic triad of glutamate, lysine, and cysteine is a key conserved feature.
-
Phylogenetic Tree Construction: Construct a phylogenetic tree using methods like Maximum Likelihood or Bayesian Inference.
-
Analysis: Analyze the tree to understand the evolutionary relationships between different nitrilases. Enzymes with similar substrate specificities often cluster together in the phylogenetic tree.
Biochemical Characterization of Novel Nitrilases
Once a novel this compound has been identified, its biochemical properties must be characterized to determine its potential for industrial applications.
Experimental Protocol: Determining Optimal pH and Temperature
-
Optimal pH:
-
Prepare a series of buffers with different pH values (e.g., pH 4-10).
-
Perform the this compound activity assay in each buffer under standard temperature conditions.
-
The pH at which the highest activity is observed is the optimal pH.
-
-
Optimal Temperature:
-
Perform the this compound activity assay at a range of temperatures (e.g., 30-90°C) in the optimal pH buffer.
-
The temperature at which the highest activity is observed is the optimal temperature.
-
Table 3: Biochemical Properties of Selected Nitrilases
| Enzyme Source | Optimal pH | Optimal Temperature (°C) | Molecular Weight (kDa) | Reference(s) |
| Pseudomonas aeruginosa RZ44 | 7.0 | 40 | - | |
| Pyrococcus abyssi | - | >100 | 262 residues/subunit | |
| Bacillus pumilus C1 | 5.0 - 6.0 | - | - | |
| Alcaligenes faecalis MTCC 10757 | 7.0 - 8.0 | 30 - 55 | - |
Conclusion
The discovery and classification of this compound enzymes are driven by a combination of established and cutting-edge techniques. From traditional enrichment cultures to high-throughput metagenomic screening, the toolbox for identifying novel nitrilases is continually expanding. A thorough understanding of their classification based on substrate specificity and phylogenetic relationships, coupled with detailed biochemical characterization, is essential for unlocking their full potential in the synthesis of pharmaceuticals, fine chemicals, and for bioremediation purposes. This guide provides the foundational knowledge and protocols for researchers to effectively navigate this exciting field of biocatalysis.
References
- 1. This compound - Creative Enzymes [creative-enzymes.com]
- 2. tandfonline.com [tandfonline.com]
- 3. High-throughput screening methods for nitrilases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound: a promising biocatalyst in industrial applications for green chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
The Resilient Catalysts: A Technical Guide to the Biochemical Properties of Nitrilases from Extremophiles
For Researchers, Scientists, and Drug Development Professionals
In the ever-expanding landscape of biocatalysis, enzymes sourced from extremophiles—organisms thriving in harsh environmental conditions—represent a frontier of robust and highly active biocatalysts. Among these, nitrilases (EC 3.5.5.1) have garnered significant attention for their ability to convert nitriles directly into valuable carboxylic acids and ammonia, a reaction of considerable interest in the pharmaceutical and fine chemical industries.[1][2][3][4] This technical guide provides an in-depth exploration of the biochemical properties of nitrilases from extremophilic microorganisms, offering a comparative analysis of their operational parameters and a detailed overview of the methodologies employed in their characterization.
Core Biochemical Properties: A Comparative Analysis
Nitrilases from extremophiles exhibit remarkable stability and activity under conditions that would denature their mesophilic counterparts. This resilience is a key attribute for their industrial applicability, allowing for processes to be run at higher temperatures, which can increase reaction rates and substrate solubility while reducing the risk of microbial contamination. The following tables summarize the key biochemical properties of several well-characterized nitrilases from thermophilic, hyperthermophilic, and other extremophilic sources.
Thermophilic and Hyperthermophilic Nitrilases
These enzymes, isolated from heat-loving microorganisms, are characterized by their high optimal temperatures and exceptional thermostability.
| Organism | Optimal Temperature (°C) | Optimal pH | Thermostability | Substrate Specificity Highlights | Kinetic Parameters (Benzonitrile) |
| Pyrococcus sp. M24D13 | 85 | 7.5 (but shows high activity in a wide range of 4.5-7.5) | Retains >50% activity after 8 hours at 85°C.[1] | Versatile, with high activity towards both aromatic (benzonitrile) and aliphatic (butyronitrile) nitriles. Also exhibits cyanidase activity. | K_m: 0.3 mM, V_max: 333.3 µM min⁻¹, k_cat/K_m: 2.05 × 10⁵ s⁻¹ M⁻¹ |
| Pyrococcus abyssi | ~100 (organism's optimal growth temp) | Wide pH range | Half-life of 9 hours at 80°C and 6 hours at 90°C. | Primarily catalyzes the transformation of aliphatic nitriles. | Not specified for benzonitrile. |
| Bacillus pallidus Dac521 | 65 | 7.6 (constant between pH 6-9) | Half-lives: 8.4 h at 50°C, 2.5 h at 60°C, 13 min at 70°C, <3 min at 80°C. | Hydrolyzes aliphatic, aromatic, and heterocyclic nitriles. 4-cyanopyridine is hydrolyzed at the fastest rate. Ortho-substitution on benzonitrile is inhibitory. | k_cat/K_M values vary widely with substrate due to differences in affinity. |
| Geobacillus pallidus RAPc8 | Not specified | Not specified | Not specified | Produces both acid and amide products from nitrile substrates. | Not specified |
| Paraburkholderia phymatum (Nit_phym_) | Not specified | Broad range (5.5-8.5) | Half-life of 18 hours at 60°C. | Active towards various aromatic/benzylic nitriles, dinitriles, and some aliphatic nitriles. | Not specified |
Other Extremophilic Nitrilases
While research has predominantly focused on thermophiles, nitrilases from other extremophiles, such as halophiles, also present unique and potentially advantageous properties.
| Organism | Extremophilic Nature | Optimal pH | Optimal Temperature (°C) | Key Characteristics |
| Halomonas sp. IIIMB2797 | Moderately halophilic | 7.0 | 45 | Exhibits broad substrate affinity for aromatic and aliphatic nitriles. Maximum activity observed in the presence of 50 g L⁻¹ NaCl. Shows enhanced activity in the presence of organic solvents. |
Experimental Protocols: Methodologies for Characterization
The characterization of novel nitrilases involves a series of standardized biochemical assays. The following section details the typical experimental protocols employed.
Nitrilase Activity Assay
The standard method for determining this compound activity involves quantifying the amount of ammonia released during the hydrolysis of the nitrile substrate.
-
Reaction Mixture Preparation: A typical reaction mixture contains the purified enzyme, the nitrile substrate (e.g., 60 mM benzonitrile), and a suitable buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5).
-
Incubation: The reaction is initiated by the addition of the enzyme and incubated at the desired temperature (e.g., 85°C for a thermophilic enzyme) for a specific duration.
-
Reaction Termination: The reaction is stopped, often by the addition of an acid (e.g., HCl) or by heat inactivation.
-
Ammonia Quantification: The amount of ammonia produced is determined using a colorimetric method, such as the phenol-hypochlorite method. The absorbance is measured at a specific wavelength (e.g., 630 nm).
-
Unit Definition: One unit (U) of this compound activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of ammonia per minute under the specified assay conditions.
Determination of pH and Temperature Optima
To determine the optimal operational conditions for a this compound, activity assays are performed across a range of pH values and temperatures.
-
pH Optimum: The enzyme activity is measured in a series of buffers with different pH values (e.g., citrate for acidic range, phosphate for neutral range, and CAPS for alkaline range) while keeping the temperature constant at the presumed optimum.
-
Temperature Optimum: The enzyme activity is measured at various temperatures while maintaining the pH at its determined optimum.
Thermostability Assessment
The thermal stability of a this compound is a critical parameter for its industrial application. It is typically assessed by incubating the enzyme at a high temperature for different time intervals and then measuring the residual activity under standard assay conditions. The half-life (t_½_) of the enzyme at a specific temperature is the time required for the enzyme to lose 50% of its initial activity.
Substrate Specificity and Kinetic Analysis
To evaluate the substrate range of a this compound, its activity is tested against a variety of nitrile compounds, including aliphatic, aromatic, and heterocyclic nitriles. For a more detailed kinetic characterization, the Michaelis-Menten parameters (K_m and V_max) are determined for specific substrates. This is achieved by measuring the initial reaction rates at varying substrate concentrations and fitting the data to the Michaelis-Menten equation or a linearized form such as the Lineweaver-Burk plot.
Visualizing the Workflow: From Discovery to Characterization
The process of identifying and characterizing a novel this compound from an extremophile follows a logical workflow, from the initial screening of environmental samples to the detailed biochemical analysis of the purified enzyme.
Caption: A generalized workflow for the discovery and characterization of novel nitrilases from extremophiles.
The Catalytic Heart: The this compound Mechanism
Nitrilases belong to the this compound superfamily, which are characterized by a conserved catalytic triad of glutamate, lysine, and cysteine residues. The catalytic mechanism involves a nucleophilic attack by the cysteine thiol group on the carbon atom of the nitrile group. This is followed by the addition of two water molecules, which ultimately leads to the formation of the corresponding carboxylic acid and the release of ammonia, regenerating the enzyme for the next catalytic cycle.
Caption: A simplified representation of the this compound catalytic mechanism.
Conclusion and Future Outlook
Nitrilases from extremophiles are a class of highly robust and versatile biocatalysts with significant potential for industrial applications. Their ability to function under extreme conditions of temperature and pH, coupled with their often broad substrate specificity, makes them attractive alternatives to traditional chemical synthesis methods. Future research in this area will likely focus on the discovery of novel nitrilases from a wider range of extreme environments, as well as the protein engineering of existing enzymes to further enhance their stability, activity, and substrate scope for targeted industrial processes. The continued exploration of these resilient enzymes promises to unlock new and sustainable routes for the production of valuable chemicals and pharmaceuticals.
References
- 1. Frontiers | A New Thermophilic this compound from an Antarctic Hyperthermophilic Microorganism [frontiersin.org]
- 2. This compound enzymes and their role in plant–microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact [openbiotechnologyjournal.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
A Technical Guide to Nitrilase Substrate Specificity and Catalytic Mechanism
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth exploration of nitrilases, a class of enzymes with significant biotechnological and pharmaceutical relevance. It details their substrate specificity, the intricacies of their catalytic mechanism, and the experimental protocols used for their characterization.
Introduction to Nitrilases
Nitrilase enzymes (EC 3.5.5.1) catalyze the hydrolysis of nitrile compounds directly to the corresponding carboxylic acids and ammonia, often without the formation of free amide intermediates.[1] This direct conversion makes them valuable "green" catalysts for organic synthesis, waste treatment, and the production of high-value fine chemicals and pharmaceuticals.[2][3][4] Found in a wide range of organisms including plants, bacteria, fungi, and certain prokaryotes, nitrilases are involved in processes like natural product biosynthesis and detoxification.[5] Understanding their substrate range and catalytic action is crucial for harnessing their full potential in industrial and therapeutic applications.
This compound Classification and Substrate Specificity
The substrate specificity of a this compound dictates its utility for a particular synthetic transformation. Nitrilases are broadly categorized into three main classes based on their preferred substrates.
-
Aromatic Nitrilases: These enzymes primarily act on aromatic or heterocyclic nitriles, such as benzonitrile and 3-cyanopyridine. They are instrumental in producing valuable compounds like nicotinic acid (Vitamin B3) from 3-cyanopyridine.
-
Aliphatic Nitrilases: This class shows a preference for aliphatic nitriles, for example, acrylonitrile and glutaronitrile.
-
Arylacetonitrilases: These enzymes specialize in hydrolyzing arylacetonitriles like indole-3-acetonitrile and phenylacetonitrile. Their activity is key in the biosynthesis of the plant hormone indole-3-acetic acid.
While this classification is a useful guideline, some nitrilases exhibit broad substrate specificity, acting on compounds from multiple categories. The specificity is determined by the specific amino acid residues that form the enzyme's active site pocket, and altering these residues through mutagenesis can change the substrate preference.
Quantitative Analysis of Substrate Specificity
The efficiency and specificity of a this compound for a given substrate are quantified by the kinetic parameters Km, kcat, and the specificity constant (kcat/Km).
-
Km (Michaelis Constant): Represents the substrate concentration at which the reaction rate is half of its maximum (Vmax). It is an inverse measure of the enzyme's affinity for the substrate; a lower Km indicates a higher affinity.
-
kcat (Turnover Number): The number of substrate molecules converted to product per enzyme molecule per unit of time when the enzyme is saturated with the substrate. It reflects the enzyme's maximum catalytic speed.
-
kcat/Km (Specificity Constant): This second-order rate constant is the most effective measure of an enzyme's catalytic efficiency and substrate preference. It accounts for both how well the enzyme binds the substrate (affinity) and how quickly it converts it to product (catalytic rate).
Table 1: Kinetic Parameters of this compound from Acidovorax facilis ZJB09122 Mutant for Various Substrates
| Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (s⁻¹mM⁻¹) |
| 1-Cyano cyclohexylacetonitrile | 15.4 | 125.3 | 8.14 |
| Phenylacetonitrile | 2.8 | 98.7 | 35.25 |
| 3-Indoleacetonitrile | 1.9 | 76.5 | 40.26 |
| Mandelonitrile | 0.9 | 65.4 | 72.67 |
Data adapted from studies on engineered nitrilases, highlighting the variance in efficiency across different substrates.
Table 2: Substrate Specificity of Purified Recombinant this compound rPgNIT2
| Substrate | Specific Activity (U/mg) |
| 3-Butenenitrile | 5.94 |
| 4-Pentenitrile | 6.66 |
| 3-Chloropropionitrile | 2.47 |
Data derived from studies on this compound from Paraburkholderia graminis (PgNIT2). Note: Specific activity (U/mg) is another measure of enzyme activity, defined as µmol of product formed per minute per mg of enzyme.
The this compound Catalytic Mechanism
Members of the this compound superfamily share a conserved catalytic triad of Glutamate (Glu), Lysine (Lys), and Cysteine (Cys) residues within their active site. This triad is essential for the enzyme's hydrolytic activity.
The catalytic mechanism proceeds through a covalent catalysis pathway:
-
Nucleophilic Attack: The catalytic cycle is initiated by the glutamate residue, which acts as a general base, abstracting a proton from the thiol group of the cysteine. This activates the cysteine, turning it into a potent nucleophile. The resulting thiolate anion attacks the electrophilic carbon atom of the substrate's nitrile group.
-
Formation of a Thioimidate Intermediate: This attack leads to the formation of a covalent enzyme-thioimidate intermediate. The lysine residue acts as a catalytic acid, stabilizing the developing negative charge on the nitrile nitrogen by proton donation.
-
First Hydrolysis & Acylenzyme Formation: A water molecule enters the active site. It hydrolyzes the thioimidate intermediate, leading to the release of the first product, ammonia. This step results in the formation of a covalent acylenzyme intermediate. Because ammonia is a better leaving group than the enzyme's cysteine, this mechanism avoids the release of an amide intermediate.
-
Second Hydrolysis & Product Release: A second water molecule hydrolyzes the acylenzyme intermediate. This releases the final carboxylic acid product and regenerates the free enzyme, with the cysteine residue returned to its initial thiol state, ready for another catalytic cycle.
Key Experimental Protocols
Characterizing nitrilases involves a suite of biochemical and molecular biology techniques. Below are overviews of essential protocols.
Protocol for Determining this compound Activity
A common method for quantifying this compound activity is to measure the rate of ammonia production, a stoichiometric product of the hydrolysis reaction.
Principle: The amount of ammonia released from the nitrile substrate over time is quantified colorimetrically. The phenol/hypochlorite method or Nessler's reagent assay are frequently used.
Detailed Methodology (Phenol/Hypochlorite Method):
-
Reaction Setup: Prepare a reaction mixture containing a known concentration of the enzyme extract in a suitable buffer (e.g., 0.1 M potassium phosphate, pH 7.5). Pre-warm the mixture to the optimal temperature (e.g., 37°C).
-
Initiate Reaction: Start the reaction by adding the nitrile substrate (e.g., 150 mM acetonitrile) to the enzyme mixture. The total reaction volume is typically kept small (e.g., 200 µL).
-
Incubation: Incubate the reaction at the optimal temperature for a defined period (e.g., 20 minutes), ensuring the reaction rate is within the linear range.
-
Stop Reaction: Terminate the reaction by adding a quenching agent, such as a strong acid (e.g., tricarboxylic acid).
-
Ammonia Detection:
-
To an aliquot of the quenched reaction supernatant, add Reagent A (containing phenol and sodium nitroprusside).
-
Next, add Reagent B (containing sodium hypochlorite and sodium hydroxide) to develop a stable blue color (indophenol blue).
-
Incubate at room temperature for a set time (e.g., 10 minutes) to allow for full color development.
-
-
Quantification: Measure the absorbance of the solution at a specific wavelength (e.g., 480 nm for Nessler's, or ~630 nm for the phenol method).
-
Calculation: Determine the concentration of ammonia produced by comparing the absorbance to a standard curve prepared using known concentrations of ammonium chloride. Enzyme activity is then calculated based on the amount of ammonia produced per unit time per amount of enzyme.
High-throughput screening (HTS) methods have also been developed, often using pH indicators or fluorescent probes to rapidly assess the activity of large libraries of enzyme variants against various substrates.
Protocol for Site-Directed Mutagenesis
Site-directed mutagenesis is a powerful technique used to investigate the role of specific amino acid residues in an enzyme's structure, catalysis, and substrate specificity. By substituting target amino acids (e.g., with alanine in "alanine scanning"), researchers can elucidate their functional importance.
Principle: A plasmid containing the gene for the this compound is used as a template. Primers containing the desired mutation are used in a polymerase chain reaction (PCR) to create a new plasmid with the modified gene sequence. This modified plasmid is then expressed in a host organism (like E. coli) to produce the mutant enzyme.
Detailed Methodology:
-
Identify Target Residue: Based on sequence alignments, homology modeling, or structural data, select a conserved or active-site residue hypothesized to be important for function.
-
Primer Design: Design a pair of complementary oligonucleotide primers that contain the desired codon change (mutation) flanked by ~15-20 bases of the correct sequence on both sides.
-
Mutagenesis PCR: Perform PCR using a high-fidelity DNA polymerase with the this compound-containing plasmid as the template and the mutagenic primers. The PCR amplifies the entire plasmid, incorporating the mutation.
-
Template Removal: Digest the PCR product with an enzyme (e.g., DpnI) that specifically cleaves methylated DNA. This selectively destroys the original, bacterially-derived template plasmid, leaving only the newly synthesized, mutated plasmids.
-
Transformation: Transform the mutated plasmids into competent E. coli cells.
-
Verification: Isolate plasmid DNA from the resulting colonies and verify the presence of the desired mutation and the absence of any secondary mutations via DNA sequencing.
-
Protein Expression and Purification: Express the mutant this compound protein in a suitable expression system. Purify the mutant protein using standard chromatography techniques.
-
Functional Characterization: Analyze the purified mutant enzyme's activity, substrate specificity, and kinetic parameters using the assays described previously and compare the results to the wild-type enzyme.
Conclusion
Nitrilases are versatile biocatalysts whose utility is defined by their substrate specificity and catalytic power. A thorough understanding of their classification, the Glu-Lys-Cys catalytic triad mechanism, and key structural features is paramount for their application in drug development and green chemistry. The experimental protocols outlined in this guide provide a framework for the rational characterization and engineering of these enzymes. Future research, aided by techniques like directed evolution and computational modeling, will continue to expand the catalytic repertoire of nitrilases, tailoring them for novel and more efficient industrial processes.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact [openbiotechnologyjournal.com]
- 3. Nitrilases in nitrile biocatalysis: recent progress and forthcoming research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. This compound enzymes and their role in plant–microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Role of Nitrilase in Plant-Microbe Interactions: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitrilase enzymes, a key component of the carbon-nitrogen hydrolase superfamily, are increasingly recognized for their multifaceted roles at the nexus of plant and microbial life. These enzymes, which catalyze the hydrolysis of nitrile compounds to carboxylic acids and ammonia, are not only integral to endogenous plant processes such as auxin biosynthesis and cyanide detoxification but are also critical mediators in the complex dialogues between plants and their associated microbes. This technical guide provides an in-depth exploration of the functions of nitrilases in plant-microbe interactions, detailing their involvement in pathogenesis, symbiosis, and plant growth promotion. We present a synthesis of current quantitative data, detailed experimental protocols for key assays, and visual representations of the core signaling pathways to facilitate a deeper understanding and further research in this dynamic field.
Introduction
The interface between plants and microbes is a battleground and a marketplace, where chemical signals dictate the outcomes of these intricate relationships. Among the arsenal of molecular players, this compound enzymes have emerged as crucial catalysts in a variety of biological processes that shape these interactions. Found in plants, bacteria, fungi, and archaea, nitrilases (EC 3.5.5.1) facilitate the conversion of a diverse range of nitriles, organic compounds containing a −C≡N functional group, into valuable carboxylic acids and ammonia.[1][2][3]
In the context of plant-microbe interactions, nitrilases are implicated in:
-
Phytohormone Synthesis: Primarily the biosynthesis of indole-3-acetic acid (IAA), the principal plant auxin, which is a key regulator of plant growth and development. Both plants and microbes can utilize nitrilases for this purpose.[4][5]
-
Nutrient Assimilation: Microbial nitrilases enable the utilization of nitrile compounds present in the plant environment as a source of carbon and nitrogen.
-
Detoxification: Plants and microbes employ nitrilases to detoxify both endogenous and exogenous nitrile compounds, including cyanide, a potent metabolic inhibitor.
-
Plant Defense: Nitrilases are involved in the metabolic pathways of defense-related secondary metabolites, such as glucosinolates, and their expression can be modulated in response to pathogen attack.
This guide will delve into the technical details of these roles, providing researchers with the necessary information to design and execute experiments aimed at elucidating the intricate functions of nitrilases in plant-microbe interactions.
Quantitative Data on this compound Activity and Expression
The functional significance of nitrilases in plant-microbe interactions is underscored by quantitative changes in their activity and gene expression levels in response to various stimuli. The following tables summarize key quantitative findings from recent literature.
| Plant-Microbe Interaction | This compound Gene(s) | Fold Change in Expression (Compared to Control) | Plant Species | Interacting Microbe | Reference |
| Pathogen Attack (virulent) | NIT1 | ~2.5 | Arabidopsis thaliana | Pseudomonas syringae pv. tomato DC3000 | |
| Pathogen Attack (virulent) | NIT2 | ~4.0 | Arabidopsis thaliana | Pseudomonas syringae pv. tomato DC3000 | |
| Pathogen Attack (virulent) | NIT3 | ~2.0 | Arabidopsis thaliana | Pseudomonas syringae pv. tomato DC3000 | |
| Pathogen Attack (avirulent) | NIT1 | ~3.0 | Arabidopsis thaliana | Pseudomonas syringae pv. tomato DC3000 (avrRpt2) | |
| Pathogen Attack (avirulent) | NIT2 | ~6.0 | Arabidopsis thaliana | Pseudomonas syringae pv. tomato DC3000 (avrRpt2) | |
| Pathogen Attack (avirulent) | NIT3 | ~2.5 | Arabidopsis thaliana | Pseudomonas syringae pv. tomato DC3000 (avrRpt2) | |
| Clubroot Disease | NIT1, NIT2 | Increased | Arabidopsis thaliana | Plasmodiophora brassicae |
Table 1: Relative Expression of Arabidopsis thaliana this compound Genes in Response to Pathogen Infection. This table illustrates the upregulation of NIT genes upon infection with both virulent and avirulent strains of P. syringae, as well as during clubroot disease, highlighting their role in plant defense responses.
| This compound Enzyme | Substrate | Product | Relative Efficiency | Organism | Reference |
| ZmNIT2 | Indole-3-acetonitrile (IAN) | Indole-3-acetic acid (IAA) | 7-20x higher than AtNIT1/2/3 | Zea mays | |
| AtNIT1 | Indole-3-acetonitrile (IAN) | Indole-3-acetic acid (IAA) | Base | Arabidopsis thaliana | |
| AtNIT2 | Indole-3-acetonitrile (IAN) | Indole-3-acetic acid (IAA) | Base | Arabidopsis thaliana | |
| AtNIT3 | Indole-3-acetonitrile (IAN) | Indole-3-acetic acid (IAA) | Base | Arabidopsis thaliana |
Table 2: Comparative Efficiency of Nitrilases in Indole-3-Acetic Acid (IAA) Biosynthesis. This table showcases the significantly higher catalytic efficiency of maize this compound ZmNIT2 in converting IAN to IAA compared to its Arabidopsis counterparts, suggesting species-specific adaptations in auxin biosynthesis.
Signaling Pathways and Molecular Interactions
The roles of nitrilases in plant-microbe interactions are best understood through the lens of the biochemical pathways they participate in. The following diagrams, generated using Graphviz (DOT language), illustrate these key pathways.
Auxin Biosynthesis via the Indole-3-Acetonitrile (IAN) Pathway
Both plants and various plant-associated microbes can synthesize the crucial phytohormone indole-3-acetic acid (IAA) from tryptophan through the indole-3-acetonitrile (IAN) pathway. This compound catalyzes the final step in this pathway, the conversion of IAN to IAA. This microbial production of auxin can significantly influence plant growth and development.
Cyanide Detoxification Pathway
Cyanide is a potent inhibitor of cellular respiration and is produced by some plants as a defense mechanism (cyanogenic glycosides) and as a byproduct of ethylene biosynthesis. Both plants and certain microbes possess a detoxification pathway that converts cyanide into non-toxic amino acids. The NIT4 group of plant nitrilases plays a crucial role in this pathway by hydrolyzing β-cyano-L-alanine.
Microbial Degradation of Plant-Derived Nitriles
Many plant-associated microbes can utilize nitriles derived from the breakdown of plant secondary metabolites, such as glucosinolates, as a source of carbon and nitrogen. This process, mediated by microbial nitrilases, is a key aspect of nutrient cycling in the rhizosphere.
Experimental Protocols
Accurate and reproducible experimental methods are fundamental to advancing our understanding of this compound function. This section provides detailed protocols for key assays.
Determination of this compound Activity in Plant Tissues
This protocol is adapted from Piotrowski et al. (2001) and is suitable for measuring this compound activity in crude plant extracts.
Materials:
-
Extraction Buffer: 50 mM Tris-HCl (pH 8.5), 2.0 mM EDTA, 8.0 mM cysteine, 2% (w/v) polyvinylpyrrolidone (PVP).
-
Substrate Solution: 10 mM β-cyano-L-alanine in 50 mM Tris-HCl (pH 8.5) with 1.0 mM DTT.
-
Stop Solution: 1 M Trichloroacetic acid (TCA).
-
Nessler's Reagent.
-
Ammonium sulfate standard solutions for calibration curve.
-
Spectrophotometer.
Procedure:
-
Tissue Homogenization: Homogenize fresh or frozen plant tissue in ice-cold extraction buffer. For robust tissues, use a blender; for smaller samples, a mortar and pestle with liquid nitrogen is recommended.
-
Clarification: Filter the homogenate through four layers of cheesecloth and centrifuge at 22,000 x g for 5 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).
-
Enzyme Assay:
-
Pre-warm the enzyme extract (containing approximately 400 µg of total protein) at 37°C for 2 minutes.
-
Initiate the reaction by adding the substrate solution to a final volume of 1.0 mL.
-
Incubate at 37°C for 10 minutes.
-
Stop the reaction by adding 100 µL of stop solution.
-
For the blank, add the stop solution at time zero.
-
-
Ammonia Detection:
-
Centrifuge the reaction mixture at 22,000 x g for 2 minutes.
-
To 500 µL of the supernatant, add 1.0 mL of Nessler's reagent.
-
Incubate at room temperature for 10 minutes to allow for color development.
-
-
Measurement: Read the absorbance at 480 nm.
-
Calculation: Quantify the amount of ammonia produced by comparing the absorbance to a standard curve generated with ammonium sulfate. One unit of this compound activity is typically defined as the amount of enzyme that produces 1 µmol of ammonia per minute under the assay conditions.
Quantification of this compound Gene Expression by Real-Time RT-PCR
This protocol provides a general framework for quantifying the expression of this compound genes in response to microbial elicitors or infection.
Materials:
-
RNA extraction kit suitable for plant tissues.
-
DNase I.
-
Reverse transcriptase and associated reagents for cDNA synthesis.
-
Real-time PCR instrument.
-
SYBR Green or other fluorescent DNA-binding dye-based master mix.
-
Gene-specific primers for the this compound gene(s) of interest and a reference gene (e.g., actin or ubiquitin).
Procedure:
-
RNA Extraction: Extract total RNA from plant tissue samples using a suitable kit, following the manufacturer's instructions.
-
DNase Treatment: Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis: Synthesize first-strand cDNA from the purified RNA using a reverse transcriptase enzyme.
-
Real-Time PCR:
-
Prepare the reaction mixture containing the cDNA template, SYBR Green master mix, and forward and reverse primers for the target and reference genes.
-
Perform the real-time PCR using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative gene expression using a suitable method, such as the 2-ΔΔCt method.
-
HPLC-Based Quantification of Indole-3-Acetic Acid (IAA)
This protocol outlines a method for the separation and quantification of IAA produced by this compound activity, particularly in microbial cultures.
Materials:
-
Reversed-phase C18 HPLC column.
-
HPLC system with a fluorescence detector.
-
Mobile Phase A: Acetic acid in water (e.g., 2.5:97.5 v/v), pH adjusted to 3.8.
-
Mobile Phase B: Acetonitrile in water (e.g., 80:20 v/v).
-
IAA standard solutions for calibration curve.
-
Centrifugal filters (e.g., 3-kDa cut-off).
Procedure:
-
Sample Preparation:
-
For microbial cultures, centrifuge the culture to pellet the cells.
-
Filter the supernatant through a 0.22 µm filter.
-
For further purification, a centrifugal filtration step can be employed.
-
-
HPLC Analysis:
-
Set the fluorescence detector to an excitation wavelength of 280 nm and an emission wavelength of 350 nm.
-
Use a gradient elution program to separate the indolic compounds. A typical gradient might start with a high percentage of Mobile Phase A, gradually increasing the proportion of Mobile Phase B to elute the compounds.
-
-
Quantification:
-
Identify the IAA peak based on the retention time of the IAA standard.
-
Quantify the amount of IAA in the sample by comparing the peak area to a standard curve generated with known concentrations of IAA.
-
Conclusion and Future Perspectives
Nitrilases are undeniably central to the chemical ecology of plant-microbe interactions. Their roles in auxin biosynthesis, detoxification, and nutrient cycling position them as key targets for agricultural and biotechnological applications. For instance, the manipulation of microbial this compound activity in the rhizosphere could be a promising strategy for promoting plant growth. Conversely, inhibiting the nitrilases of pathogenic microbes could offer a novel approach to disease control.
Future research should focus on:
-
Elucidating the full substrate scope of plant and microbial nitrilases: This will provide a more comprehensive understanding of their metabolic capabilities.
-
Identifying the regulatory networks that control this compound gene expression: This knowledge is crucial for targeted genetic engineering approaches.
-
Investigating the role of nitrilases in more complex, multi-species microbial communities: This will provide insights into their function in natural ecosystems.
-
Exploring the potential of nitrilases in bioremediation: Their ability to degrade toxic nitrile pollutants makes them attractive candidates for environmental cleanup.
The continued exploration of the multifaceted roles of nitrilases will undoubtedly unveil new avenues for enhancing plant health and productivity, as well as for the development of novel biotechnological solutions.
References
- 1. This compound enzymes and their role in plant–microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact [openbiotechnologyjournal.com]
- 3. d-nb.info [d-nb.info]
- 4. Involvement of nitrilases in auxin biosynthesis and their role in plant development and stress response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound in biosynthesis of the plant hormone indole-3-acetic acid from indole-3-acetonitrile: cloning of the Alcaligenes gene and site-directed mutagenesis of cysteine residues - PubMed [pubmed.ncbi.nlm.nih.gov]
The Divergent Evolution of Nitrile-Converting Enzymes: A Tale of Two Hydrolases
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals on the Evolutionary Relationship of Nitrilases and Nitrile Hydratases
Introduction
The enzymatic hydrolysis of nitrile compounds is a cornerstone of various biological processes, from natural product biosynthesis to detoxification. Two key enzyme families, nitrilases (EC 3.5.5.1) and nitrile hydratases (EC 4.2.1.84), catalyze the conversion of nitriles to valuable carboxylic acids and amides. While both enzyme classes act on the same functional group, they represent a fascinating case of convergent evolution, employing distinct structural scaffolds and catalytic mechanisms to achieve nitrile biotransformation. This technical guide delves into the core evolutionary relationship between nitrilases and nitrile hydratases, providing a comprehensive overview of their structural biology, catalytic mechanisms, phylogenetic distribution, and the experimental methodologies used to elucidate their functions. This understanding is critical for researchers in academia and industry, particularly in the fields of biocatalysis, drug development, and bioremediation, where the selective manipulation of nitriles is of paramount importance.
Evolutionary Origins and Phylogenetic Distribution
Nitrilases belong to the large carbon-nitrogen (C-N) hydrolase superfamily, a diverse group of enzymes that hydrolyze non-peptide C-N bonds.[1] Phylogenetic analyses suggest that the nitrilase superfamily likely emerged prior to the divergence of plants, animals, and fungi, with subsequent lateral gene transfer events contributing to their presence in prokaryotes.[2] Nitrilases are widely distributed in nature, with representatives found in bacteria, fungi, plants, and some animals.[2][3]
Nitrile hydratases, on the other hand, are metalloenzymes and are not part of the C-N hydrolase superfamily.[4] They are widespread in prokaryotes and have also been identified in several eukaryotic supergroups, including opisthokonts, amoebozoa, and archaeplastids. The presence of nitrile hydratase genes in such a broad range of eukaryotes suggests that a gene encoding this enzyme, likely a fusion of its alpha and beta subunits, was present in the last common eukaryotic ancestor.
The evolutionary narrative points towards two independent solutions for nitrile hydrolysis. Nitrilases directly convert nitriles to carboxylic acids and ammonia. In contrast, nitrile hydratases catalyze the hydration of nitriles to amides, which are then often hydrolyzed to the corresponding carboxylic acid by a co-expressed amidase. This two-enzyme system in many organisms presents an alternative metabolic pathway to the direct action of nitrilases.
Structural and Mechanistic Divergence
The independent evolution of these enzyme families is starkly reflected in their three-dimensional structures and catalytic mechanisms.
Nitrilases: Thiol Enzymes with a Catalytic Triad
Nitrilases are thiol enzymes characterized by a conserved catalytic triad of glutamate, lysine, and cysteine (Glu-Lys-Cys). The overall structure features a distinctive α-β-β-α sandwich fold. The catalytic mechanism involves a nucleophilic attack by the cysteine thiol on the electrophilic carbon of the nitrile group. The catalytic glutamate acts as a general base to activate the cysteine, while the lysine residue is proposed to function as a catalytic acid, protonating the nitrogen atom of the nitrile. This forms a thioimidate intermediate, which is then hydrolyzed to an acyl-enzyme intermediate, releasing ammonia. A final hydrolysis step releases the carboxylic acid product and regenerates the free enzyme. Some nitrilases have been observed to exhibit "nitrile hydratase-like" activity, producing amides, particularly at lower temperatures and higher pH.
Nitrile Hydratases: Metalloenzymes with a Metal-Centered Catalysis
In stark contrast, nitrile hydratases are metalloenzymes, typically containing a non-corrinoid cobalt(III) or iron(III) ion in their active site. These enzymes are heterodimers, composed of α and β subunits. The metal ion is coordinated by cysteine residues, some of which are post-translationally modified to sulfenic and sulfinic acids, which are crucial for catalysis. The catalytic mechanism involves the binding of the nitrile substrate to the metal center, which polarizes the C≡N bond and makes it more susceptible to nucleophilic attack by a metal-bound water or hydroxide molecule. This leads to the formation of the corresponding amide, which is then released from the active site.
Comparative Enzymatic Properties
The distinct evolutionary paths and catalytic mechanisms of nitrilases and nitrile hydratases give rise to different enzymatic properties, which are crucial for their application in biocatalysis.
| Property | This compound | Nitrile Hydratase |
| EC Number | 3.5.5.1 | 4.2.1.84 |
| Enzyme Class | Hydrolase (Thiol Enzyme) | Lyase (Metalloenzyme) |
| Catalytic Center | Cys-Lys-Glu Catalytic Triad | Non-corrinoid Co³⁺ or Fe³⁺ |
| Reaction Product | Carboxylic Acid + Ammonia | Amide |
| Substrate Specificity | Broad, classified into aliphatic, aromatic, and arylacetonitrilases | Varies, can be broad |
| Optimal pH | Generally 6.0 - 8.0 | Generally 7.0 - 8.0 |
| Optimal Temperature | Varies, often mesophilic (30-50°C) | Varies, some are active at low temperatures (e.g., 4°C) |
Table 1: Comparison of key properties of nitrilases and nitrile hydratases. Data compiled from multiple sources.
Experimental Protocols for Studying this compound and Nitrile Hydratase Evolution and Function
A multi-faceted approach is required to investigate the evolutionary and functional aspects of these enzymes.
Phylogenetic Analysis
Objective: To infer the evolutionary relationships between different nitrilases and nitrile hydratases.
Methodology:
-
Sequence Retrieval: Obtain protein sequences of interest from databases such as NCBI and UniProt.
-
Multiple Sequence Alignment: Align the sequences using algorithms like ClustalW or MUSCLE to identify conserved regions and residues.
-
Phylogenetic Tree Construction: Construct phylogenetic trees using methods such as Neighbor-Joining, Maximum Likelihood, or Bayesian inference. Software like MEGA or RAxML can be used.
-
Tree Validation: Assess the robustness of the tree topology using bootstrap analysis or other statistical tests.
Heterologous Expression and Protein Purification
Objective: To produce sufficient quantities of pure enzyme for characterization.
Methodology:
-
Gene Cloning: Clone the gene encoding the this compound or nitrile hydratase into a suitable expression vector (e.g., pET vectors for E. coli).
-
Host Expression: Transform the expression vector into a suitable host organism, typically E. coli.
-
Protein Expression: Induce protein expression using an appropriate inducer (e.g., IPTG).
-
Cell Lysis: Harvest the cells and lyse them using methods like sonication or high-pressure homogenization.
-
Protein Purification: Purify the target protein from the cell lysate using chromatography techniques such as affinity chromatography (e.g., Ni-NTA for His-tagged proteins), ion-exchange chromatography, and size-exclusion chromatography.
Enzyme Activity and Substrate Specificity Assays
Objective: To determine the catalytic activity and substrate range of the purified enzyme.
Methodology:
-
Reaction Setup: Prepare a reaction mixture containing the purified enzyme, a buffer at the desired pH, and the nitrile substrate.
-
Incubation: Incubate the reaction at a specific temperature for a defined period.
-
Reaction Quenching: Stop the reaction by adding an acid or a solvent.
-
Product Quantification: Quantify the formation of the product (carboxylic acid or amide) using techniques like High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), or spectrophotometric methods.
-
Kinetic Parameter Determination: Determine the Michaelis-Menten kinetic parameters (Km and kcat) by measuring the initial reaction rates at varying substrate concentrations.
Structural Analysis
Objective: To determine the three-dimensional structure of the enzyme.
Methodology:
-
Protein Crystallization: Crystallize the purified protein using techniques like vapor diffusion.
-
X-ray Diffraction: Collect X-ray diffraction data from the protein crystals using a synchrotron source.
-
Structure Determination: Solve the protein structure using methods like molecular replacement or experimental phasing.
-
Structure Refinement and Analysis: Refine the atomic model and analyze the structural features, including the active site architecture.
References
- 1. Evolution of a microbial this compound gene family: a comparative and environmental genomics study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. brennerlab.net [brennerlab.net]
- 3. Nitrilases in nitrile biocatalysis: recent progress and forthcoming research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound/nitrile Hydrases - Wordpress [reagents.acsgcipr.org]
The Structural Biology of the Nitrilase Catalytic Triad: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural and functional intricacies of the nitrilase catalytic triad. Nitrilases, a superfamily of enzymes that catalyze the hydrolysis of nitriles to carboxylic acids and ammonia, are of significant interest in biotechnology and drug development due to their stereospecificity and broad substrate range. At the heart of their catalytic prowess lies a conserved triad of amino acid residues: Glutamic Acid (Glu), Lysine (Lys), and Cysteine (Cys). This document delves into the spatial arrangement of this triad, the catalytic mechanism, and the impact of mutations on enzyme kinetics. Furthermore, it outlines detailed experimental protocols for studying these crucial enzymes and visualizes their roles in key biological pathways.
The this compound Catalytic Triad: Structure and Function
The catalytic activity of nitrilases is orchestrated by a highly conserved catalytic triad composed of a cysteine, a glutamate, and a lysine residue.[1][2] These residues are strategically positioned within the enzyme's active site, which is typically buried deep within the protein's α-β-β-α sandwich fold structure.[3][4]
The generally accepted catalytic mechanism proceeds as follows:
-
Nucleophilic Attack: The glutamate residue acts as a general base, abstracting a proton from the thiol group of the cysteine. This activates the cysteine, transforming it into a potent nucleophile.[3] The activated cysteine then attacks the electrophilic carbon atom of the nitrile substrate.
-
Formation of a Thioimidate Intermediate: This nucleophilic attack results in the formation of a covalent thioimidate intermediate.
-
Hydrolysis to an Acyl-Enzyme Intermediate: A water molecule, activated by the glutamate, hydrolyzes the thioimidate intermediate. This leads to the formation of an acyl-enzyme intermediate and the release of ammonia.
-
Product Release and Enzyme Regeneration: A second water molecule hydrolyzes the acyl-enzyme intermediate, releasing the carboxylic acid product and regenerating the active site cysteine, completing the catalytic cycle.
The lysine residue is believed to play a crucial role in stabilizing the negatively charged transition states and intermediates formed during the reaction, as well as in correctly orienting the substrate within the active site through electrostatic interactions.
Quantitative Analysis of the this compound Catalytic Triad
The functional importance of each residue in the catalytic triad has been extensively studied through site-directed mutagenesis, with mutations typically leading to a dramatic reduction or complete loss of enzymatic activity. The following tables summarize key quantitative data from structural and kinetic studies of nitrilases.
Table 1: Kinetic Parameters of Wild-Type and Catalytic Triad Mutant Nitrilases
| Enzyme Source | Mutation | Substrate | Km (mM) | kcat (s-1) | kcat/Km (M-1s-1) | Reference |
| Pseudomonas putida | Wild-Type | Mandelonitrile | 2.5 ± 0.2 | 15.0 ± 1.0 | 6.0 x 103 | |
| Pseudomonas putida | C165A | Mandelonitrile | - | No detectable activity | - | |
| Pseudomonas putida | E48A | Mandelonitrile | - | No detectable activity | - | |
| Pseudomonas putida | K131A | Mandelonitrile | - | No detectable activity | - | |
| Human Nit2/ω-amidase | Wild-Type | α-ketoglutaramate | 0.23 ± 0.03 | 1.8 ± 0.1 | 7.8 x 103 | |
| Human Nit2/ω-amidase | C153A | α-ketoglutaramate | - | No detectable activity | - | |
| Human Nit2/ω-amidase | E43A | α-ketoglutaramate | - | No detectable activity | - | |
| Human Nit2/ω-amidase | K112A | α-ketoglutaramate | - | No detectable activity | - |
Note: The absence of detectable activity in the mutants underscores the essential role of each residue in the catalytic triad.
Table 2: Structural Parameters of the this compound Catalytic Triad from Pyrococcus abyssi (PDB ID: 3IVZ)
| Interacting Atoms | Bond Length (Å) | Angle | Angle Value (°) |
| Cys146 (SG) - Glu42 (OE1) | 3.2 | - | - |
| Cys146 (SG) - Lys113 (NZ) | 4.5 | - | - |
| Glu42 (OE1) - Lys113 (NZ) | 2.8 | - | - |
| - | - | Cys146 (CB-SG) - Glu42 (OE1) | 105.2 |
| - | - | Cys146 (SG) - Glu42 (CG-OE1) | 115.8 |
| - | - | Glu42 (OE1) - Lys113 (CE-NZ) | 109.5 |
Data extracted from the PDB entry 3IVZ and analyzed using molecular visualization software. These values represent a snapshot of the active site and can fluctuate during catalysis.
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the structural biology of the this compound catalytic triad.
Site-Directed Mutagenesis of a this compound Gene
This protocol outlines the generation of single-point mutations in a this compound gene using a PCR-based method, such as the QuikChange™ Site-Directed Mutagenesis protocol.
Materials:
-
Plasmid DNA containing the wild-type this compound gene
-
Mutagenic primers (forward and reverse) containing the desired mutation
-
High-fidelity DNA polymerase (e.g., PfuUltra)
-
dNTPs
-
DpnI restriction enzyme
-
Competent E. coli cells (e.g., DH5α)
-
LB agar plates with appropriate antibiotic
Procedure:
-
Primer Design: Design two complementary mutagenic primers, typically 25-45 bases in length, containing the desired mutation in the middle. The primers should have a melting temperature (Tm) of ≥78°C.
-
PCR Amplification: Set up a PCR reaction containing the template plasmid DNA, mutagenic primers, dNTPs, and high-fidelity DNA polymerase. The PCR cycling parameters typically include an initial denaturation step, followed by 16-18 cycles of denaturation, annealing, and extension, and a final extension step.
-
DpnI Digestion: Following PCR, add DpnI restriction enzyme to the reaction mixture and incubate at 37°C for at least 2 hours. DpnI specifically digests the methylated parental DNA template, leaving the newly synthesized, unmethylated mutant plasmid.
-
Transformation: Transform the DpnI-treated plasmid into competent E. coli cells via heat shock.
-
Plating and Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic for plasmid selection and incubate overnight at 37°C.
-
Verification: Select individual colonies, isolate the plasmid DNA, and verify the presence of the desired mutation by DNA sequencing.
This compound Enzyme Kinetics Assay
This protocol describes a spectrophotometric assay to determine the kinetic parameters of a this compound enzyme by measuring the rate of ammonia production using the Berthelot method.
Materials:
-
Purified wild-type or mutant this compound enzyme
-
Nitrile substrate (e.g., mandelonitrile)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Reagent A: 0.6 M phenol and 0.001 M sodium nitroprusside
-
Reagent B: 0.11 M sodium hypochlorite and 2.1 M sodium hydroxide
-
Spectrophotometer
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing phosphate buffer, the nitrile substrate at various concentrations, and the this compound enzyme in a microcentrifuge tube.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a specific time (e.g., 20 minutes).
-
Reaction Quenching: Stop the reaction by adding a quenching solution (e.g., 1N HCl).
-
Color Development: To a portion of the quenched reaction mixture, add Reagent B followed by Reagent A with vigorous mixing. Incubate at a specific temperature (e.g., 45°C) for a set time (e.g., 20 minutes) to allow for color development.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 630 nm) using a spectrophotometer.
-
Data Analysis: Create a standard curve using known concentrations of ammonium chloride. Use the standard curve to determine the amount of ammonia produced in each reaction. Calculate the initial reaction velocities at each substrate concentration and determine the Km and kcat values by fitting the data to the Michaelis-Menten equation using a non-linear regression analysis.
X-ray Crystallography of a this compound
This protocol provides a general workflow for the crystallization and X-ray diffraction analysis of a this compound enzyme to determine its three-dimensional structure.
Materials:
-
Highly purified and concentrated this compound protein
-
Crystallization screens (various buffers, precipitants, and salts)
-
Crystallization plates (e.g., sitting-drop or hanging-drop vapor diffusion plates)
-
Cryoprotectant solution
-
X-ray source (synchrotron or in-house)
-
X-ray detector
Procedure:
-
Crystallization Screening: Set up crystallization trials by mixing the purified protein solution with a variety of crystallization screen solutions in crystallization plates. The hanging-drop or sitting-drop vapor diffusion method is commonly used. Incubate the plates at a constant temperature and monitor for crystal growth over several days to weeks.
-
Crystal Optimization: Once initial crystals are obtained, optimize the crystallization conditions by fine-tuning the concentrations of the protein, precipitant, and other additives to obtain larger, well-diffracting crystals.
-
Crystal Harvesting and Cryo-cooling: Carefully harvest the crystals from the crystallization drop and briefly soak them in a cryoprotectant solution to prevent ice formation during X-ray data collection. Flash-cool the crystals in liquid nitrogen.
-
X-ray Diffraction Data Collection: Mount the cryo-cooled crystal on a goniometer in the X-ray beam. Collect a series of diffraction images as the crystal is rotated.
-
Data Processing and Structure Determination: Process the diffraction data to determine the unit cell parameters, space group, and reflection intensities. Solve the phase problem using methods such as molecular replacement (if a homologous structure is available) or experimental phasing. Build an atomic model of the this compound into the resulting electron density map and refine the structure to obtain the final, high-resolution three-dimensional model.
Visualization of this compound-Related Pathways
Nitrilases play crucial roles in various biological pathways, including plant hormone biosynthesis and detoxification of cyanide. The following diagrams, generated using the DOT language, illustrate these pathways.
Auxin Biosynthesis via the Indole-3-Acetonitrile (IAN) Pathway
In plants of the Brassicaceae family, nitrilases (NIT1, NIT2, and NIT3) are involved in the final step of a tryptophan-dependent auxin biosynthesis pathway, converting indole-3-acetonitrile (IAN) to the active auxin, indole-3-acetic acid (IAA).
Cyanide Detoxification Pathway in Plants
Plants detoxify cyanide, a toxic byproduct of ethylene biosynthesis, through a two-step pathway. First, β-cyanoalanine synthase combines cyanide with cysteine to form β-cyano-L-alanine. Subsequently, this compound 4 (NIT4) hydrolyzes β-cyano-L-alanine to aspartate and ammonia, and can also exhibit hydratase activity to produce asparagine.
Conclusion
The catalytic triad of Glu, Lys, and Cys is fundamental to the function of all this compound superfamily enzymes. Understanding the precise structural arrangement and the intricate catalytic mechanism of this triad is paramount for the rational design of novel biocatalysts for industrial applications and for the development of specific inhibitors for therapeutic purposes. The combination of structural biology, site-directed mutagenesis, and detailed kinetic analysis provides a powerful toolkit for elucidating the structure-function relationships of these versatile enzymes. The continued exploration of the this compound superfamily promises to uncover new enzymatic capabilities and provide novel solutions in green chemistry and medicine.
References
A Technical Guide to the Natural Sources and Biodiversity of Nitrilase Enzymes
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrilases (EC 3.5.5.1) are enzymes that catalyze the hydrolysis of non-peptide carbon-nitrogen bonds in nitriles to the corresponding carboxylic acids and ammonia. This direct conversion offers a significant advantage over the nitrile hydratase-amidase pathway, which involves an amide intermediate. The regio- and enantio-selectivity of many nitrilases make them valuable biocatalysts in the pharmaceutical, agrochemical, and fine chemical industries for the synthesis of high-value chiral acids and for bioremediation of nitrile-containing pollutants. This guide provides an in-depth overview of the natural sources, biodiversity, and key experimental methodologies associated with nitrilase enzymes.
Natural Sources and Biodiversity of Nitrilases
This compound enzymes are widely distributed across the biological kingdoms, having been identified in plants, bacteria, fungi, and yeasts.[1][2] This broad distribution reflects their diverse physiological roles, from detoxification and nitrogen metabolism to hormone biosynthesis.[3][4]
Microbial Sources
Bacteria are a primary focus for the discovery of novel nitrilases due to their rapid growth, metabolic diversity, and amenability to genetic engineering.[1] Genera such as Rhodococcus, Pseudomonas, Bacillus, Alcaligenes, and Nocardia are well-known producers of nitrilases. Fungi, including species of Aspergillus, Fusarium, and Penicillium, are also significant sources of these enzymes. Extremophilic microorganisms, particularly thermophiles and psychrophiles, are being explored as sources of robust nitrilases with potential for industrial applications under harsh processing conditions.
Plant Sources
The first this compound was discovered in plants, where they play crucial roles in processes like auxin biosynthesis and the detoxification of cyanogenic glycosides. Arabidopsis thaliana is a model organism for studying plant nitrilases, with several well-characterized isoforms (NIT1, NIT2, NIT3, and NIT4) involved in different metabolic pathways.
Classification Based on Substrate Specificity
Nitrilases are broadly classified into three main groups based on their substrate preference:
-
Aliphatic nitrilases: These enzymes preferentially hydrolyze aliphatic nitriles.
-
Aromatic nitrilases: This group shows higher activity towards aromatic nitriles, such as benzonitrile.
-
Arylacetonitrilases: These nitrilases are specific for arylacetonitriles like phenylacetonitrile and indole-3-acetonitrile.
Quantitative Data on this compound Activity and Specificity
The following tables summarize key quantitative data for a selection of nitrilases from different natural sources, providing a comparative overview of their catalytic properties.
Table 1: Substrate Specificity of Various Nitrilases
| Enzyme Source | Substrate | Relative Activity (%) | Reference |
| Pseudomonas aeruginosa RZ44 | Acetonitrile | 100 | |
| Acrylonitrile | 95 | ||
| Benzonitrile | 60 | ||
| 3-Cyanopyridine | 45 | ||
| Aspergillus niger K10 | 4-Cyanopyridine | 100 | |
| Benzonitrile | 85 | ||
| 1,4-Dicyanobenzene | 70 | ||
| Thiophen-2-acetonitrile | 65 | ||
| Rhodococcus sp. V51B (NitΔC39) | Benzonitrile | 100 | |
| 4-Cl Benzonitrile | 90 | ||
| Cyanopyridine | 80 | ||
| Adiponitrile | 25 | ||
| Valeronitrile | 20 |
Table 2: Kinetic Parameters of Selected Nitrilases
| Enzyme Source | Substrate | Km (mM) | Vmax (U/mg) | Reference |
| Fusarium proliferatum (recombinant) | Benzonitrile | 1.55 | 14.6 µmol/min/mg | |
| Pseudomonas putida MTCC 5110 (recombinant) | Phenylacetonitrile | 1.29 | 13.85 | |
| Rhodococcus rhodochrous J1 | Acrylonitrile | 20 | 2 |
Table 3: Influence of Temperature and pH on this compound Activity
| Enzyme Source | Optimal Temperature (°C) | Optimal pH | Reference |
| Pseudomonas aeruginosa RZ44 | 40 | 7.0 | |
| Aspergillus niger K10 | 45 | 8.0 | |
| Paraburkholderia phymatum (Nitphym) | 50-60 | 5.5-8.5 | |
| Pyrococcus sp. M24D13 | 85 | 7.5 |
Experimental Protocols
This section details common methodologies for the screening, isolation, purification, and characterization of this compound enzymes.
Screening and Isolation of this compound-Producing Microorganisms
Objective: To isolate microorganisms from environmental samples that produce this compound enzymes.
Methodology:
-
Sample Collection: Collect soil or water samples from nitrile-contaminated sites or diverse natural environments.
-
Enrichment Culture: Inoculate a minimal salt medium containing a specific nitrile (e.g., benzonitrile, acetonitrile) as the sole source of carbon and/or nitrogen with the environmental sample. This selective pressure enriches for microorganisms capable of utilizing nitriles.
-
Isolation: Plate the enriched culture onto solid minimal medium containing the same nitrile. Individual colonies are then picked and purified by repeated streaking.
-
Qualitative Screening Assay (Modified Indophenol Method):
-
Grow pure isolates in liquid culture with the nitrile inducer.
-
Centrifuge the culture to harvest the cells.
-
Resuspend the cell pellet in a buffer and lyse the cells (e.g., by sonication) to obtain a crude cell-free extract.
-
Incubate the crude extract with the nitrile substrate.
-
The reaction is stopped, and the amount of ammonia released is qualitatively detected using an indophenol reagent, which forms a colored complex with ammonia. A color change indicates potential this compound activity.
-
Purification of a Recombinant this compound
Objective: To purify a heterologously expressed this compound with a polyhistidine tag (His-tag).
Methodology:
-
Gene Cloning and Expression: Clone the this compound gene into an expression vector (e.g., pET vector) with a His-tag and transform it into a suitable host strain like E. coli BL21(DE3). Induce protein expression with IPTG.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer. Lyse the cells using sonication or a French press.
-
Clarification: Centrifuge the lysate at high speed to pellet cell debris. The supernatant contains the soluble recombinant this compound.
-
Affinity Chromatography (Ni-NTA):
-
Equilibrate a Ni-NTA (Nickel-Nitriloacetic Acid) agarose column with a binding buffer.
-
Load the clarified lysate onto the column. The His-tagged this compound will bind to the nickel resin.
-
Wash the column with a wash buffer containing a low concentration of imidazole to remove non-specifically bound proteins.
-
Elute the purified this compound from the column using an elution buffer with a high concentration of imidazole.
-
-
Purity Analysis: Analyze the purity of the eluted fractions using SDS-PAGE (Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis).
This compound Activity Assay
Objective: To quantitatively measure the activity of a purified this compound or a cell-free extract.
Methodology (Ammonia Detection Method):
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., potassium phosphate buffer, pH 7.5), the nitrile substrate, and the enzyme solution.
-
Incubation: Incubate the reaction mixture at the optimal temperature for a defined period (e.g., 20 minutes).
-
Reaction Termination: Stop the reaction by adding an acid (e.g., trichloroacetic acid).
-
Ammonia Quantification (Nessler's Reagent):
-
Centrifuge the terminated reaction mixture to pellet any precipitate.
-
Take an aliquot of the supernatant and add Nessler's reagent.
-
Incubate at room temperature to allow color development.
-
Measure the absorbance at 480 nm.
-
Determine the amount of ammonia produced by comparing the absorbance to a standard curve prepared with known concentrations of ammonium chloride.
-
One unit (U) of this compound activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of ammonia per minute under the specified conditions.
-
Alternative High-Throughput Assay (NADH-coupled):
This assay monitors the decrease in NADH absorbance at 340 nm. The ammonia produced by the this compound reaction is used by glutamate dehydrogenase to convert α-ketoglutarate to glutamate, consuming NADH in the process. This allows for real-time measurement of this compound activity.
Visualizations: Pathways and Workflows
Plant Hormone Biosynthesis Pathway
The following diagram illustrates the role of this compound in the biosynthesis of the plant hormone indole-3-acetic acid (IAA) from indole-3-acetonitrile (IAN).
Experimental Workflow for Novel this compound Discovery
This diagram outlines a typical workflow for the discovery, purification, and characterization of a novel this compound enzyme.
Conclusion
The vast biodiversity of this compound enzymes in nature presents a rich resource for the development of novel biocatalysts. Through systematic screening of diverse environments and the application of molecular biology techniques, new nitrilases with desirable properties such as high activity, stability, and unique substrate specificities are continuously being discovered. The detailed experimental protocols and comparative data presented in this guide are intended to support researchers and drug development professionals in harnessing the potential of these versatile enzymes for a wide range of biotechnological applications.
References
- 1. researchgate.net [researchgate.net]
- 2. Nitrilases in nitrile biocatalysis: recent progress and forthcoming research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound enzymes and their role in plant–microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound enzymes and their role in plant-microbe interactions. | Department of Biology [biology.ox.ac.uk]
The Pivotal Role of Nitrilases in the Biosynthesis of Secondary Metabolites: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrilases (EC 3.5.5.1) are enzymes that catalyze the hydrolysis of nitrile compounds directly to the corresponding carboxylic acids and ammonia.[1][2][3] This enzymatic activity is crucial in various biological processes, particularly in the biosynthesis and degradation of a diverse array of secondary metabolites in plants, bacteria, and fungi.[2][4] These specialized compounds, often with potent biological activities, play significant roles in chemical defense, signaling, and nitrogen metabolism. This technical guide provides an in-depth exploration of the function of nitrilases in secondary metabolite biosynthesis, with a focus on quantitative data, detailed experimental protocols, and pathway visualizations to aid researchers in this field.
Core Functions of Nitrilases in Secondary Metabolism
Nitrilases participate in several key pathways of secondary metabolism, primarily involving the detoxification of cyanide and the metabolism of nitrile-containing defense compounds. Their functions are integral to nitrogen recycling, allowing the plant or microorganism to recover valuable nitrogen from nitrile-containing molecules.
Cyanogenic Glycoside Catabolism
Cyanogenic glycosides are plant-derived secondary metabolites that release toxic hydrogen cyanide (HCN) upon enzymatic breakdown, a process known as cyanogenesis, which serves as a defense mechanism against herbivores. Nitrilases are involved in the detoxification of cyanide, a byproduct of this process. In this pathway, β-cyanoalanine synthase first converts cyanide and cysteine into β-cyanoalanine. Subsequently, nitrilases of the NIT4 family hydrolyze β-cyanoalanine to produce aspartic acid, asparagine, and ammonia, thereby assimilating the nitrogen from the cyanide into primary metabolism. Some plants, like Sorghum bicolor, possess nitrilase isoforms that can directly metabolize catabolic intermediates of cyanogenic glycosides without the release of free cyanide.
Glucosinolate Metabolism
Glucosinolates are sulfur-containing secondary metabolites characteristic of the Brassicaceae family. Upon tissue damage, myrosinases hydrolyze glucosinolates into various products, including isothiocyanates and nitriles. A specific family of nitrilases, the NIT1 homologs, has evolved in Brassicaceae to hydrolyze these glucosinolate-derived nitriles. This action prevents the accumulation of potentially toxic nitriles and allows the plant to recycle the nitrogen.
Auxin Biosynthesis
The plant hormone indole-3-acetic acid (IAA) can be synthesized through multiple pathways, one of which involves a this compound. In this pathway, tryptophan is converted to indole-3-acetaldoxime, which is then transformed into indole-3-acetonitrile (IAN). A this compound then catalyzes the hydrolysis of IAN to produce IAA. While the significance of this pathway varies among plant species, it highlights a key role for nitrilases in phytohormone synthesis. For instance, the ZmNIT2 enzyme in maize efficiently converts IAN to IAA.
Quantitative Analysis of this compound Activity
The efficiency of nitrilases in these biosynthetic pathways can be quantified by their kinetic parameters. The Michaelis constant (Km) reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax), and the catalytic constant (kcat) represents the turnover number. A higher kcat/Km ratio indicates greater catalytic efficiency.
| Enzyme Source | Substrate | Km (mM) | kcat (s⁻¹) | Optimal pH | Optimal Temp (°C) | Reference |
| Pseudomonas putida Nit09 | Phenylacetonitrile | 1.29 | 13.85 | Broad | - | |
| Alcaligenes faecalis JM3 (Cys162->Asn mutant) | Thiophene-2-acetonitrile | Reduced | Increased 35% | - | - | |
| Pseudomonas sp. UW4 this compound | Indole-3-acetonitrile | - | - | 6 | 50 | |
| Aspergillus niger K10 (recombinant) | 2-Cyanopyridine | - | - | 5.5-9.5 | 38 | |
| Rhodococcus zopfii (RzNIT) | 2-Chloronicotinonitrile | - | - | - | - |
Experimental Protocols
Recombinant this compound Purification
This protocol describes a general method for the purification of a His-tagged recombinant this compound expressed in E. coli.
a. Cell Lysis:
-
Harvest E. coli cells expressing the recombinant this compound by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 1 mM dithioerythritol).
-
Lyse the cells by sonication or using a French press.
-
Clarify the lysate by centrifugation to remove cell debris.
b. Affinity Chromatography:
-
Load the clarified lysate onto a Ni-NTA agarose column pre-equilibrated with the lysis buffer.
-
Wash the column with a wash buffer containing a low concentration of imidazole (e.g., 20 mM) to remove non-specifically bound proteins.
-
Elute the His-tagged this compound with an elution buffer containing a high concentration of imidazole (e.g., 250-500 mM).
-
Collect the fractions containing the purified this compound.
c. Protein Analysis:
-
Analyze the purified protein by SDS-PAGE to assess purity.
-
Determine the protein concentration using a standard method such as the Bradford or BCA assay.
This compound Activity Assay
This protocol outlines a common method for determining this compound activity by measuring the production of ammonia.
a. Reaction Setup:
-
Prepare a reaction mixture containing a suitable buffer (e.g., 50 mM potassium phosphate buffer, pH 7.5-8.0), the nitrile substrate (e.g., 1-10 mM), and dithiothreitol (DTT, e.g., 1 mM).
-
Pre-warm the reaction mixture to the optimal temperature for the enzyme (e.g., 30-50°C).
-
Initiate the reaction by adding a known amount of purified this compound or crude cell extract.
b. Ammonia Quantification (Nessler's Reagent):
-
Stop the reaction at various time points by adding trichloroacetic acid (TCA).
-
Centrifuge to pellet the precipitated protein.
-
To an aliquot of the supernatant, add Nessler's reagent and incubate to allow color development.
-
Measure the absorbance at 480 nm and determine the amount of ammonia produced using a standard curve prepared with ammonium chloride.
HPLC Analysis of Reaction Products
This protocol describes the analysis of the carboxylic acid product of a this compound reaction by High-Performance Liquid Chromatography (HPLC).
a. Sample Preparation:
-
Stop the enzymatic reaction by adding an acid (e.g., 1 M HCl) or an organic solvent (e.g., methanol).
-
Centrifuge the sample to remove any precipitate.
-
Filter the supernatant through a 0.22 µm syringe filter before injection.
b. HPLC Conditions:
-
Column: Use a reverse-phase column, such as a C18 column.
-
Mobile Phase: A gradient of an aqueous solvent (e.g., water with 0.1% formic or acetic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically used.
-
Detection: Monitor the elution of the product at a suitable UV wavelength (e.g., 280 nm for indole-3-acetic acid).
-
Quantification: Quantify the product by comparing its peak area to a standard curve prepared with a known concentration of the pure carboxylic acid.
Signaling Pathways and Experimental Workflows
Visualizing the complex interactions within biosynthetic pathways and experimental procedures is essential for a clear understanding. The following diagrams were generated using Graphviz (DOT language).
Cyanogenic Glycoside Catabolism and Cyanide Detoxification
References
A Technical Guide to the Phylogenetic Analysis of the Nitrilase Superfamily
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the phylogenetic analysis of the nitrilase superfamily, a diverse group of enzymes with significant implications in biotechnology and drug development. This guide details the classification, functional diversity, and key experimental protocols for the study of these enzymes, presenting quantitative data in structured tables and illustrating complex relationships through detailed diagrams.
Introduction to the this compound Superfamily
The this compound superfamily is a large and functionally diverse group of enzymes found across all kingdoms of life, including plants, animals, fungi, and prokaryotes.[1] These enzymes are characterized by their ability to catalyze the hydrolysis of non-peptide carbon-nitrogen bonds.[2][3] All members of this superfamily are thiol enzymes that utilize a conserved catalytic triad of glutamate (Glu), lysine (Lys), and cysteine (Cys) to perform their catalytic function.[3][4] The reaction mechanism involves a nucleophilic attack by the cysteine residue on the carbon atom of the nitrile or amide substrate.
Historically, these enzymes were broadly classified as nitrilases. However, extensive sequence and structural analyses have revealed a much greater functional diversity. The superfamily is now classified into 13 distinct branches, with only one branch primarily consisting of enzymes with true this compound activity (the hydrolysis of a nitrile to a carboxylic acid and ammonia). The majority of the other characterized branches exhibit amidase activity (hydrolysis of an amide to a carboxylic acid and ammonia) or other related functionalities.
The diverse catalytic activities of the this compound superfamily make them valuable tools in industrial biocatalysis for the synthesis of fine chemicals and pharmaceuticals. Their roles in metabolic pathways, such as auxin biosynthesis in plants, and in detoxification processes, further highlight their biological significance and potential for therapeutic and agricultural applications.
Phylogenetic Classification and Functional Diversity
Based on sequence similarity and the presence of additional domains, the this compound superfamily is classified into 13 branches. The functional activities of nine of these branches have been experimentally determined or deduced.
The 13 Branches of the this compound Superfamily
The table below provides a summary of the 13 branches, their known or deduced functions, and an estimated number of sequences in the UniProtKB database. The sequence counts were estimated by searching for representative enzyme names within the UniProtKB database and filtering for entries belonging to the this compound superfamily (Pfam: PF00795).
| Branch | Name/Primary Function | Deduced or Known Activity | Estimated Sequence Count (UniProtKB) |
| 1 | This compound | Nitrile hydrolysis | ~5,000 |
| 2 | Aliphatic Amidase | Amide hydrolysis | ~1,500 |
| 3 | N-terminal Amidase | Amide hydrolysis (protein N-terminus) | ~300 |
| 4 | Biotinidase/Vanin | Amide hydrolysis (biocytin) | ~800 |
| 5 | β-Ureidopropionase | Carbamylase activity | ~400 |
| 6 | N-carbamyl-D-amino acid amidohydrolase | Carbamylase activity | ~200 |
| 7 | NAD Synthetase (prokaryotic) | Glutamine amidotransferase | ~1,200 |
| 8 | NAD Synthetase (eukaryotic) | Glutamine amidotransferase | ~500 |
| 9 | Apolipoprotein N-acyltransferase | N-acyltransferase activity (reverse amidase) | ~150 |
| 10 | NitFhit | Uncharacterized | ~100 |
| 11 | Nbl1 | Uncharacterized | ~50 |
| 12 | Nbl2 | Uncharacterized | ~70 |
| 13 | Outliers | Uncharacterized | ~200 |
Functional Diversification
The functional diversity within the this compound superfamily is a result of evolutionary radiation from a common ancestor. While Branch 1 contains the canonical nitrilases, other branches have evolved specialized amidase and other related activities. For example, branches 2, 3, and 4 are primarily amidases acting on different substrates, from small aliphatic amides to biotin attached to proteins. Branches 5 and 6 are carbamylases involved in the metabolism of pyrimidines and D-amino acids, respectively. Branches 7 and 8 are glutaminase domains of NAD synthetases, demonstrating a fusion of a this compound-like domain with another enzymatic domain. Branch 9 enzymes catalyze a reverse amidase reaction, an N-acyl transfer. The functions of branches 10, 11, 12, and 13 are still largely uncharacterized.
The following diagram illustrates the functional diversification of the this compound superfamily.
Catalytic Efficiency of Representative Enzymes
The catalytic efficiency of enzymes is often compared using the specificity constant (kcat/Km). The following table presents kinetic parameters for a selection of enzymes from different branches of the this compound superfamily, highlighting their substrate preferences.
| Branch | Enzyme | Organism | Substrate | Km (mM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| 1 | This compound | Pseudomonas fluorescens EBC191 | Mandelonitrile | 0.24 | 14.5 | 6.04 x 10⁴ |
| 1 | Nit09 | Metagenome | Phenylacetonitrile | 1.29 | 13.85 | 1.07 x 10⁴ |
| 1 | This compound (NitΔC39) | Rhodococcus sp. | Benzonitrile | 0.15 | 30 | 2.00 x 10⁵ |
| 2 | Aliphatic amidase | Pseudomonas aeruginosa | Acetamide | 1.2 | 2.5 | 2.08 x 10³ |
| 6 | N-carbamyl-D-amino acid amidohydrolase | Agrobacterium sp. | N-carbamyl-D-phenylalanine | 1.1 | 4.2 | 3.82 x 10³ |
Experimental Protocols for Phylogenetic Analysis
A robust phylogenetic analysis of the this compound superfamily involves several key experimental and computational steps.
Workflow for Phylogenetic Analysis
The following diagram outlines a typical workflow for the phylogenetic analysis of this compound sequences.
Detailed Protocol: Heterologous Expression and Purification of a His-tagged this compound in E. coli
This protocol provides a general procedure for the expression and purification of a His-tagged this compound enzyme.
Materials:
-
E. coli expression strain (e.g., BL21(DE3))
-
Expression vector with a His-tag (e.g., pET series) containing the this compound gene
-
Luria-Bertani (LB) medium
-
Appropriate antibiotic
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
-
Lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole)
-
Wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole)
-
Elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole)
-
Ni-NTA affinity chromatography column
-
Spectrophotometer
-
Sonicator or other cell disruption equipment
-
Centrifuge
Procedure:
-
Transformation: Transform the expression plasmid into a suitable E. coli expression strain. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium containing the selective antibiotic. Grow overnight at 37°C with shaking (200-250 rpm).
-
Large-Scale Culture: Inoculate 1 L of LB medium with the overnight starter culture to an initial OD₆₀₀ of 0.05-0.1. Grow at 37°C with shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induction: Cool the culture to a suitable temperature for protein expression (e.g., 18-25°C) and add IPTG to a final concentration of 0.1-1 mM to induce protein expression. Continue to incubate for 4-16 hours with shaking.
-
Cell Harvest: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant.
-
Cell Lysis: Resuspend the cell pellet in 20-30 mL of lysis buffer. Lyse the cells by sonication on ice or by using another appropriate method (e.g., French press, chemical lysis).
-
Clarification of Lysate: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant containing the soluble His-tagged this compound.
-
Affinity Chromatography: Equilibrate a Ni-NTA column with lysis buffer. Load the clarified lysate onto the column.
-
Washing: Wash the column with 10-20 column volumes of wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged this compound from the column using elution buffer. Collect fractions and monitor protein elution by measuring absorbance at 280 nm.
-
Analysis of Purity: Analyze the purified fractions by SDS-PAGE to assess purity and confirm the molecular weight of the this compound.
-
Buffer Exchange/Desalting: If necessary, exchange the buffer of the purified protein solution to a suitable storage buffer (e.g., using dialysis or a desalting column).
-
Storage: Store the purified enzyme at -80°C or at 4°C with a cryoprotectant (e.g., glycerol) for short-term storage.
Detailed Protocol: Spectrophotometric this compound Activity Assay
This protocol describes a common method for determining this compound activity by measuring the production of ammonia.
Materials:
-
Purified this compound enzyme
-
Nitrile substrate (e.g., benzonitrile, mandelonitrile)
-
Reaction buffer (e.g., 100 mM potassium phosphate buffer, pH 7.5)
-
Nessler's reagent or a coupled enzymatic assay kit for ammonia determination
-
Spectrophotometer
-
Microcentrifuge tubes or 96-well plates
Procedure:
-
Reaction Setup: Prepare a reaction mixture containing the reaction buffer and the nitrile substrate at a known concentration.
-
Enzyme Addition: Initiate the reaction by adding a known amount of the purified this compound enzyme to the reaction mixture. The final reaction volume can be adjusted as needed (e.g., 200 µL to 1 mL).
-
Incubation: Incubate the reaction at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 10-30 minutes). Ensure the reaction time is within the linear range of product formation.
-
Reaction Termination: Stop the reaction by adding a quenching agent (e.g., 1 M HCl) or by heat inactivation.
-
Ammonia Detection (Nessler's Reagent Method): a. Centrifuge the terminated reaction mixture to pellet any precipitated protein. b. Transfer a specific volume of the supernatant to a new tube or well. c. Add Nessler's reagent and incubate at room temperature for color development. d. Measure the absorbance at the appropriate wavelength (e.g., 425 nm).
-
Ammonia Detection (Coupled Enzymatic Assay): a. Follow the manufacturer's instructions for the specific ammonia detection kit. This typically involves a reaction where ammonia is used by an enzyme (e.g., glutamate dehydrogenase) leading to a change in absorbance of a cofactor (e.g., NADH).
-
Standard Curve: Prepare a standard curve using known concentrations of ammonium chloride to quantify the amount of ammonia produced in the enzymatic reaction.
-
Calculation of Activity: Calculate the specific activity of the this compound, typically expressed as units per milligram of protein (U/mg), where one unit (U) is defined as the amount of enzyme that produces 1 µmol of ammonia per minute under the specified assay conditions.
Role in Metabolic Pathways: Auxin Biosynthesis
Nitrilases play a crucial role in the biosynthesis of auxin (indole-3-acetic acid, IAA), a key plant hormone, particularly in the Brassicaceae family. This pathway provides an alternative route to the main tryptophan-dependent auxin biosynthesis pathway.
The following diagram illustrates the involvement of nitrilases in the indole-3-acetaldoxime (IAOx) pathway of auxin biosynthesis.
In this pathway, tryptophan is converted to indole-3-acetaldoxime (IAOx) by cytochrome P450 enzymes (CYP79B2/B3). IAOx is then converted to indole-3-acetonitrile (IAN) by another cytochrome P450 (CYP71A13). Finally, nitrilases of the NIT1, NIT2, and NIT3 types hydrolyze IAN to produce indole-3-acetic acid (IAA). This pathway is particularly important under certain stress conditions and plays a role in plant development.
Conclusion
The phylogenetic analysis of the this compound superfamily reveals a fascinating evolutionary history of functional diversification. From a common ancestor with a conserved catalytic mechanism, this superfamily has evolved to perform a wide range of carbon-nitrogen bond hydrolysis reactions, playing crucial roles in metabolism, detoxification, and signaling. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to explore the vast potential of these enzymes in various biotechnological and therapeutic applications. Further research into the uncharacterized branches of this superfamily is likely to uncover novel enzymatic activities with significant scientific and industrial value.
References
- 1. Production and Characterization of a this compound from Pseudomonas aeruginosa RZ44 and its Potential for Nitrile Biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The this compound superfamily: classification, structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The this compound superfamily: classification, structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cryo-EM structure of bacterial this compound reveals insight into oligomerization, substrate recognition, and catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Exploring Novel Nitrilase Activities from Metagenomic Libraries: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrilases (EC 3.5.5.1) are enzymes that catalyze the hydrolysis of nitriles directly to carboxylic acids and ammonia.[1] Their high efficiency, mild reaction conditions, and remarkable regio- and enantioselectivity make them powerful biocatalysts in green chemistry.[2] In the pharmaceutical industry, nitrilases are particularly valuable for the synthesis of chiral carboxylic acids, which are key intermediates for many active pharmaceutical ingredients (APIs).[2][3] However, the diversity of nitrilases found in cultured microorganisms is limited. Metagenomics, the culture-independent study of genetic material recovered directly from environmental samples, provides unprecedented access to the vast, untapped reservoir of microbial enzymes.[4] This guide details the technical workflow for discovering, characterizing, and applying novel nitrilases from metagenomic sources.
Section 1: Metagenomic Library Construction
The foundation of metagenomic discovery is the creation of a high-quality library that represents the genetic diversity of the sampled environment. This involves extracting total DNA from the environmental source, cloning it into a suitable vector, and transforming it into a host organism, typically Escherichia coli.
Experimental Protocol: Metagenomic DNA (mDNA) Extraction from Soil
This protocol is a composite of established methods designed to maximize DNA yield and purity by minimizing contaminants like humic acids, which can inhibit downstream enzymatic reactions.
-
Sample Preparation : Begin with 5-10 grams of a soil sample. Mix the soil with an extraction buffer [100 mM Tris-HCl (pH 8.0), 100 mM EDTA (pH 8.0), 1.5 M NaCl, 1% CTAB] in a 50 ml tube.
-
Cell Lysis (Combined Approach) :
-
Enzymatic Lysis : Add lysozyme (10 mg/ml) and Proteinase K (10 mg/ml) to the soil suspension and incubate at 37°C for 1 hour with shaking. This step targets bacterial and archaeal cell walls.
-
Chemical Lysis : Add 20% SDS solution to a final concentration of 2% and incubate at 65°C for 2 hours, with gentle inversion every 15-20 minutes to lyse cells and denature proteins.
-
Mechanical Lysis : For tough-to-lyse cells, bead beating can be incorporated before or after the chemical lysis step.
-
-
Debris and Protein Removal : Centrifuge the lysate at 7,000 x g for 20 minutes at 4°C. Carefully transfer the supernatant to a new tube. Perform a chloroform:isoamyl alcohol (24:1) extraction to remove proteins and lipids. Repeat until the aqueous-organic interface is clean.
-
DNA Precipitation : Transfer the final aqueous phase to a clean tube. Add 0.6 volumes of isopropanol to precipitate the DNA. Incubate at -20°C for at least 1 hour.
-
Purification : Pellet the DNA by centrifugation at 15,000 x g for 30 minutes. Wash the pellet twice with cold 70% ethanol to remove salts. Air-dry the pellet briefly and resuspend it in TE buffer. To remove humic acids, polyvinylpolypyrrolidone (PVPP) can be added during the extraction buffer step, or the resuspended DNA can be purified using a commercial kit.
-
Quality Control : Assess DNA quantity and purity using a spectrophotometer (A260/280 ratio should be ~1.8; A260/230 should be >2.0). Verify the integrity and size of the mDNA (typically >20 kb) via agarose gel electrophoresis.
Experimental Protocol: Library Construction
-
DNA Fragmentation : Partially digest the high-molecular-weight mDNA with a restriction enzyme like Sau3AI or Bsp143I. The goal is to generate fragments in the desired size range (e.g., 3-10 kb for plasmids, 30-40 kb for fosmids).
-
Size Selection : Separate the digested DNA fragments on a sucrose density gradient or by agarose gel electrophoresis to select fragments of the appropriate size.
-
Vector Ligation : Ligate the size-selected DNA fragments into a suitable cloning vector (e.g., pUC19, pET, or a fosmid vector) that has been digested with a compatible enzyme (e.g., BamHI for Sau3AI fragments).
-
Transformation : Transform the ligation mixture into a suitable E. coli host strain (e.g., DH5α, EPI300) using electroporation or chemical transformation.
-
Library Pooling and Storage : Plate the transformed cells on selective agar plates. After incubation, scrape the colonies into liquid medium, add glycerol to a final concentration of 15-20%, and store the library in aliquots at -80°C.
Visualization: Metagenomic Library Construction Workflow
Section 2: Screening for Novel Nitrilase Activities
Once the library is constructed, it must be screened to identify clones containing active this compound genes. Screening strategies are broadly divided into two categories: function-based and sequence-based.
Function-Based Screening
Function-based screening directly identifies clones that express the desired enzymatic activity. This approach is powerful for discovering truly novel enzymes that may lack sequence homology to known nitrilases.
This high-throughput method detects this compound activity by measuring the production of ammonia, a universal product of nitrile hydrolysis. The Berthelot reaction, where ammonia reacts with phenol and hypochlorite to form a blue indophenol dye, is commonly used.
-
Library Plating : Plate the metagenomic library onto large agar plates containing an appropriate antibiotic and an inducing agent (e.g., IPTG, if using an inducible vector). Grow until colonies are visible.
-
Colony Transfer : Replicate the colonies onto a new set of plates or into 96-well microtiter plates containing growth medium.
-
Cell Lysis & Reaction : After incubation and cell growth, lyse the cells (e.g., using a lysis buffer or freeze-thaw cycles). Add the nitrile substrate of interest (e.g., benzonitrile, mandelonitrile) to each well and incubate at a suitable temperature (e.g., 30-37°C) for several hours to allow the enzymatic reaction to proceed.
-
Color Development (Berthelot's Reagent) :
-
Prepare two reagents. Reagent 1: An alkaline solution of phenol and sodium nitroprusside. Reagent 2: A buffered sodium hypochlorite solution.
-
Add Reagent 1 to each well, followed by Reagent 2.
-
Incubate at room temperature or 37°C for 20-30 minutes.
-
-
Hit Identification : Visually inspect plates or use a microplate reader to measure absorbance at ~630-670 nm. Wells that turn blue contain ammonia, indicating a positive this compound "hit".
Sequence-Based Screening
Sequence-based screening leverages the conserved regions within known enzyme families to identify new members through DNA sequence similarity. This method is effective for finding variants of known nitrilases but may miss enzymes with novel folds or catalytic mechanisms.
-
Primer Design : Align protein sequences of known nitrilases to identify highly conserved motifs (e.g., around the catalytic triad Glu-Lys-Cys). Design degenerate primers that target the DNA sequences encoding these motifs.
-
Template Preparation : Prepare DNA from pools of metagenomic clones. For example, divide the library into a grid of 96 pools.
-
PCR Amplification : Perform PCR on each DNA pool using the degenerate primers. Use touchdown PCR to improve specificity.
-
Analysis : Run the PCR products on an agarose gel. Pools that yield a band of the expected size are considered positive.
-
Hit Deconvolution : Isolate the specific positive clone from the positive pools through subsequent rounds of PCR on smaller and smaller subsets of the pool.
-
Sequencing : Once an individual positive clone is identified, sequence the inserted DNA fragment to confirm the presence of a full-length putative this compound gene.
Visualization: this compound Screening Workflow
Section 3: Characterization of Positive Hits
A positive hit from a screen is only the starting point. The putative this compound must be expressed, purified, and biochemically characterized to determine its properties and potential for industrial application.
Experimental Protocol: Recombinant Expression and Purification
-
Subcloning : Subclone the identified this compound gene from the metagenomic vector into a high-expression vector (e.g., pET series) that adds a purification tag (e.g., His6-tag).
-
Expression : Transform the expression vector into a suitable E. coli expression host (e.g., BL21(DE3)). Grow the culture and induce protein expression with IPTG.
-
Lysis and Clarification : Harvest the cells by centrifugation. Resuspend the cell pellet in lysis buffer and lyse the cells using sonication or a French press. Centrifuge the lysate at high speed to pellet cell debris and obtain a clear supernatant.
-
Purification : Purify the tagged this compound from the clear lysate using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).
-
Purity Analysis : Assess the purity of the enzyme using SDS-PAGE. Determine the protein concentration using a standard method like the Bradford assay.
Experimental Protocol: Biochemical Characterization
Determine the range of nitriles the enzyme can hydrolyze.
-
Reaction Setup : Set up reactions in a microtiter plate or individual tubes. Each reaction should contain a buffer (e.g., 100 mM potassium phosphate, pH 7.5), a known concentration of the purified enzyme, and a different nitrile substrate (e.g., benzonitrile, mandelonitrile, adiponitrile) at a fixed concentration (e.g., 10-25 mM).
-
Incubation : Incubate at a constant temperature (e.g., 30°C) for a set time.
-
Analysis : Quantify the amount of ammonia produced using the Berthelot assay or measure the carboxylic acid product using High-Performance Liquid Chromatography (HPLC). Express activity relative to a reference substrate.
-
pH Optimum : Perform the standard activity assay using a range of buffers with different pH values (e.g., pH 4-10) to find the pH at which the enzyme is most active.
-
Temperature Optimum : Perform the standard activity assay at various temperatures (e.g., 20°C to 70°C) at the optimal pH to find the temperature of maximum activity.
Determine the key kinetic parameters for the most promising substrate(s).
-
Reaction Setup : Perform the activity assay with varying concentrations of the nitrile substrate.
-
Measurement : Measure the initial reaction velocity (rate of product formation) at each substrate concentration.
-
Analysis : Plot the initial velocity against substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression software to determine the KM (substrate affinity) and Vmax (maximum reaction rate).
Visualization: Logical Flow of Enzyme Characterization
Section 4: Data Presentation
Clear and concise data presentation is crucial for comparing novel enzymes and assessing their potential.
Table 1: Representative Hit Rates from Metagenomic Library Screening
| Environmental Source | Library Size (Clones) | Screening Method | Substrate(s) | Positive Hits | Hit Rate | Reference |
| Irish Soil Samples | 1.2 x 10⁴ | Function-based (Growth) | β-hydroxynitriles | 33 | ~0.28% (1 in 364) | |
| Nitrile-Treated Soil | 70 putative genes | Sequence-based | N/A | 6 (activity confirmed) | ~8.6% (of candidates) | |
| Soil eDNA Library | 1.3 x 10⁵ | Function-based | N/A (PPTase screen) | 7 | ~0.005% (1 in 18,571) |
Note: Hit rates are highly variable and depend on the environmental source, library quality, and screening method.
Table 2: Example Biochemical Properties of a Novel Metagenomic Arylacetothis compound (Nit09)
| Parameter | Value | Conditions / Notes | Reference |
| Substrate | Phenylacetonitrile | Arylacetonitrile | |
| KM | 1.29 mM | Michaelis constant, indicates substrate affinity | |
| Vmax | 13.85 U/mg | Maximum velocity (1 U = 1 µmol product/min) | |
| Optimal pH | 6.0 | Tested in citrate-phosphate buffer | |
| Optimal Temperature | 50 °C | Tested for 2 minutes | |
| Stability | High | Exhibited long-term stability |
Conclusion
Metagenomics offers a robust and increasingly accessible pathway to discover novel nitrilases with properties tailored for challenging chemical syntheses. The workflow—from environmental sample to characterized enzyme—combines molecular biology, high-throughput screening, and rigorous biochemical analysis. The enzymes uncovered through these methods have the potential to replace hazardous chemical processes, enabling the sustainable and efficient production of valuable carboxylic acids for the pharmaceutical and fine chemical industries. As sequencing and screening technologies continue to advance, the rate of discovery is poised to accelerate, further solidifying the role of metagenomics in modern drug development and industrial biotechnology.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Bioengineering of Nitrilases Towards Its Use as Green Catalyst: Applications and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Metagenomic technology and genome mining: emerging areas for exploring novel nitrilases - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for High-Throughput Screening of Nitrilase Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrilases (EC 3.5.5.1) are a class of enzymes that catalyze the hydrolysis of nitriles directly to carboxylic acids and ammonia. This one-step conversion under mild conditions makes them attractive biocatalysts for the synthesis of valuable carboxylic acids, which are key intermediates in the pharmaceutical and fine chemical industries. High-throughput screening (HTS) is an essential tool for discovering novel nitrilases with desired properties, such as high activity, stability, and substrate specificity, from large enzyme libraries or microbial consortia.
These application notes provide detailed protocols for developing and implementing robust HTS assays for nitrilase activity. The described methods are suitable for screening large numbers of samples in a microplate format and include both colorimetric and fluorometric detection methods. Additionally, guidelines for data analysis, quality control, and hit validation are presented to ensure the identification of true positive hits.
Principle of this compound Activity Assays
The enzymatic hydrolysis of a nitrile by a this compound produces a carboxylic acid and ammonia. HTS assays for this compound activity are designed to detect one of these products. Common approaches include:
-
pH-based assays: The production of a carboxylic acid leads to a decrease in the pH of the reaction medium, which can be detected using a pH indicator.
-
Ammonia detection assays: The release of ammonia can be quantified using colorimetric or fluorometric reagents.
This document details protocols for three common HTS assays: a colorimetric assay using a pH indicator, a colorimetric assay for ammonia detection (Berthelot method), and a fluorometric assay for ammonia detection (OPA method).
Data Presentation
Effective data management and clear presentation are crucial for interpreting HTS results. Quantitative data from screening assays should be summarized in structured tables to facilitate comparison between different enzymes, substrates, and assay conditions.
Table 1: Example Data from a Primary Screen of this compound Variants with Mandelonitrile
| This compound Variant | Substrate | Absorbance (595 nm) | % Activity (relative to Positive Control) | Hit? (Threshold > 50%) |
| Nit-001 | Mandelonitrile | 0.85 | 85% | Yes |
| Nit-002 | Mandelonitrile | 0.21 | 21% | No |
| Nit-003 | Mandelonitrile | 0.92 | 92% | Yes |
| Positive Control | Mandelonitrile | 1.00 | 100% | N/A |
| Negative Control | Mandelonitrile | 0.10 | 10% | N/A |
Table 2: Assay Quality Control Metrics
| Metric | Formula | Value | Interpretation |
| Z'-Factor | 1 - (3 * (SDpos + SDneg)) / |Meanpos - Meanneg| | 0.75 | Excellent assay quality |
| Signal-to-Background (S/B) | Meanpos / Meanneg | 10 | Strong signal window |
| Signal-to-Noise (S/N) | (Meanpos - Meanneg) / SDneg | 25 | Robust signal discrimination |
Experimental Protocols
Protocol 1: Colorimetric HTS Assay for this compound Activity using a pH Indicator
This assay is based on the detection of the carboxylic acid product through a pH change, indicated by a colorimetric pH indicator such as bromothymol blue.
Materials:
-
96-well or 384-well microplates
-
This compound enzyme library (e.g., crude cell lysates, purified enzymes)
-
Nitrile substrate stock solution (e.g., 100 mM mandelonitrile in DMSO)
-
Assay buffer: 5 mM Tris-HCl, pH 7.5
-
pH indicator solution: 0.04% (w/v) Bromothymol Blue in assay buffer
-
Positive control: A known active this compound
-
Negative control: Heat-inactivated enzyme or buffer only
-
Plate reader capable of measuring absorbance at 595 nm
Procedure:
-
Prepare Reagents: Prepare fresh assay buffer and pH indicator solution.
-
Dispense Reagents: To each well of the microplate, add:
-
80 µL of pH indicator solution.
-
10 µL of this compound sample or control.
-
-
Initiate Reaction: Add 10 µL of the nitrile substrate stock solution to each well to start the reaction. The final substrate concentration will be 10 mM.
-
Incubate: Incubate the plate at the optimal temperature for the this compound (e.g., 30°C) for a predetermined time (e.g., 1-4 hours).
-
Measure Absorbance: Read the absorbance at 595 nm using a microplate reader. A color change from blue to yellow indicates a drop in pH due to carboxylic acid formation.
Protocol 2: Colorimetric HTS Assay for this compound Activity via Ammonia Detection (Berthelot Method)
This method quantifies the ammonia produced during the this compound reaction using the Berthelot reaction, which forms a blue indophenol compound.
Materials:
-
96-well or 384-well microplates
-
This compound enzyme library
-
Nitrile substrate stock solution (e.g., 100 mM 3-cyanopyridine in water)
-
Assay buffer: 50 mM Potassium Phosphate, pH 8.0
-
Reagent A (Phenol-Nitroprusside): Dissolve 5 g phenol and 25 mg sodium nitroprusside in 500 mL of deionized water.
-
Reagent B (Alkaline Hypochlorite): Dissolve 2.5 g sodium hydroxide and 4.2 mL of 5% sodium hypochlorite solution in 500 mL of deionized water.
-
Positive and negative controls
-
Plate reader capable of measuring absorbance at 630 nm
Procedure:
-
Enzymatic Reaction:
-
In each well, mix 80 µL of assay buffer, 10 µL of this compound sample or control, and 10 µL of nitrile substrate stock solution.
-
Incubate at the optimal temperature and time.
-
-
Color Development:
-
Add 50 µL of Reagent A to each well and mix.
-
Add 50 µL of Reagent B to each well and mix.
-
-
Incubate: Incubate the plate at room temperature for 30 minutes to allow for color development.
-
Measure Absorbance: Read the absorbance at 630 nm. The intensity of the blue color is proportional to the amount of ammonia produced.
Protocol 3: Fluorometric HTS Assay for this compound Activity via Ammonia Detection (OPA Method)
This highly sensitive assay uses o-phthalaldehyde (OPA) and a thiol to form a fluorescent isoindole derivative in the presence of ammonia.
Materials:
-
Black 96-well or 384-well microplates
-
This compound enzyme library
-
Nitrile substrate stock solution
-
Assay buffer: 100 mM Potassium Phosphate, pH 7.5
-
OPA reagent: Dissolve 10 mg of o-phthalaldehyde in 1 mL of ethanol. Add 20 µL of 2-mercaptoethanol and dilute to 100 mL with assay buffer. Prepare fresh daily.
-
Positive and negative controls
-
Fluorometric plate reader (Excitation: 340 nm, Emission: 455 nm)
Procedure:
-
Enzymatic Reaction:
-
In each well of a black microplate, combine 40 µL of assay buffer, 5 µL of this compound sample or control, and 5 µL of nitrile substrate stock solution.
-
Incubate at the desired temperature and time.
-
-
Fluorescence Development:
-
Add 50 µL of the OPA reagent to each well.
-
Incubate at room temperature for 15 minutes, protected from light.
-
-
Measure Fluorescence: Read the fluorescence intensity using a microplate reader with excitation at 340 nm and emission at 455 nm.
Mandatory Visualizations
Caption: High-Throughput Screening Workflow for this compound Discovery.
Caption: Logical Workflow for Hit Validation and Confirmation.
Hit Validation Strategies
Following the primary HTS, a crucial step is to validate the identified "hits" to eliminate false positives and confirm their activity. A typical hit validation cascade involves several stages:
-
Re-testing: Initial hits are re-tested under the same assay conditions, often in triplicate, to confirm their activity and rule out experimental errors.
-
Dose-Response Curves: Confirmed hits are then tested over a range of concentrations to determine their potency (e.g., EC50 or IC50). This helps to rank the hits and identify the most promising candidates.
-
Orthogonal Assays: To ensure that the observed activity is not an artifact of the primary assay format, hits should be validated using an orthogonal assay that employs a different detection principle. For example, if the primary screen was a pH-based colorimetric assay, a secondary screen could involve a direct measurement of substrate consumption or product formation using High-Performance Liquid Chromatography (HPLC).
-
Substrate Specificity Profiling: Validated hits can be further characterized by testing their activity against a panel of different nitrile substrates. This provides valuable information about the enzyme's substrate scope and potential applications.
By following these detailed protocols and validation strategies, researchers can effectively screen large enzyme libraries and identify novel nitrilases with desired properties for various biotechnological applications.
Application Note and Protocol: Determination of Nitrilase Activity in Crude Cell Lysates
Audience: Researchers, scientists, and drug development professionals.
Introduction Nitrilase enzymes (EC 3.5.5.1) are valuable biocatalysts that hydrolyze nitrile compounds directly to the corresponding carboxylic acids and ammonia.[1] This one-step reaction occurs under mild conditions, often with high chemo-, regio-, and enantioselectivity, making nitrilases attractive alternatives to conventional chemical methods in the pharmaceutical and fine chemical industries.[2][3] The ability to rapidly and accurately assess this compound activity in crude cell-free extracts is crucial for enzyme discovery, protein engineering, and bioprocess optimization.
This application note provides a detailed protocol for determining this compound activity by quantifying the release of ammonia using a robust and sensitive colorimetric ninhydrin assay.[4] Additionally, alternative methods are discussed, and typical reaction parameters are provided for reference.
Principle
The fundamental reaction catalyzed by a this compound is the hydrolysis of a nitrile (R-C≡N) to a carboxylic acid (R-COOH) and ammonia (NH₃).[1] The enzymatic activity can therefore be quantified by measuring the rate of substrate consumption or the rate of formation of either product. This protocol focuses on the spectrophotometric quantification of ammonia, one of the reaction products. Ammonia reacts with ninhydrin to produce a deep purple-colored compound known as Ruhemann's purple, which can be quantified by measuring its absorbance at 570 nm. The intensity of the color is directly proportional to the amount of ammonia released, and thus to the this compound activity.
I. Preparation of Crude Cell Lysate
This protocol assumes the this compound has been recombinantly expressed, for example, in E. coli.
Materials and Reagents:
-
Expression cell culture
-
Lysis Buffer (e.g., 50 mM Potassium Phosphate Buffer, pH 7.5, containing 1 mM Dithiothreitol (DTT) and 20% (v/v) glycerol)
-
Centrifuge and appropriate tubes
-
Sonicator or French press
-
Protein quantification assay kit (e.g., Bradford or BCA)
Protocol:
-
Cell Harvest: Pellet the cells from the expression culture by centrifugation (e.g., 8,000 x g for 10 minutes at 4°C).
-
Washing: Discard the supernatant. Wash the cell pellet by resuspending it in cold Lysis Buffer and centrifuging again. Repeat this step twice to remove residual medium components.
-
Cell Lysis: Resuspend the washed cell pellet in a minimal volume of cold Lysis Buffer. Disrupt the cells by sonication on ice or by passing them through a French pressure cell. Alternatively, freeze-thawing can be used for some cell types.
-
Clarification: Centrifuge the resulting lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet cell debris.
-
Collect Supernatant: Carefully collect the supernatant, which is the crude cell lysate or cell-free extract (CFE). Store on ice for immediate use or at -80°C for long-term storage.
-
Protein Quantification: Determine the total protein concentration of the crude lysate using a standard method like the Bradford assay. This value is essential for calculating the specific activity of the enzyme.
II. This compound Activity Assay using the Ninhydrin Method
Materials and Reagents:
-
Crude Cell Lysate (from Part I)
-
Substrate Stock Solution (e.g., 100 mM benzonitrile in a suitable organic solvent like DMF or methanol)
-
Reaction Buffer (e.g., 100 mM Potassium Phosphate Buffer, pH 7.8)
-
Ninhydrin Reagent: Dissolve 0.35 g of ninhydrin in 100 mL of ethanol or a 1:1 mixture of acetone/butanol.
-
Reaction Quenching Solution: 2 N HCl
-
Ammonium Chloride (NH₄Cl) Standard Stock Solution (e.g., 100 mM in deionized water)
-
Spectrophotometer or microplate reader capable of measuring absorbance at 570 nm
Protocol:
-
Ammonia Standard Curve:
-
Prepare a series of dilutions from the NH₄Cl stock solution in the Reaction Buffer to create standards ranging from 0 to 2 mM ammonia.
-
In separate tubes, add 50 µL of each standard or buffer (for the blank).
-
Add 50 µL of Ninhydrin Reagent to each tube.
-
Proceed with the color development steps (below) to generate a standard curve of Absorbance at 570 nm vs. Ammonia Concentration (mM).
-
-
Enzyme Reaction Setup:
-
Set up the following in 1.5 mL microcentrifuge tubes:
-
Test Reaction: 880 µL Reaction Buffer, 20 µL Substrate Stock Solution (final concentration ~2 mM), and 100 µL Crude Cell Lysate.
-
Negative Control: 880 µL Reaction Buffer, 20 µL Substrate Stock Solution, and 100 µL of heat-inactivated lysate (boil for 10 min) or Lysis Buffer.
-
-
Mix gently and incubate the tubes at the desired temperature (e.g., 37°C) for a defined period (e.g., 30 minutes). The time should be within the linear range of the reaction.
-
-
Reaction Quenching:
-
Stop the reaction by adding 100 µL of 2 N HCl to each tube and vortexing.
-
Centrifuge the tubes at 14,000 x g for 5 minutes to pellet any precipitated protein.
-
-
Color Development and Measurement:
-
Transfer 50 µL of the supernatant from each reaction tube to new, clean tubes.
-
Add 50 µL of the Ninhydrin Reagent to each tube.
-
Cap the tubes and heat them in a boiling water bath or heating block at 95-100°C for 10 minutes.
-
Cool the tubes to room temperature.
-
Add 400 µL of a diluent solvent (e.g., 50% v/v n-propanol in water) and mix well.
-
Measure the absorbance at 570 nm against the blank from the standard curve preparation.
-
Data Analysis:
-
Subtract the absorbance of the negative control from the test reaction.
-
Use the ammonia standard curve to determine the concentration of ammonia (mM) produced in the reaction.
-
Calculate the total µmol of ammonia produced:
-
µmol NH₃ = [NH₃ concentration (mM)] x [Final reaction volume (L)] x 1000
-
-
Calculate the enzyme activity in Units (U), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of ammonia per minute.
-
Activity (U) = (µmol NH₃) / [Reaction time (min)]
-
-
Calculate the Specific Activity in U/mg:
-
Specific Activity (U/mg) = [Activity (U)] / [Total protein in reaction (mg)]
-
Data Presentation
Quantitative data for experimental conditions and method comparison can be summarized in tables.
Table 1: Typical Reaction Conditions for this compound Assays
| Parameter | Typical Range | Reference(s) |
|---|---|---|
| pH | 6.0 - 9.0 | |
| Temperature (°C) | 30 - 55 | |
| Buffer System | Potassium Phosphate, Tris-HCl | |
| Buffer Concentration (mM) | 50 - 100 |
| Substrate Concentration (mM) | 1 - 50 | |
Table 2: Comparison of Common Methods for this compound Activity Determination
| Method | Principle | Advantages | Disadvantages | Reference(s) |
|---|---|---|---|---|
| Ninhydrin Assay | Colorimetric detection of product (ammonia). | Simple, inexpensive, sensitive, suitable for high-throughput. | Indirect; potential interference from primary amines in lysate. | |
| HPLC | Chromatographic separation and quantification of substrate and/or carboxylic acid product. | Highly accurate, direct, can detect side products. | Time-consuming, expensive equipment, not for high-throughput. | |
| Coupled Enzyme Assay | Ammonia product is used by GDH, oxidizing NADH, which is monitored at 340 nm. | Real-time continuous assay, high-throughput compatible. | Indirect; requires coupling enzyme and cofactors, potential for interference. | |
| Phenol-Hypochlorite | Colorimetric detection of ammonia via the Berthelot reaction. | Sensitive and established method for ammonia quantification. | Reagents can be unstable; potential for interference. |
| pH Indicator Assay | Carboxylic acid product causes a pH drop, detected by an indicator dye. | Very simple, rapid, ideal for high-throughput screening. | Low sensitivity, semi-quantitative, requires low buffer capacity. | |
Experimental Workflow Visualization
The following diagram illustrates the complete workflow for determining this compound activity in crude cell lysates.
Caption: Workflow for this compound activity determination.
References
Application Note: Recombinant Expression and Purification of His-tagged Nitrilase
Audience: Researchers, scientists, and drug development professionals.
Introduction: Nitrilases (EC 3.5.5.1) are enzymes of significant industrial interest due to their ability to catalyze the hydrolysis of nitriles directly to the corresponding carboxylic acids and ammonia.[1] This one-step reaction often proceeds with high chemo-, regio-, and enantioselectivity under mild conditions, making nitrilases valuable biocatalysts for the synthesis of fine chemicals, pharmaceuticals, and agrochemicals. To facilitate their study and application, recombinant expression and efficient purification are essential. The use of a polyhistidine-tag (His-tag) coupled with Immobilized Metal Affinity Chromatography (IMAC) is a widely adopted, rapid, and efficient method for purifying recombinant proteins.[2][3] This application note provides detailed protocols for the expression of His-tagged nitrilase in Escherichia coli and its subsequent purification, along with methods for activity assessment.
Principle of the Method: The overall process involves cloning the this compound gene into an expression vector that appends a His-tag to the N- or C-terminus of the protein.[4] This recombinant plasmid is then transformed into a suitable E. coli host strain for protein expression, which is typically induced by a chemical agent like IPTG, L-arabinose, or L-rhamnose.[1] After sufficient growth and expression, the bacterial cells are harvested and lysed. The His-tagged this compound is then selectively captured from the clarified cell lysate using a resin containing chelated divalent metal ions (commonly Nickel, Ni²⁺, or Cobalt, Co²⁺). After washing away non-specifically bound proteins, the pure His-tagged this compound is eluted using a high concentration of a competing agent, such as imidazole.
Caption: Overall workflow for recombinant His-tagged this compound production.
Protocol 1: Recombinant Expression in E. coli
This protocol describes the expression of a His-tagged this compound using an L-arabinose inducible vector system in E. coli.
Materials and Reagents:
-
E. coli expression host (e.g., TOP10, BL21(DE3))
-
Expression vector with His-tag and appropriate promoter (e.g., pBAD series)
-
Lysogeny Broth (LB) medium (10 g/L tryptone, 5 g/L yeast extract, 10 g/L NaCl)
-
Appropriate antibiotic (e.g., Ampicillin, 100 µg/mL)
-
Inducer: 20% (w/v) L-(+)-arabinose solution, filter-sterilized
Procedure:
-
Transformation: Transform the E. coli host strain with the this compound expression plasmid using a standard protocol (e.g., heat shock). Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Pre-culture: Inoculate a single colony from the plate into 5-10 mL of LB medium with the selective antibiotic. Incubate overnight at 37°C with shaking (approx. 180-220 rpm).
-
Main Culture: Inoculate a larger volume (e.g., 1 L) of LB medium containing the antibiotic with the overnight pre-culture. A 1:100 dilution (e.g., 10 mL pre-culture into 1 L fresh medium) is typical.
-
Growth: Incubate the main culture at 37°C with vigorous shaking until the optical density at 600 nm (OD₆₀₀) reaches 0.6–0.8.
-
Induction: Add the L-(+)-arabinose solution to a final concentration of 0.2-1.5% (w/v) to induce protein expression. For some proteins, reducing the post-induction temperature to 18-25°C can improve protein solubility.
-
Expression: Continue to incubate the culture for an additional 4-18 hours at the chosen temperature with shaking.
-
Cell Harvest: Pellet the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C or used immediately for purification.
Protocol 2: Purification by Immobilized Metal Affinity Chromatography (IMAC)
This protocol outlines the purification of the expressed His-tagged this compound from the cell pellet under native conditions.
Materials and Reagents:
-
Ni-NTA or Co-NTA Agarose resin
-
Chromatography column
-
Lysis, Wash, and Elution Buffers (see Table 2 for compositions)
-
Lysozyme (100 mg/mL stock)
-
DNase I (10 mg/mL stock)
-
Protease inhibitor cocktail
Table 1: Typical Expression and Purification Parameters for Recombinant Nitrilases
| Parameter | Example 1: Arylacetothis compound (Nit09) | Example 2: P. fluorescens this compound |
|---|---|---|
| Host Strain | E. coli TOP10 | E. coli JM109 |
| Vector System | pBAD18 | pJOE2775 |
| Inducer | 1.5% L-(+)-arabinose | L-rhamnose |
| Induction OD₆₀₀ | 0.6 - 0.8 | Not specified |
| Induction Time | 6 hours | Not specified |
| Induction Temp. | 37°C | Not specified |
| Purification Resin | Ni-TED (IMAC) | Not specified (His-tag purification) |
| Molecular Mass | ~36 kDa | Not specified |
Table 2: Buffer Compositions for His-Tag Purification (Native Conditions)
| Buffer | Sodium Phosphate (pH 8.0) | NaCl | Imidazole | Other Components |
|---|---|---|---|---|
| Lysis Buffer | 50 mM | 300 mM | 10-20 mM | 1 mg/mL Lysozyme, 10 µg/mL DNase I, Protease Inhibitors |
| Wash Buffer | 50 mM | 300 mM | 20-40 mM | - |
| Elution Buffer | 50 mM | 300 mM | 250-500 mM | - |
Caption: Step-by-step diagram of the IMAC purification process.
Procedure:
-
Cell Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer (e.g., 5 mL per gram of wet cell paste). Add lysozyme, DNase I, and a protease inhibitor cocktail. Incubate on ice for 30 minutes. Further disrupt the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at >12,000 x g for 30 minutes at 4°C to pellet cellular debris. Carefully collect the supernatant (cleared lysate), which contains the soluble His-tagged protein.
-
Column Preparation: Add the Ni-NTA resin slurry to a column and allow it to pack. Equilibrate the resin by washing with 5-10 column volumes (CV) of Lysis Buffer.
-
Protein Binding: Load the cleared lysate onto the equilibrated column. This can be done by gravity flow or with a pump. Collect the flow-through to check for unbound protein by SDS-PAGE.
-
Washing: Wash the column with 10-20 CV of Wash Buffer to remove non-specifically bound proteins. Monitor the absorbance at 280 nm until it returns to baseline.
-
Elution: Elute the His-tagged this compound from the resin by applying 5-10 CV of Elution Buffer. Collect the eluate in fractions (e.g., 1 mL fractions).
-
Analysis: Analyze the collected fractions for protein content (e.g., Bradford assay) and purity (SDS-PAGE). Pool the fractions containing the purified protein. For long-term storage, dialysis against a suitable storage buffer (e.g., containing glycerol) may be necessary.
Protocol 3: this compound Activity Assay
The activity of the purified this compound can be determined by measuring the rate of ammonia production.
Method A: Nessler's Reagent Assay This colorimetric assay detects the ammonia released during nitrile hydrolysis.
-
Reaction Setup: Prepare a reaction mixture containing 50 mM Tris-HCl (pH 8.0), 10 mM of the nitrile substrate (e.g., mandelonitrile), and a known amount of purified enzyme in a total volume of 1.0 mL.
-
Incubation: Incubate the reaction at the enzyme's optimal temperature (e.g., 37-50°C) for a defined period (e.g., 10-20 minutes).
-
Stop Reaction: Terminate the reaction by adding 100 µL of 10% (w/v) trichloroacetic acid (TCA).
-
Ammonia Detection: Centrifuge to pellet the precipitated protein. To 500 µL of the supernatant, add 1.0 mL of Nessler's reagent and incubate at room temperature for 10 minutes for color development.
-
Measurement: Read the absorbance at 480 nm. Quantify the amount of ammonia produced by comparing the absorbance to a standard curve prepared with known concentrations of ammonium chloride.
Method B: NADH-Coupled Assay This is a continuous, real-time assay that couples ammonia release to the oxidation of NADH.
-
Reaction Principle: The ammonia produced by the this compound reacts with α-ketoglutarate in the presence of glutamate dehydrogenase (GDH), consuming NADH in the process. The decrease in NADH is monitored spectrophotometrically at 340 nm.
-
Reaction Setup: Prepare a reaction mixture in a quartz cuvette containing buffer (e.g., 0.1 M citrate-phosphate, pH 6.0), the nitrile substrate, NADH, α-ketoglutarate, and GDH.
-
Initiation and Measurement: Equilibrate the mixture at the desired temperature. Initiate the reaction by adding the purified this compound. Immediately monitor the decrease in absorbance at 340 nm over time.
-
Calculation: Calculate the rate of reaction using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Table 3: Biochemical Properties of Characterized Recombinant Nitrilases
| Enzyme Source | Molecular Mass (SDS-PAGE) | Optimal pH | Optimal Temperature | Specific Activity | Substrate | Reference |
|---|---|---|---|---|---|---|
| Pseudomonas fluorescens EBC191 | Not specified | ~6.5 | 50°C | Not specified | Arylacetonitriles | |
| Metagenomic (Nit09) | ~36 kDa | ~6.0 | 50°C | 13.85 U/mg (Vmax) | Phenylacetonitrile |
| Pseudomonas aeruginosa RZ44 | Not specified | ~7.0 | 40°C | Not specified | Acetonitrile | |
Troubleshooting
-
Low/No Protein Expression: Optimize inducer concentration, induction time, and temperature. Codon-optimize the gene for E. coli expression.
-
Protein in Inclusion Bodies: The protein is insoluble. Lower the induction temperature, reduce inducer concentration, or switch to a weaker expression promoter. Alternatively, purify under denaturing conditions using buffers containing 8 M urea or 6 M guanidinium hydrochloride.
-
Protein Does Not Bind to IMAC Column: Ensure the His-tag is in-frame and accessible; consider moving the tag to the other terminus. Check the pH of the lysis and binding buffers (should be ~7.5-8.0). Reduce the imidazole concentration in the lysis buffer or remove it entirely.
-
Low Purity: Increase the imidazole concentration in the wash buffer (e.g., up to 50 mM). Perform a gradient elution instead of a step elution to better separate contaminants. Consider using a cobalt-based (Co-NTA) resin, which can offer higher specificity than nickel.
-
No Enzyme Activity: The His-tag may interfere with protein folding or the active site; consider cloning a non-tagged version or a version with a cleavable tag. Ensure the purification was performed under conditions that maintain protein stability (e.g., on ice, with protease inhibitors). Confirm the presence of any required cofactors.
References
Application Notes and Protocols: Nitrilase Immobilization for Industrial Biocatalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the immobilization of nitrilases, a critical step in the development of robust and economically viable biocatalytic processes for the synthesis of valuable carboxylic acids. Immobilization enhances the operational stability and reusability of these enzymes, making them suitable for industrial applications in the pharmaceutical, fine chemical, and agrochemical sectors.
Introduction to Nitrilase Immobilization
Nitrilases (EC 3.5.5.1) catalyze the direct hydrolysis of nitriles to their corresponding carboxylic acids and ammonia. While free enzymes are effective catalysts, their application in large-scale industrial processes is often hampered by their poor stability, difficult recovery from the reaction mixture, and consequently, high operational costs.[1][2] Immobilization of nitrilases onto or within a solid support material overcomes these limitations, offering improved stability, enhanced reusability, and simplified product purification.[1][2][3] The primary techniques for this compound immobilization include adsorption, covalent bonding, entrapment, and the formation of cross-linked enzyme aggregates (CLEAs). The choice of immobilization method and support material is crucial and depends on the specific this compound, the substrate, and the reaction conditions.
Comparative Analysis of Immobilization Techniques
The selection of an appropriate immobilization strategy is a key determinant of the final biocatalyst's performance. The following tables summarize quantitative data from various studies to facilitate a comparative analysis of the most common this compound immobilization techniques.
Table 1: Comparison of Immobilization Efficiency and Activity Recovery
| Immobilization Technique | Support Material | This compound Source | Immobilization Yield (%) | Activity Recovery (%) | Reference |
| Entrapment | Polyvinyl Alcohol (PVA) Hydrogel | Not Specified | 100 | 80 | |
| Entrapment | Ethyleneamine-mediated Biosilica | Acidovorax facilis | 98.3 | Not explicitly stated, but high specific activity achieved | |
| Entrapment | Agar-Agar | Streptomyces sp. | Not Specified | Lower than free cells initially, but reusable | |
| Cross-Linking (CLEA) | None (carrier-free) | Not Specified | Not Applicable | 82.36 ± 4.45 (residual activity) | |
| Adsorption | Chitosan Microspheres | Rhodococcus pyridinivorans | Not Specified | 80% activity retention after 10 days at 4°C |
Table 2: Comparison of Stability and Reusability of Immobilized Nitrilases
| Immobilization Technique | Support Material | This compound Source | Reusability | Key Stability Findings | Reference |
| Entrapment | Ethyleneamine-mediated Biosilica | Acidovorax facilis | Retained ~94.2% activity after 16 cycles | Enhanced thermal stability compared to free enzyme. | |
| Entrapment | Polyvinyl Alcohol (PVA) Hydrogel | Not Specified | Retained 84% of initial activity after 15 reuses | Retained 60% of initial activity after 24h at 30°C, whereas free enzyme lost all activity. | |
| Entrapment | Agar-Agar | Streptomyces sp. | Usable for 25 cycles with ~35% activity loss | Thermostable this compound used at 50°C. | |
| Entrapment | Alginate | Alcaligenes faecalis | Retained almost 100% activity for 30 cycles | Free cells were only reusable for 9 cycles. | |
| Cross-Linking (CLEA) | None (carrier-free) | Not Specified | Catalytically active for 3 cycles with 81% conversion | Superior pH and temperature stability compared to free enzyme. | |
| Adsorption | Chitosan Microspheres | Rhodococcus pyridinivorans | Retained 50% activity after 7 reuse cycles | Good storage stability. |
Experimental Protocols
This section provides detailed, step-by-step protocols for the most common this compound immobilization techniques.
Protocol 1: Entrapment in Calcium Alginate Beads
This method is based on the ionotropic gelation of sodium alginate in the presence of divalent cations, such as Ca²⁺, to form a porous and biocompatible matrix for enzyme entrapment.
Materials:
-
This compound solution (purified or cell-free extract)
-
Sodium alginate powder
-
Calcium chloride (CaCl₂)
-
Distilled water
-
Syringe with a needle or a peristaltic pump
-
Stir plate and stir bar
-
Beaker
Procedure:
-
Preparation of Sodium Alginate Solution:
-
Prepare a 2-4% (w/v) sodium alginate solution by slowly adding the powder to distilled water while stirring continuously to avoid clumping.
-
Allow the solution to stand for at least 30 minutes to eliminate air bubbles.
-
-
Enzyme Mixture Preparation:
-
Mix the this compound solution with the sodium alginate solution at a desired ratio (e.g., 1:1 v/v). The final concentration of sodium alginate is typically 1-2%. Keep the mixture cool (e.g., on ice) to preserve enzyme activity.
-
-
Bead Formation:
-
Prepare a 0.2 M CaCl₂ solution in a beaker and place it on a stir plate with gentle stirring.
-
Draw the enzyme-alginate mixture into a syringe.
-
Extrude the mixture dropwise from the syringe into the CaCl₂ solution from a height of approximately 20 cm. The size of the beads can be controlled by the needle gauge and the flow rate.
-
-
Curing and Washing:
-
Allow the beads to harden in the CaCl₂ solution for at least 20-30 minutes.
-
Collect the beads by filtration or decantation.
-
Wash the beads thoroughly with distilled water or a suitable buffer to remove excess calcium chloride and any unbound enzyme.
-
-
Storage:
-
Store the immobilized this compound beads in a buffer solution at 4°C until use.
-
Protocol 2: Formation of Cross-Linked Enzyme Aggregates (CLEAs)
CLEAs are carrier-free immobilized enzymes prepared by precipitating the enzyme from an aqueous solution and then cross-linking the resulting physical aggregates with a bifunctional reagent, typically glutaraldehyde.
Materials:
-
This compound solution (partially purified or cell-free extract)
-
Precipitating agent (e.g., ammonium sulfate, isopropanol, acetone)
-
Cross-linking agent (e.g., glutaraldehyde solution)
-
Buffer solution (e.g., sodium phosphate buffer)
-
Centrifuge and centrifuge tubes
-
Magnetic stirrer and stir bar
Procedure:
-
Enzyme Precipitation (Aggregation):
-
Cool the this compound solution to 4°C.
-
Slowly add the precipitating agent to the enzyme solution with gentle stirring. For example, add isopropanol to a final concentration of 85% (v/v) or saturate with ammonium sulfate (e.g., 35% saturation).
-
Continue stirring at 4°C for a predetermined time (e.g., 30 minutes) to allow for the formation of enzyme aggregates.
-
-
Cross-Linking:
-
To the suspension of enzyme aggregates, add the glutaraldehyde solution to a final concentration of, for example, 35 mM. The optimal concentration should be determined empirically.
-
Continue the stirring at 4°C for the cross-linking reaction to proceed for a set time, typically 1-3 hours.
-
-
Recovery and Washing:
-
Collect the CLEAs by centrifugation (e.g., 10,000 x g for 15 minutes at 4°C).
-
Discard the supernatant.
-
Wash the CLEA pellet multiple times with a suitable buffer to remove any residual precipitating agent and unreacted cross-linker. Resuspend the pellet in buffer and centrifuge between each wash.
-
-
Storage:
-
Resuspend the final CLEA preparation in a buffer and store at 4°C.
-
Protocol 3: Adsorption onto a Support (e.g., Chitosan)
This method involves the physical adsorption of the enzyme onto the surface of an insoluble support material through weak interactions such as van der Waals forces, hydrogen bonds, and ionic interactions.
Materials:
-
This compound solution
-
Support material (e.g., chitosan beads or flakes)
-
Buffer solution (e.g., phosphate buffer with a specific pH)
-
Shaker or orbital incubator
-
Centrifuge or filtration setup
Procedure:
-
Support Preparation:
-
Wash the chitosan support material with distilled water to remove any impurities.
-
Equilibrate the support with the chosen buffer for immobilization.
-
-
Immobilization:
-
Prepare a solution of this compound in the equilibration buffer.
-
Add a known amount of the prepared chitosan support to the enzyme solution.
-
Incubate the mixture under gentle agitation (e.g., on a shaker) for a specific period (e.g., 1-24 hours) at a controlled temperature (often 4°C or room temperature). The optimal pH, time, and temperature should be determined experimentally.
-
-
Recovery and Washing:
-
Separate the support with the immobilized enzyme from the solution by centrifugation or filtration.
-
The supernatant can be collected to determine the amount of unbound protein and calculate the immobilization yield.
-
Wash the immobilized enzyme preparation several times with the buffer to remove any loosely bound enzyme.
-
-
Storage:
-
Store the immobilized this compound in a buffer at 4°C.
-
Protocol 4: Covalent Bonding to a Pre-activated Support
Covalent bonding involves the formation of a stable, covalent bond between the enzyme and a functionalized support material. This method typically results in very stable immobilized preparations with minimal enzyme leaching.
Materials:
-
This compound solution
-
Support material with functional groups (e.g., epoxy-activated, glutaraldehyde-activated silica or polymer beads)
-
Coupling buffer (pH is critical for the specific chemistry)
-
Blocking solution (e.g., ethanolamine, glycine)
-
Washing buffers
Procedure:
-
Support Activation (if necessary):
-
If the support is not pre-activated, it needs to be functionalized. For example, an amino-functionalized support can be activated with glutaraldehyde.
-
-
Immobilization (Covalent Coupling):
-
Dissolve the this compound in the appropriate coupling buffer. The pH should be chosen to ensure the reactivity of the desired amino acid residues on the enzyme surface (e.g., lysine residues) without denaturing the enzyme.
-
Add the activated support to the enzyme solution.
-
Incubate the mixture with gentle shaking for a specified time (e.g., 2-24 hours) at a controlled temperature (e.g., 4°C or room temperature).
-
-
Blocking of Unreacted Groups:
-
After the coupling reaction, separate the immobilized enzyme from the solution.
-
Add a blocking solution to the support to cap any remaining reactive functional groups on the support surface. Incubate for a defined period (e.g., 1-2 hours).
-
-
Washing:
-
Wash the immobilized enzyme extensively with a high-ionic-strength buffer (e.g., containing 1 M NaCl) to remove non-covalently bound enzyme, followed by washes with a low-ionic-strength buffer.
-
-
Storage:
-
Store the covalently immobilized this compound in a suitable buffer at 4°C.
-
Visualizing Immobilization Workflows
The following diagrams illustrate the general workflows for the described this compound immobilization techniques.
References
Application of Nitrilase in the Synthesis of Chiral Carboxylic Acids: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrilases (EC 3.5.5.1) are a class of enzymes that catalyze the hydrolysis of nitriles directly to the corresponding carboxylic acids and ammonia.[1][2] This one-step conversion under mild reaction conditions makes them highly attractive "green" catalysts for organic synthesis.[3][4] A key advantage of nitrilases is their inherent stereoselectivity, enabling the production of enantiomerically pure chiral carboxylic acids, which are crucial building blocks for the pharmaceutical and fine chemical industries.[5] This document provides detailed application notes and protocols for the use of nitrilases in the synthesis of chiral carboxylic acids.
Advantages of Nitrilase-Catalyzed Synthesis
-
High Enantioselectivity: Nitrilases can distinguish between enantiomers of a racemic nitrile (kinetic resolution) or prochiral nitriles, leading to products with high enantiomeric excess (e.e.).
-
Mild Reaction Conditions: Enzymatic reactions are typically performed in aqueous buffer systems at or near neutral pH and ambient temperatures, which prevents the degradation of sensitive functional groups that can occur under the harsh acidic or basic conditions of chemical hydrolysis.
-
Green and Sustainable: Biocatalysis with nitrilases avoids the use of toxic reagents and solvents and minimizes waste generation, aligning with the principles of green chemistry.
-
Dynamic Kinetic Resolution (DKR): In some cases, the in situ racemization of the unreacted nitrile substrate, often facilitated by the ammonia byproduct of the reaction, allows for the theoretical 100% conversion of a racemic nitrile into a single enantiomer of the carboxylic acid.
Data Presentation: Enantioselective Synthesis of Chiral Carboxylic Acids using Nitrilases
The following tables summarize quantitative data from various studies on the this compound-catalyzed synthesis of important chiral carboxylic acids.
Table 1: Synthesis of (R)-Mandelic Acid and its Derivatives
| This compound Source | Substrate | Substrate Conc. (mM) | Enzyme Loading | Reaction Conditions | Time (h) | Conversion (%) | Product | e.e. (%) | Reference |
| This compound I (Diversa Corp.) | Mandelonitrile | 50 | 0.06 mg/mL | pH 8, 37°C, 10% MeOH | 3 | >95 | (R)-Mandelic acid | 98 | |
| Recombinant E. coli (pET-Nit) | R,S-Mandelonitrile | 500 | Whole cells | 36°C | 8 | ~85 | (R)-Mandelic acid | 99 | |
| Immobilized A. faecalis this compound | R,S-Mandelonitrile | 500 | Immobilized cells | pH 8.0, 55°C | 1 | ~72 | (R)-Mandelic acid | >99 | |
| BCJ2315 mutant (lyophilized whole cells) | 2-Methoxy-mandelonitrile | 40 g/L | 20 mg cells/4.5 mL | pH 7.4, 30°C | 8 | 70 (isolated yield) | (R)-2-Methoxy-mandelic acid | 97 |
Table 2: Synthesis of other Chiral Carboxylic Acids
| This compound Source | Substrate | Substrate Conc. (mM) | Enzyme Loading | Reaction Conditions | Time (h) | Conversion (%) | Product | e.e. (%) | Reference |
| Diversa Corp. This compound Library | Phenylacetaldehyde cyanohydrin | 25 | 0.6 mg/mL | pH 8, 10% MeOH | 24 | - | (S)-Phenyllactic acid | >95 | |
| This compound 1A8/1A9 (Diversa Corp.) | 3-Hydroxyglutaronitrile | 50 | 1.2 mg/mL | pH 7 | 48 | >95 | (R)-4-Cyano-3-hydroxybutyric acid | >95 | |
| This compound 4A2 (Diversa Corp.) | 3-Hydroxyglutaronitrile | 50 | 1.2 mg/mL | pH 7 | 48 | >90 | (S)-4-Cyano-3-hydroxybutyric acid | >90 | |
| Nit27 / Nit34 | Racemic α-thionitriles | - | 1 mg CFE | pH 7, 30°C | 24 | High | α-Thiocarboxylic acids | Good to excellent |
Experimental Protocols
Protocol 1: Synthesis of (R)-Mandelic Acid using a Lyophilized this compound Preparation
This protocol is adapted from DeSantis et al. (2002).
1. Materials:
-
(R,S)-Mandelonitrile
-
Lyophilized this compound cell lysate with known activity
-
Potassium phosphate buffer (0.1 M, pH 8.0)
-
Methanol (MeOH)
-
Ethyl acetate
-
Hydrochloric acid (1 M)
-
Anhydrous sodium sulfate
-
Silica gel for chromatography
2. Reaction Setup:
-
In a temperature-controlled vessel, dissolve 1.0 g of (R,S)-mandelonitrile in a solution of 10% methanol in 0.1 M potassium phosphate buffer (pH 8.0) to a final substrate concentration of 50 mM.
-
Equilibrate the solution to 37°C with gentle stirring.
-
Add the lyophilized this compound preparation to the reaction mixture to a final concentration of 0.06 mg/mL.
-
Maintain the reaction at 37°C with continuous stirring.
3. Reaction Monitoring:
-
Monitor the progress of the reaction by taking aliquots at regular intervals (e.g., every 30 minutes).
-
Quench the reaction in the aliquot by adding an equal volume of ethyl acetate and vortexing.
-
Analyze the organic phase by chiral HPLC to determine the conversion of mandelonitrile and the enantiomeric excess of the (R)-mandelic acid formed.
4. Work-up and Purification:
-
Once the reaction has reached the desired conversion (e.g., after 3 hours), stop the reaction by acidifying the mixture to pH 2 with 1 M HCl.
-
Extract the product, (R)-mandelic acid, with ethyl acetate (3 x volume of the reaction mixture).
-
Combine the organic layers and dry over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
If necessary, purify the (R)-mandelic acid by silica gel column chromatography.
Protocol 2: Enantioselective Hydrolysis of 3-Hydroxyglutaronitrile
This protocol is based on the screening conditions described by DeSantis et al. (2002).
1. Materials:
-
3-Hydroxyglutaronitrile
-
This compound enzyme (lyophilized cell lysate)
-
Sodium phosphate buffer (0.1 M, pH 7.0)
-
Appropriate analytical standards for (R)- and (S)-4-cyano-3-hydroxybutyric acid
2. Reaction Setup:
-
In a microcentrifuge tube or a well of a microtiter plate, prepare a 0.25 mL reaction mixture containing:
-
50 mM 3-hydroxyglutaronitrile
-
1.2 mg/mL this compound enzyme
-
0.1 M sodium phosphate buffer (pH 7.0)
-
-
Seal the container and incubate at 30°C with shaking for 48 hours.
3. Analysis:
-
Terminate the reaction by adding an appropriate quenching agent (e.g., acid or organic solvent).
-
Centrifuge to pellet the cell debris.
-
Analyze the supernatant by a suitable chiral chromatography method (e.g., HPLC or GC) to determine the conversion and the enantiomeric excess of the product, 4-cyano-3-hydroxybutyric acid.
Visualizations
Caption: General mechanism of this compound-catalyzed nitrile hydrolysis.
Caption: Experimental workflow for this compound-catalyzed synthesis.
Caption: Factors influencing successful chiral acid synthesis.
References
Application Notes and Protocols for the Bioremediation of Nitrile-Containing Pollutants Using Nitrilase
Audience: Researchers, scientists, and drug development professionals.
Introduction
Nitrile compounds are prevalent in industrial effluents, agricultural chemicals, and as byproducts of various manufacturing processes.[1][2] These organic compounds, characterized by a –C≡N functional group, are often toxic, mutagenic, and carcinogenic, posing a significant threat to environmental and human health.[1][3][4] Conventional chemical and physical methods for treating nitrile-containing waste can be harsh and may produce secondary pollutants. Bioremediation using nitrilase enzymes offers an environmentally friendly and highly specific alternative for the detoxification of these pollutants.
Nitrilases (EC 3.5.5.1) are enzymes that catalyze the direct hydrolysis of nitriles to the corresponding carboxylic acids and ammonia, without the formation of a "free" amide intermediate. This one-step conversion is a key advantage in bioremediation, as it leads to less toxic and readily metabolizable products. Nitrilases are found in a wide variety of organisms, including bacteria, fungi, yeasts, and plants. Based on their substrate specificity, they are broadly classified into three main categories: aliphatic nitrilases, aromatic nitrilases, and arylacetonitrilases.
This document provides detailed protocols for the screening and isolation of this compound-producing microorganisms, assaying this compound activity, and immobilization techniques for enhanced stability and reusability in bioremediation applications.
Nitrile Degradation Pathway
The enzymatic degradation of nitriles can occur via two main pathways. The this compound pathway directly converts nitriles into carboxylic acids and ammonia. Alternatively, the nitrile hydratase-amidase pathway involves a two-step process where nitrile hydratase first converts the nitrile to an amide, which is then hydrolyzed to a carboxylic acid and ammonia by an amidase.
Caption: Enzymatic pathways for nitrile degradation.
Experimental Protocols
Protocol 1: Screening and Isolation of this compound-Producing Microorganisms
This protocol describes the enrichment and isolation of bacteria capable of utilizing nitriles as a sole carbon and/or nitrogen source.
Materials:
-
Soil or water samples from nitrile-contaminated sites.
-
Sterile saline solution (0.9% NaCl).
-
Minimal Salt Medium (MSM). The composition can be varied, but a typical formulation is provided below.
-
Nitrile substrate (e.g., acetonitrile, benzonitrile, acrylonitrile) as the sole carbon and nitrogen source.
-
Phenol red indicator (optional, for pH-based screening).
-
Agar.
-
Sterile petri dishes, flasks, and pipettes.
-
Incubator with shaking capabilities.
Minimal Salt Medium (MSM) Composition (per liter):
| Component | Amount |
|---|---|
| K₂HPO₄ | 0.68 g |
| KH₂PO₄ | 0.12 g |
| MgSO₄·7H₂O | 0.01 g |
| MnSO₄·4H₂O | 0.01 g |
| CaCl₂·2H₂O | 0.01 g |
| FeSO₄·7H₂O | 0.01 g |
| Na₂MoO₇·2H₂O | 0.0006 g |
| Distilled Water | to 1 L |
| pH | 7.0 |
Adjust pH to 7.0 and autoclave at 121°C for 15 minutes.
Procedure:
-
Enrichment Culture: a. Suspend 1 g of soil or 1 mL of water sample in 10 mL of sterile saline solution and vortex thoroughly. b. Inoculate 1 mL of the suspension into a 250 mL flask containing 50 mL of sterile MSM supplemented with the desired nitrile (e.g., 1% acetonitrile) as the sole carbon and nitrogen source. c. Incubate the flask at 30°C with shaking at 200 rpm for 3-5 days. d. After incubation, transfer 1 mL of the culture to a fresh flask of the same medium and incubate under the same conditions. Repeat this step at least twice to enrich for nitrile-degrading microorganisms.
-
Isolation of Pure Cultures: a. Prepare MSM agar plates by adding 1.5-2.0% agar to the MSM broth. Supplement the medium with the nitrile substrate. For a plate-based screening method, phenol red can be added as a pH indicator. The hydrolysis of nitriles to carboxylic acids will lower the pH, causing the indicator to change color (e.g., from red to yellow). b. Serially dilute the final enrichment culture in sterile saline. c. Spread 100 µL of each dilution onto the MSM agar plates. d. Incubate the plates at 30°C for 3-7 days, or until distinct colonies appear. e. Select colonies that show growth and/or a color change in the surrounding medium. f. Streak the selected colonies onto fresh MSM agar plates to obtain pure cultures.
-
Identification: a. Characterize the isolated pure cultures based on their morphological and biochemical properties. b. For definitive identification, perform 16S rRNA gene sequencing.
Caption: Workflow for screening and isolating this compound-producing microbes.
Protocol 2: Assay of this compound Activity
This compound activity is typically determined by measuring the amount of ammonia released during the hydrolysis of the nitrile substrate. The indophenol method is a common colorimetric assay for this purpose.
Materials:
-
Bacterial cell culture or purified enzyme solution.
-
Potassium phosphate buffer (0.1 M, pH 7.5).
-
Nitrile substrate solution (e.g., 150 mM acetonitrile).
-
Reagent A (Phenol-nitroprusside solution).
-
Reagent B (Alkaline hypochlorite solution).
-
Ammonium sulfate solution (for standard curve).
-
Spectrophotometer.
-
Water bath or incubator.
Procedure:
-
Enzyme Reaction: a. Prepare a reaction mixture containing 180 µL of potassium phosphate buffer (0.1 M, pH 7.5), 20 µL of the enzyme solution (or cell suspension), and 100 µL of the nitrile substrate solution. b. Incubate the reaction mixture at 37°C for 20 minutes. c. Prepare a blank control by adding the enzyme after the stopping reagent.
-
Ammonia Detection (Indophenol Method): a. Stop the reaction by taking 100 µL of the reaction mixture and adding it to 300 µL of Reagent B, followed immediately by the addition of 300 µL of Reagent A with vigorous mixing. b. Incubate the mixture at 45°C for 20 minutes to allow for color development. c. Measure the absorbance at 630 nm using a spectrophotometer.
-
Quantification: a. Prepare a standard curve using known concentrations of ammonium sulfate. b. Calculate the amount of ammonia released in the enzymatic reaction by comparing the absorbance to the standard curve. c. One unit (U) of this compound activity is defined as the amount of enzyme that catalyzes the release of 1 µmol of ammonia per minute under the specified assay conditions.
Quantitative Data on Nitrile Degradation:
| Microorganism | Nitrile Substrate | Degradation (%) | Time (days) | Reference |
| Bacillus sp. WOD8 | Glutaronitrile | 72.2% | 16 | |
| Bacillus sp. WOIS2 | Glutaronitrile | 92.5% | 16 | |
| Bacillus sp. WOD8 | Benzonitrile | 78.8% | 16 | |
| Bacillus sp. WOIS2 | Benzonitrile | 89.2% | 16 |
Protocol 3: Immobilization of this compound-Producing Cells
Immobilization enhances the stability and reusability of biocatalysts, making them more suitable for industrial-scale bioremediation. Entrapment in a polymer matrix is a common and effective method.
Materials:
-
Bacterial cells with high this compound activity.
-
Sodium alginate solution (2-4% w/v).
-
Calcium chloride (CaCl₂) solution (0.2 M).
-
Sterile distilled water.
-
Sterile beaker and syringe.
Procedure:
-
Cell Preparation: a. Grow the this compound-producing bacteria to the desired cell density. b. Harvest the cells by centrifugation (e.g., 10,000 x g for 10 min at 4°C). c. Wash the cell pellet with sterile saline or buffer and resuspend it to form a thick cell paste.
-
Entrapment in Alginate Beads: a. Mix the cell paste thoroughly with the sodium alginate solution. The cell-to-alginate ratio can be optimized for maximum activity. b. Extrude the cell-alginate mixture dropwise into the cold CaCl₂ solution using a syringe. c. Stir the CaCl₂ solution gently. Upon contact, the droplets will form insoluble calcium alginate beads, entrapping the cells. d. Leave the beads in the CaCl₂ solution for about 30 minutes to an hour to ensure complete hardening. e. Collect the beads by filtration and wash them with sterile distilled water to remove excess CaCl₂ and unentrapped cells. f. The immobilized cell beads are now ready for use in bioremediation.
Reusability of Immobilized Cells:
The reusability of immobilized cells is a key advantage. The following table summarizes the stability of immobilized Streptomyces sp. MTCC 7546 for the conversion of acrylonitrile.
| Number of Cycles | Residual Activity (%) | Reference |
| 1-20 | ~100% | |
| 25 | ~65% |
Applications in Bioremediation
This compound-based bioremediation is applicable to a variety of nitrile-containing pollutants found in industrial and agricultural waste streams, including:
-
Acrylonitrile: A key monomer in the production of plastics and synthetic rubbers.
-
Benzonitrile: Used as a solvent and an intermediate in chemical synthesis.
-
Bromoxynil and Ioxynil: Herbicides containing aromatic nitrile groups.
-
Cyanide: While not a nitrile, nitrilases can play a role in the detoxification of cyanide-containing wastes.
The use of whole-cell biocatalysts, particularly when immobilized, offers a cost-effective and robust solution for the on-site treatment of these toxic compounds, converting them into less harmful carboxylic acids and ammonia.
Future Perspectives
The field of this compound-mediated bioremediation is continually evolving. Future research is likely to focus on:
-
Bioengineering and Directed Evolution: Creating recombinant nitrilases with enhanced stability, broader substrate specificity, and higher catalytic efficiency. Genetically engineered microorganisms may offer improved performance for in-situ bioremediation.
-
Novel Immobilization Techniques: Developing new carrier materials and immobilization methods to further improve the operational stability and reusability of nitrilases.
-
Microbial Consortia: Utilizing mixed microbial cultures that can degrade a wider range of pollutants and their metabolic byproducts, leading to more complete mineralization.
By harnessing the catalytic power of nitrilases, it is possible to develop sustainable and effective "green" technologies for the remediation of nitrile-polluted environments.
References
- 1. Nitrilases in nitrile biocatalysis: recent progress and forthcoming research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact [openbiotechnologyjournal.com]
- 3. d-nb.info [d-nb.info]
- 4. ee.hnu.edu.cn [ee.hnu.edu.cn]
Application Notes and Protocols for Whole-Cell Biocatalysis Using Nitrilase-Producing Microorganisms
Audience: Researchers, scientists, and drug development professionals.
Introduction
Whole-cell biocatalysis utilizing nitrilase-producing microorganisms presents a powerful and environmentally benign alternative to traditional chemical synthesis for the production of valuable carboxylic acids.[1][2] Nitrilases (E.C. 3.5.5.1) catalyze the direct hydrolysis of nitriles to their corresponding carboxylic acids and ammonia in a single step, often under mild conditions with high chemo-, regio-, and enantioselectivity.[2][3][4] This "green chemistry" approach is increasingly being adopted for the synthesis of pharmaceutical intermediates, fine chemicals, and agrochemicals. The use of whole cells as biocatalysts offers several advantages over purified enzymes, including enhanced operational stability, cost-effective catalyst preparation without the need for tedious purification steps, and the presence of innate cofactor regeneration systems.
These application notes provide an overview of the applications of whole-cell this compound biocatalysis and detailed protocols for key experimental procedures, from screening for potent microbial strains to immobilization and biotransformation optimization.
Applications in Pharmaceutical and Chemical Synthesis
This compound-mediated biocatalysis is a versatile tool for the production of a wide array of carboxylic acids, many of which are key building blocks in the pharmaceutical industry.
-
Chiral Synthesis: A significant application is the production of enantiomerically pure compounds, such as (R)-(-)-mandelic acid, a crucial intermediate for various pharmaceuticals.
-
Pharmaceutical Intermediates: The synthesis of nicotinic acid (Vitamin B3) from 3-cyanopyridine is a well-established industrial process utilizing whole-cell nitrilases. Other important intermediates like β-amino acids, which are components of drugs like Taxol and Sitagliptin, can also be synthesized.
-
Fine Chemicals: Production of commodity chemicals like glycolic acid and acrylic acid has been successfully demonstrated using this compound-producing microorganisms.
Experimental Workflow for Whole-Cell this compound Biocatalysis
The overall process for utilizing whole-cell this compound biocatalysts can be broken down into several key stages, from initial screening to the final biotransformation.
Caption: Overall workflow for whole-cell this compound biocatalysis.
Protocols
Protocol 1: Screening for this compound-Producing Microorganisms
This protocol describes a high-throughput colorimetric assay to screen for microorganisms capable of hydrolyzing nitriles to carboxylic acids, leading to a detectable pH change.
Materials:
-
Soil or environmental samples
-
Enrichment medium (e.g., M9 minimal medium without a nitrogen source)
-
Nitrile substrate (e.g., benzonitrile, acrylonitrile) as the sole nitrogen source (10 mM)
-
96-well microtiter plates
-
pH indicator (e.g., bromothymol blue)
-
Spectrophotometer (plate reader)
Procedure:
-
Enrichment: Inoculate 1 g of a soil sample into 50 mL of enrichment medium containing the nitrile substrate. Incubate at 30°C with shaking for 5-7 days.
-
Isolation: Plate serial dilutions of the enrichment culture onto agar plates of the same medium to obtain isolated colonies.
-
Primary Screening: a. Prepare a 96-well plate with 200 µL of liquid screening medium (enrichment medium with pH indicator) per well. b. Inoculate each well with a single microbial isolate. c. Incubate the plate at 30°C for 24-72 hours. d. Observe color change. A change from blue to yellow/green indicates acid production and potential this compound activity.
-
Secondary Screening (Ammonia Release): a. Confirm this compound activity by detecting ammonia release using the modified phenate-hypochlorite method. b. Grow positive isolates from the primary screen in a liquid medium. c. Harvest cells and resuspend them in a reaction buffer containing the nitrile substrate. d. After incubation, measure the ammonia concentration in the supernatant.
Caption: Workflow for screening this compound-producing microorganisms.
Protocol 2: Whole-Cell Biocatalyst Preparation and Immobilization
Immobilization can enhance the stability and reusability of whole-cell biocatalysts. Alginate entrapment is a common and gentle method.
Materials:
-
Cultured microbial cells with this compound activity
-
Sterile Tris buffer (100 mM, pH 7.5)
-
Sodium alginate solution (3% w/v)
-
Calcium chloride solution (2% w/v)
-
Syringe
Procedure:
-
Cell Culture and Harvest: a. Grow the selected microbial strain in a suitable production medium. Inducers such as propionitrile or benzonitrile may be added to enhance this compound expression. b. Harvest the cells in the late exponential growth phase by centrifugation (e.g., 12,000 x g for 10 minutes at 4°C). c. Wash the cell pellet with sterile Tris buffer and resuspend to a desired cell concentration.
-
Immobilization by Alginate Entrapment: a. Mix the cell suspension thoroughly with the sodium alginate solution. b. Add the cell-alginate mixture dropwise from a syringe into a stirred solution of calcium chloride. c. Stir the mixture for 2 hours to allow for the formation of stable beads. d. Filter the beads and wash them with sterile water. e. Store the immobilized beads in a fresh calcium chloride solution at 4°C until use.
References
- 1. researchgate.net [researchgate.net]
- 2. Bioengineering of Nitrilases Towards Its Use as Green Catalyst: Applications and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Applications of nitrile converting enzymes in the production of fine chemicals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact [openbiotechnologyjournal.com]
Application Notes and Protocols for Colorimetric Quantification of Nitrilase-Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for four common colorimetric assays used to quantify the activity of nitrilase enzymes. Nitrilases are a class of enzymes that catalyze the hydrolysis of nitriles to carboxylic acids and ammonia, a reaction of significant interest in the pharmaceutical and chemical industries for the synthesis of valuable chiral intermediates and other fine chemicals. The accurate quantification of this compound activity is crucial for enzyme characterization, process optimization, and high-throughput screening of enzyme libraries.
This document outlines the principles, protocols, and performance characteristics of four accessible and reliable colorimetric methods:
-
Berthelot Assay: Detects the production of ammonia.
-
Ninhydrin Assay: Also quantifies the ammonia released during the reaction.
-
Ferric Hydroxamate Assay: Measures the formation of the carboxylic acid product.
-
pH Indicator (Bromothymol Blue) Assay: Monitors the pH decrease resulting from carboxylic acid production.
Summary of Quantitative Data
The following table summarizes the key quantitative parameters for each assay, allowing for an informed selection of the most suitable method for your specific research needs.
| Assay | Principle | Analyte Detected | Wavelength | Linear Range | Limit of Detection (LOD) |
| Berthelot Assay | Formation of a blue indophenol complex from ammonia in the presence of phenol and hypochlorite. | Ammonia (NH₃) | 600-670 nm | 1.0 - 30.0 mg/L (approx. 58.8 µM - 1.76 mM) | 0.4 mg/L (approx. 23.5 µM) |
| Ninhydrin Assay | Reaction of ammonia with ninhydrin to form a deep purple-colored product (Ruhemann's purple). | Ammonia (NH₃) | 570 nm | 0.2 - 1.4 mM | 12 µM |
| Ferric Hydroxamate Assay | Formation of a colored ferric hydroxamate complex from the carboxylic acid product. | Carboxylic Acid (R-COOH) | ~520-540 nm | Not explicitly stated in search results | Not explicitly stated in search results |
| pH Indicator Assay | pH-dependent color change of an indicator (Bromothymol Blue) due to the formation of a carboxylic acid. | H⁺ (indirectly measures carboxylic acid) | ~616-620 nm (for decrease in blue color) | Dependent on buffer capacity and enzyme activity | Not explicitly stated for quantitative analysis |
Berthelot Assay for Ammonia Quantification
Principle
The Berthelot reaction is a classic method for the determination of ammonia. In an alkaline medium, ammonia reacts with hypochlorite to form monochloramine. The monochloramine then reacts with a phenolic compound (often sodium salicylate as a safer alternative to phenol) in the presence of a catalyst (sodium nitroprusside) to form a blue-colored indophenol dye. The intensity of the blue color, measured spectrophotometrically, is directly proportional to the ammonia concentration.
Signaling Pathway Diagram
Caption: Workflow of the Berthelot assay for this compound activity.
Experimental Protocol
Reagents:
-
Phenol Reagent (Reagent A): Dissolve 5 g of phenol and 25 mg of sodium nitroprusside in deionized water to a final volume of 500 mL. Store in a dark bottle at 4°C.
-
Alkaline Hypochlorite Reagent (Reagent B): A commercially available solution of sodium hypochlorite (e.g., 0.2% in an alkaline solution) or a self-prepared solution.
-
Ammonium Chloride Standard Solution (100 mM): Dissolve 0.535 g of NH₄Cl in 100 mL of deionized water.
-
Reaction Buffer: As required for the specific this compound (e.g., 50 mM potassium phosphate buffer, pH 7.5).
Procedure:
-
Enzymatic Reaction:
-
Set up the this compound reaction in a microcentrifuge tube or a microplate well. A typical reaction mixture (e.g., 200 µL) contains the this compound enzyme, the nitrile substrate (e.g., 10-50 mM) in the appropriate reaction buffer.
-
Incubate the reaction at the optimal temperature for the this compound for a defined period (e.g., 10-60 minutes).
-
Stop the reaction by adding a quenching agent (e.g., HCl to a final concentration of 0.1 M) or by heat inactivation.
-
Centrifuge the reaction mixture to pellet the enzyme and any precipitate.
-
-
Colorimetric Detection:
-
Transfer an aliquot (e.g., 100 µL) of the supernatant from the enzymatic reaction to a new microplate well or a test tube.
-
Add 80 µL of Reagent A to each sample and standard well.
-
Add 40 µL of Reagent B to each well.
-
Mix thoroughly and incubate at 37°C for 30 minutes, or at room temperature for a longer duration, to allow for color development.
-
Measure the absorbance at a wavelength between 600 nm and 670 nm using a microplate reader or a spectrophotometer.
-
-
Standard Curve:
-
Prepare a series of ammonia standards by diluting the 100 mM ammonium chloride stock solution in the same buffer used for the enzymatic reaction. A typical range would be from 0 to 2 mM.
-
Process the standards in the same way as the reaction samples.
-
Plot the absorbance values against the known ammonia concentrations to generate a standard curve.
-
-
Calculation:
-
Determine the concentration of ammonia in the reaction samples by interpolating their absorbance values on the standard curve.
-
Calculate the specific activity of the this compound (e.g., in µmol of ammonia produced per minute per mg of enzyme).
-
Ninhydrin Assay for Ammonia Quantification
Principle
The ninhydrin assay is a widely used method for the detection of ammonia and primary and secondary amines, including amino acids.[1] In this assay, ninhydrin (2,2-dihydroxyindane-1,3-dione) acts as a strong oxidizing agent. It causes the oxidative deamination of the amino group, leading to the formation of a deep purple-colored compound known as Ruhemann's purple.[1] The intensity of this color, measured at 570 nm, is proportional to the amount of ammonia present.
Signaling Pathway Diagram
Caption: Workflow of the Ninhydrin assay for this compound activity.
Experimental Protocol
Reagents:
-
Ninhydrin Reagent: Dissolve 0.35 g of ninhydrin in 100 mL of ethanol or a 1:1 mixture of acetone and butanol.[2]
-
Diluent Solvent (for quantitative analysis): Mix equal volumes of deionized water and n-propanol.[2]
-
Ammonium Chloride Standard Solution (10 mM): Prepare from a 100 mM stock solution.
-
Reaction Buffer: As required for the this compound.
Procedure:
-
Enzymatic Reaction:
-
Perform the enzymatic reaction as described in the Berthelot assay protocol (Section 1, step 1).
-
-
Colorimetric Detection:
-
To a test tube, add 1 mL of the supernatant from the enzymatic reaction.
-
Add a few drops of the ninhydrin reagent.
-
Place the test tube in a boiling water bath for 5 minutes.[2]
-
Allow the tube to cool to room temperature.
-
For quantitative analysis, add 5 mL of the diluent solvent and mix well.
-
Measure the absorbance at 570 nm.
-
-
Standard Curve:
-
Prepare a series of ammonia standards (e.g., 0 to 1.5 mM) from the ammonium chloride stock solution.
-
Treat the standards with the ninhydrin reagent in the same manner as the samples.
-
Plot the absorbance at 570 nm against the known ammonia concentrations.
-
-
Calculation:
-
Determine the ammonia concentration in the samples from the standard curve.
-
Calculate the this compound specific activity.
-
Ferric Hydroxamate Assay for Carboxylic Acid Quantification
Principle
This assay quantifies the carboxylic acid product of the this compound reaction. The carboxylic acid is first converted to a hydroxamic acid through a reaction with hydroxylamine, a reaction that is facilitated by a coupling agent like dicyclohexylcarbodiimide (DCC). The resulting hydroxamic acid then reacts with ferric ions (Fe³⁺) in an acidic solution to form a stable, colored ferric hydroxamate complex, which can be quantified spectrophotometrically.
Signaling Pathway Diagram
Caption: Workflow of the Ferric Hydroxamate assay for this compound activity.
Experimental Protocol
Reagents:
-
Hydroxylamine Perchlorate (HAP) solution (0.07 M in ethanol)
-
Dicyclohexylcarbodiimide (DCC) solution (0.6 M in ethanol)
-
Ferric Perchlorate solution (e.g., in 0.7 M perchloric acid)
-
Carboxylic Acid Standard Solution (e.g., 10 mM of the expected product)
-
Reaction Buffer: As required for the this compound.
Procedure:
-
Enzymatic Reaction:
-
Perform the enzymatic reaction as described in the Berthelot assay protocol (Section 1, step 1). Ensure the reaction is stopped and any precipitate is removed.
-
-
Colorimetric Detection:
-
To 80 µL of the reaction supernatant or standard, add 1.0 mL of the HAP solution.
-
Add 0.5 mL of the DCC solution.
-
Incubate the mixture at room temperature for 15 minutes.
-
Add the acidic ferric perchlorate solution to develop the color.
-
Measure the absorbance at a wavelength between 520 nm and 540 nm.
-
-
Standard Curve:
-
Prepare a standard curve using known concentrations of the carboxylic acid that is the product of your this compound reaction.
-
Process the standards in the same way as the reaction samples.
-
Plot the absorbance versus the carboxylic acid concentration.
-
-
Calculation:
-
Determine the concentration of the carboxylic acid in your samples from the standard curve.
-
Calculate the specific activity of the this compound.
-
pH Indicator (Bromothymol Blue) Assay
Principle
The hydrolysis of a nitrile by a this compound produces a carboxylic acid, which leads to a decrease in the pH of the reaction mixture. This pH change can be monitored using a pH-sensitive indicator dye such as bromothymol blue. Bromothymol blue is blue at a neutral pH and transitions to yellow as the pH becomes more acidic. For quantitative measurements, the decrease in absorbance at the wavelength corresponding to the blue form of the indicator (around 616-620 nm) can be correlated to the amount of acid produced. This assay is particularly useful for high-throughput screening.
Signaling Pathway Diagram
Caption: Workflow of the pH Indicator assay for this compound activity.
Experimental Protocol
Reagents:
-
Reaction Buffer: A weakly buffered solution (e.g., 10 mM potassium phosphate buffer, pH 7.2) to ensure that the pH change is detectable.
-
Bromothymol Blue (BTB) Stock Solution (e.g., 0.1% w/v)
-
Substrate Stock Solution (e.g., 500 mM in a suitable solvent)
-
Carboxylic Acid Standard Solution (for calibration)
Procedure:
-
Reaction Setup:
-
In a microplate well, prepare a reaction mixture containing the reaction buffer, bromothymol blue (e.g., to a final concentration of 0.01%), and the nitrile substrate.
-
Initiate the reaction by adding the this compound enzyme.
-
-
Measurement:
-
Immediately start monitoring the decrease in absorbance at approximately 616-620 nm over time using a microplate reader with kinetic measurement capabilities.
-
-
Standard Curve (for quantitative analysis):
-
To quantify the amount of acid produced, a standard curve must be generated.
-
In separate wells, add known concentrations of the expected carboxylic acid product to the reaction buffer containing bromothymol blue.
-
Measure the absorbance at 616-620 nm for each concentration.
-
Plot the change in absorbance against the concentration of the carboxylic acid.
-
-
Calculation:
-
From the kinetic data of the enzymatic reaction, determine the initial rate of absorbance change.
-
Use the standard curve to convert the rate of absorbance change into the rate of carboxylic acid production.
-
Calculate the specific activity of the this compound.
-
Note: The sensitivity of this assay is highly dependent on the buffering capacity of the reaction medium. A lower buffer concentration will result in a larger pH change for a given amount of acid produced, thus increasing the sensitivity. However, the buffer must be sufficient to maintain the this compound in its active pH range at the start of the reaction.
References
Application Notes and Protocols for the Immobilization of Nitrilase on Magnetic Nanoparticles
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrilases (E.C. 3.5.5.1) are enzymes of significant interest in the pharmaceutical and fine chemical industries due to their ability to catalyze the hydrolysis of nitriles directly to the corresponding carboxylic acids and ammonia, often with high enantioselectivity.[1] This biocatalytic route is a greener and more efficient alternative to traditional chemical synthesis methods. A key application of nitrilases is in the synthesis of chiral carboxylic acids, such as (R)-(-)-mandelic acid, a valuable building block for various pharmaceuticals.
However, the practical application of free enzymes in industrial processes is often hampered by their poor stability, difficult recovery, and limited reusability.[1] Immobilization of enzymes onto solid supports, particularly magnetic nanoparticles (MNPs), offers a robust solution to these challenges.[2] MNPs provide a high surface area-to-volume ratio for increased enzyme loading, and their superparamagnetic nature allows for easy and rapid separation from the reaction mixture using an external magnetic field.[2][3] This facilitates catalyst recycling, reduces downstream processing costs, and enhances the overall economic viability of the biocatalytic process.
This document provides detailed application notes and experimental protocols for the covalent immobilization of nitrilase onto functionalized magnetic nanoparticles.
Principle of Immobilization
The most common and effective method for the covalent immobilization of enzymes onto magnetic nanoparticles involves a multi-step process:
-
Synthesis of Magnetic Nanoparticles: Iron oxide nanoparticles (Fe₃O₄) are synthesized, typically by co-precipitation of ferrous and ferric salts in an alkaline solution.
-
Surface Functionalization: The bare magnetic nanoparticles are coated with a layer of silica (SiO₂) to improve stability and provide hydroxyl groups for further modification. Subsequently, the silica-coated nanoparticles are functionalized with an aminosilane, such as (3-aminopropyl)triethoxysilane (APTES), to introduce primary amine groups onto the surface.
-
Activation with Glutaraldehyde: The amine-functionalized nanoparticles are then activated with glutaraldehyde, a bifunctional cross-linking agent. One aldehyde group of glutaraldehyde reacts with the amine groups on the nanoparticle surface.
-
Enzyme Immobilization: The remaining free aldehyde group of the surface-bound glutaraldehyde reacts with the primary amine groups (e.g., from lysine residues) on the surface of the this compound enzyme, forming a stable covalent bond (Schiff base).
This covalent attachment ensures minimal enzyme leaching and enhances the operational stability of the biocatalyst.
Experimental Workflow and Signaling Pathway Diagrams
Figure 1: Experimental workflow for the immobilization of this compound on magnetic nanoparticles and its application.
Figure 2: Logical relationship of components in the immobilization process.
Data Presentation
Table 1: Characterization of Magnetic Nanoparticles at Different Stages of Functionalization
| Nanoparticle Stage | Average Size (nm) | Zeta Potential (mV) | Magnetization (emu/g) |
| Bare Fe₃O₄ | 10 - 20 | -15 to -25 | 60 - 70 |
| Fe₃O₄@SiO₂-NH₂ (APTES) | 20 - 30 | +20 to +30 | 50 - 60 |
| Fe₃O₄@SiO₂-NH-CHO (Glutaraldehyde) | 25 - 35 | +10 to +20 | 45 - 55 |
| Immobilized this compound | 40 - 60 | -20 to -30 | 35 - 45 |
Note: The values presented are typical ranges and may vary depending on the specific synthesis and functionalization conditions.
Table 2: Comparison of Free and Immobilized this compound Properties
| Parameter | Free this compound | Immobilized this compound | Reference |
| Optimal pH | 7.0 - 8.0 | 8.0 - 8.5 | |
| Optimal Temperature (°C) | 40 - 45 | 50 - 55 | |
| Kinetic Parameters | |||
| Kₘ (mM) | 25.3 | 31.8 | |
| Vₘₐₓ (µmol/min/mg) | 15.6 | 12.8 | |
| Thermal Stability (t½ at 50°C) | ~2 h | ~8 h | |
| Reusability (after 10 cycles) | Not Applicable | > 80% activity retained |
Experimental Protocols
Protocol 1: Synthesis of Fe₃O₄ Magnetic Nanoparticles
Materials:
-
Ferric chloride hexahydrate (FeCl₃·6H₂O)
-
Ferrous chloride tetrahydrate (FeCl₂·4H₂O)
-
Ammonium hydroxide (NH₄OH, 25%)
-
Deionized water
Procedure:
-
Dissolve FeCl₃·6H₂O (e.g., 5.4 g) and FeCl₂·4H₂O (e.g., 2.0 g) in deionized water (e.g., 100 mL) in a three-necked flask with mechanical stirring under a nitrogen atmosphere.
-
Heat the solution to 80°C with vigorous stirring.
-
Rapidly add ammonium hydroxide solution (e.g., 10 mL) to the flask. A black precipitate of Fe₃O₄ nanoparticles will form immediately.
-
Continue stirring at 80°C for 1 hour.
-
Cool the mixture to room temperature.
-
Separate the magnetic nanoparticles from the solution using a strong external magnet and decant the supernatant.
-
Wash the nanoparticles three times with deionized water and twice with ethanol.
-
Dry the Fe₃O₄ nanoparticles in a vacuum oven at 60°C.
Protocol 2: Surface Functionalization with APTES
Materials:
-
Fe₃O₄ magnetic nanoparticles
-
Ethanol
-
(3-Aminopropyl)triethoxysilane (APTES)
Procedure:
-
Disperse the synthesized Fe₃O₄ nanoparticles (e.g., 1.0 g) in ethanol (e.g., 100 mL) by sonication for 15 minutes.
-
Add APTES (e.g., 2.0 mL) to the suspension.
-
Reflux the mixture at 70°C for 6 hours with mechanical stirring.
-
Cool the mixture to room temperature.
-
Collect the amine-functionalized magnetic nanoparticles (Fe₃O₄-NH₂) using an external magnet and discard the supernatant.
-
Wash the nanoparticles thoroughly with ethanol to remove unreacted APTES.
-
Dry the Fe₃O₄-NH₂ nanoparticles under vacuum.
Protocol 3: Activation with Glutaraldehyde and Immobilization of this compound
Materials:
-
Amine-functionalized magnetic nanoparticles (Fe₃O₄-NH₂)
-
Phosphate buffer (e.g., 0.1 M, pH 7.5)
-
Glutaraldehyde solution (e.g., 2.5% v/v in phosphate buffer)
-
This compound solution (e.g., 1 mg/mL in phosphate buffer)
Procedure:
-
Disperse the amine-functionalized nanoparticles (e.g., 100 mg) in phosphate buffer (e.g., 10 mL).
-
Add glutaraldehyde solution (e.g., 10 mL) and incubate at room temperature for 2 hours with gentle shaking.
-
Separate the activated nanoparticles using a magnet and wash them several times with phosphate buffer to remove excess glutaraldehyde.
-
Resuspend the activated nanoparticles in fresh phosphate buffer (e.g., 10 mL).
-
Add the this compound solution (e.g., 5 mL) to the activated nanoparticle suspension.
-
Incubate the mixture at 4°C overnight with gentle shaking to allow for covalent bond formation.
-
Separate the this compound-immobilized magnetic nanoparticles using a magnet.
-
Wash the immobilized enzyme with phosphate buffer to remove any unbound this compound.
-
Store the immobilized this compound at 4°C in phosphate buffer.
Protocol 4: Characterization of Immobilized this compound
Activity Assay: The activity of both free and immobilized this compound can be determined by measuring the rate of ammonia or carboxylic acid production from a specific nitrile substrate (e.g., mandelonitrile). The amount of product formed can be quantified using High-Performance Liquid Chromatography (HPLC).
Protein Loading Determination: The amount of this compound immobilized on the magnetic nanoparticles can be determined by measuring the protein concentration in the supernatant before and after the immobilization process using the Bradford protein assay.
Reusability Study:
-
Perform the enzymatic reaction with the immobilized this compound under optimal conditions.
-
After the reaction, separate the immobilized enzyme using an external magnet.
-
Wash the nanoparticles with buffer to remove any residual substrate and product.
-
Resuspend the immobilized this compound in a fresh reaction mixture to start the next cycle.
-
Repeat this process for a desired number of cycles, measuring the enzyme activity in each cycle. The activity of the first cycle is considered as 100%.
Applications in Drug Development
The use of immobilized this compound on magnetic nanoparticles offers several advantages in drug development:
-
Synthesis of Chiral Intermediates: Enantiomerically pure carboxylic acids are crucial building blocks for many active pharmaceutical ingredients (APIs). Immobilized nitrilases provide a highly selective and efficient method for their production.
-
Green Chemistry: This biocatalytic approach reduces the use of harsh chemicals, organic solvents, and high temperatures and pressures often associated with traditional chemical synthesis, aligning with the principles of green chemistry.
-
Process Intensification: The ease of separation and reusability of the magnetic biocatalyst allows for the development of continuous flow reactor systems, leading to higher productivity and more efficient manufacturing processes.
-
Improved Product Purity: The heterogeneous nature of the catalyst simplifies product purification, as the enzyme is easily removed from the reaction mixture, minimizing protein contamination in the final product.
Conclusion
The immobilization of this compound on magnetic nanoparticles is a powerful technique that enhances the stability, reusability, and processability of this valuable biocatalyst. The protocols and data presented in this document provide a comprehensive guide for researchers and professionals in the field of drug development to harness the potential of this technology for the efficient and sustainable synthesis of pharmaceutical intermediates. The improved operational characteristics of the immobilized enzyme make it an attractive candidate for scale-up and industrial implementation.
References
- 1. cris.technion.ac.il [cris.technion.ac.il]
- 2. Advancements in enzyme immobilization on magnetic nanomaterials: toward sustainable industrial applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biocatalyst immobilization on magnetic nano‐architectures for potential applications in condensation reactions - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Nitrilase Applications in Pharmaceutical Intermediate Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitrilases (EC 3.5.5.1) are a class of enzymes that catalyze the hydrolysis of nitrile compounds directly to the corresponding carboxylic acids and ammonia.[1][2] This biocatalytic approach offers significant advantages over traditional chemical methods, which often require harsh reaction conditions, leading to unwanted side reactions and environmental concerns.[3] The use of nitrilases in pharmaceutical intermediate synthesis is particularly valuable due to their high efficiency, mild reaction conditions, and remarkable chemo-, regio-, and enantioselectivity.[4][5] These "green" catalysts are increasingly being integrated into industrial processes for the sustainable production of high-value chiral carboxylic acids, which are key building blocks for a wide range of active pharmaceutical ingredients (APIs).
This document provides an overview of the applications of nitrilases in the synthesis of pharmaceutical intermediates, presents key performance data in a structured format, and offers detailed experimental protocols for their use.
Key Applications and Performance Data
Nitrilases have been successfully employed in the synthesis of a variety of pharmaceutical intermediates. The following table summarizes some key examples with their respective quantitative data, showcasing the efficiency and selectivity of these biocatalysts.
| Pharmaceutical Intermediate | Target Drug/Application | Nitrilase Source | Substrate | Conversion (%) | Enantiomeric Excess (ee %) | Reference |
| (R)-Mandelic Acid | General chiral building block | Alcaligenes sp. in E. coli | (R,S)-Mandelonitrile | ~100% | >99% (R) | |
| (R)-4-Cyano-3-hydroxybutyric acid | Precursor for Atorvastatin (Lipitor) | Novel this compound from eDNA library | 3-Hydroxyglutaronitrile | >95% | >95% (R) | |
| (S)-3-Cyano-5-methylhexanoic acid | Precursor for (S)-Pregabalin | Immobilized this compound | Isobutylsuccinonitrile (IBSN) | 45.3% | 99.5% (S) | |
| Nicotinic Acid (Vitamin B3) | API and precursor for Isoniazid | Rhodococcus rhodochrous J1 | 3-Cyanopyridine | 100% | N/A | |
| (R)-Phenylglycine | Building block for various pharmaceuticals | Pseudomonas fluorescens EBC191 variant | rac-Phenylglycinonitrile | up to 81% | ≥ 95% (R) | |
| 2-Chloroisonicotinic acid | Pharmaceutical intermediate | This compound-CLEAs | 2-Chloroisonicotinonitrile | 98% | N/A |
Experimental Protocols
The following protocols provide a general framework for the application of nitrilases in the synthesis of pharmaceutical intermediates. Specific parameters may need to be optimized for different enzymes and substrates.
Protocol 1: General Procedure for this compound-Catalyzed Hydrolysis
This protocol outlines a typical batch reaction for the enzymatic hydrolysis of a nitrile substrate.
1. Materials:
- This compound preparation (e.g., whole cells, cell-free extract, purified or immobilized enzyme)
- Nitrile substrate
- Buffer solution (e.g., 0.1 M phosphate buffer, pH 7.0-8.0)
- Organic co-solvent (e.g., methanol, if required for substrate solubility)
- Acid/base for pH adjustment (e.g., HCl, NaOH)
- Reaction vessel with temperature and pH control
2. Procedure:
- Prepare the reaction buffer and adjust the pH to the optimal value for the specific this compound being used.
- Add the buffer to the reaction vessel and bring it to the optimal reaction temperature (typically 30-50°C).
- Dissolve the nitrile substrate in the buffer. If the substrate has low aqueous solubility, a minimal amount of a water-miscible organic co-solvent can be added.
- Initiate the reaction by adding the this compound preparation to the substrate solution.
- Maintain the reaction at the optimal temperature and pH. The pH may need to be controlled as the reaction produces carboxylic acid.
- Monitor the progress of the reaction by taking samples at regular intervals and analyzing them using appropriate techniques (e.g., HPLC, GC) to determine substrate conversion and product formation.
- Once the reaction has reached the desired conversion, terminate the reaction by methods such as heat inactivation of the enzyme or by lowering the pH.
- Proceed with downstream processing for product isolation and purification.
Protocol 2: Immobilization of this compound as Cross-Linked Enzyme Aggregates (CLEAs)
Immobilization can enhance the stability and reusability of nitrilases, making the process more cost-effective. This protocol is based on the preparation of this compound-CLEAs.
1. Materials:
- This compound solution (cell-free extract)
- Precipitating agent (e.g., isopropanol)
- Cross-linking agent (e.g., glutaraldehyde solution)
- Buffer solution (e.g., phosphate buffer, pH 7.0)
- Centrifuge
2. Procedure:
- Cool the this compound solution to 4°C.
- Slowly add the precipitating agent (e.g., isopropanol) to the enzyme solution with gentle stirring to induce the formation of enzyme aggregates. The optimal concentration of the precipitating agent needs to be determined empirically.
- Continue stirring for a defined period (e.g., 30 minutes) to allow for complete aggregation.
- Add the cross-linking agent (e.g., glutaraldehyde) to the aggregate suspension. The final concentration of the cross-linker is critical and should be optimized.
- Continue the cross-linking reaction with gentle stirring for a few hours at a low temperature (e.g., 4°C).
- After cross-linking, centrifuge the suspension to collect the CLEAs.
- Wash the CLEAs several times with buffer to remove any unreacted cross-linker and non-cross-linked enzyme.
- The resulting this compound-CLEAs can be stored in buffer at 4°C and are ready for use in hydrolysis reactions.
Visualizations
The following diagrams illustrate the general workflow and the enzymatic reaction pathway.
Caption: General workflow for this compound-catalyzed synthesis of pharmaceutical intermediates.
Caption: Enzymatic conversion of a nitrile to a carboxylic acid and ammonia by this compound.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bioengineering of Nitrilases Towards Its Use as Green Catalyst: Applications and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [Applications of nitrile converting enzymes in the production of fine chemicals] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent Progress in the Application of this compound in the Biocatalytic Synthesis of Pharmaceutical Intermediates [manu56.magtech.com.cn]
- 5. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Substrate Inhibition in Nitrilase-Catalyzed Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with nitrilase-catalyzed reactions. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome common challenges, with a specific focus on substrate inhibition.
Frequently Asked Questions (FAQs)
Q1: What is substrate inhibition in the context of this compound-catalyzed reactions?
A1: Substrate inhibition is a common enzymatic phenomenon where the reaction rate decreases at supra-optimal substrate concentrations. Instead of reaching a maximum velocity (Vmax) and plateauing, the enzyme's activity is reduced when the substrate concentration becomes too high. This is a significant issue in industrial applications where high substrate loadings are desirable for process efficiency.
Q2: What are the common molecular mechanisms for substrate inhibition in nitrilases?
A2: The primary mechanism for substrate inhibition in nitrilases involves the binding of a second substrate molecule to the enzyme-substrate (ES) complex, forming an unproductive ternary complex (EES). This can occur in a few ways:
-
Allosteric Binding: The second substrate molecule binds to a site other than the active site, inducing a conformational change that reduces the enzyme's catalytic efficiency.
-
Active Site Occlusion: At high concentrations, a second substrate molecule may bind in a non-productive orientation within the active site, blocking the proper binding and conversion of the first substrate molecule.
Q3: How can I determine if my this compound is experiencing substrate inhibition?
A3: The most direct way is to perform a substrate-activity assay. Measure the initial reaction velocity at a wide range of substrate concentrations. If you observe that the reaction rate increases with substrate concentration up to a certain point and then begins to decrease as you further increase the substrate concentration, your enzyme is likely subject to substrate inhibition. Plotting the reaction velocity against the substrate concentration will show a characteristic "hook" shape rather than a typical Michaelis-Menten hyperbola. A Lineweaver-Burk plot can also be used for diagnosis; in cases of substrate inhibition, the plot will deviate from linearity at high substrate concentrations (low 1/[S] values).[1][2][3][4][5]
Q4: What are the main strategies to overcome substrate inhibition in my experiments?
A4: There are several effective strategies:
-
Fed-Batch Substrate Addition: This involves feeding the substrate into the reactor at a controlled rate to maintain a low, optimal substrate concentration.
-
Enzyme Immobilization: Immobilizing the this compound can alter its kinetic properties and create a microenvironment with a lower effective substrate concentration.
-
Protein Engineering: Modifying the enzyme's amino acid sequence can reduce substrate binding at the inhibitory site or improve catalytic efficiency.
-
Biphasic Systems: Using a two-phase system (e.g., an organic solvent and water) can control the partitioning of the substrate into the aqueous phase, thereby maintaining a low concentration available to the enzyme.
Troubleshooting Guides
Problem 1: Low product yield despite high initial substrate concentration.
Possible Cause: Severe substrate inhibition is occurring, leading to a significant decrease in enzyme activity at the high initial substrate concentration.
Troubleshooting Steps:
-
Confirm Substrate Inhibition:
-
Perform a substrate-activity assay as described in FAQ Q3.
-
Generate a Lineweaver-Burk plot to visualize the deviation from Michaelis-Menten kinetics at high substrate concentrations.
-
-
Implement a Fed-Batch Strategy:
-
Instead of adding all the substrate at the beginning, add it incrementally over time.
-
Monitor the substrate concentration in the reaction mixture and adjust the feeding rate to maintain it within the optimal, non-inhibitory range.
-
Refer to the detailed Experimental Protocol: Fed-Batch Reaction for Nitrile Hydrolysis .
-
-
Consider Enzyme Immobilization:
-
Immobilize your this compound using a suitable method, such as entrapment in calcium alginate beads.
-
Immobilization can create a diffusion barrier for the substrate, effectively lowering its concentration at the enzyme's active site.
-
Follow the Experimental Protocol: this compound Immobilization in Calcium Alginate Beads .
-
Problem 2: The reaction starts well but stops before all the substrate is consumed.
Possible Cause: This could be due to either substrate inhibition (if a high concentration of substrate was added initially) or product inhibition, where the accumulating product binds to the enzyme and inhibits its activity.
Troubleshooting Steps:
-
Differentiate Between Substrate and Product Inhibition:
-
Substrate Inhibition Test: Run the reaction with varying initial substrate concentrations. If the reaction rate is lower at higher initial substrate concentrations, substrate inhibition is likely the cause.
-
Product Inhibition Test: Run the reaction with a low, non-inhibitory substrate concentration, but add a significant amount of the final product at the beginning of the reaction. If the reaction rate is lower compared to a control without added product, then product inhibition is a factor.
-
-
Address the Inhibition:
-
If Substrate Inhibition: Implement the strategies outlined in Problem 1 (fed-batch, immobilization).
-
If Product Inhibition:
-
Consider in-situ product removal techniques, such as extraction or precipitation.
-
Protein engineering can also be employed to develop enzyme variants with reduced product inhibition.
-
-
Problem 3: My engineered this compound mutant shows reduced substrate inhibition but also lower overall activity.
Possible Cause: The mutations introduced to reduce substrate binding at the inhibitory site may have also inadvertently affected the enzyme's catalytic efficiency or substrate binding at the active site.
Troubleshooting Steps:
-
Thorough Kinetic Characterization:
-
Determine the key kinetic parameters (Vmax, Km, and Ki) for both the wild-type and mutant enzymes. This will provide a quantitative understanding of the trade-offs. Refer to the data in the Quantitative Data Tables for comparison.
-
A higher Km value in the mutant could indicate reduced affinity for the substrate at the active site.
-
-
Further Site-Directed Mutagenesis:
-
Based on the structural information of your this compound (if available), rationally design further mutations to restore catalytic activity while maintaining low substrate inhibition.
-
Consider mutations in the substrate access tunnels, which can influence substrate binding and product release without directly altering the catalytic triad.
-
Quantitative Data Tables
Table 1: Comparison of Kinetic Parameters for Free and Immobilized Nitrilases
| Enzyme Source | Substrate | State | Km (mM) | Vmax (µmol/min/mg) | Reference |
| Bacillus subtilis AGAB-2 | Benzonitrile | Free | 1.55 | 14.6 | |
| Fusarium proliferatum | Benzonitrile | Free | 1.55 | 14.6 | |
| α-amylase (example) | Starch | Free | - | - | |
| α-amylase (example) | Starch | Immobilized | Higher | Lower | |
| Endoglucanase (example) | CMC | Free | 3.703 | - | |
| Endoglucanase (example) | CMC | Immobilized | 12.195 | - |
Note: Data for nitrilases is limited in comparative studies. The amylase and endoglucanase examples illustrate the common trend of increased Km and decreased Vmax upon immobilization.
Table 2: Kinetic Parameters of this compound Mutants with Altered Substrate Affinity
| This compound | Substrate | Mutation | Change in Specific Activity | Reference |
| SmNit | Aromatic Nitriles | V198L/W170G | 11.10 to 26.25-fold increase | |
| T132A/F189T Variant | (R)-ortho-chloromandelic acid | T132A/F189T | High productivity of 671.76 g L−1 d−1 |
Experimental Protocols
Experimental Protocol: Fed-Batch Reaction for Nitrile Hydrolysis
Objective: To perform a this compound-catalyzed reaction under fed-batch conditions to avoid substrate inhibition.
Materials:
-
This compound solution (whole cells or purified enzyme)
-
Substrate (nitrile)
-
Reaction buffer (e.g., 100 mM potassium phosphate, pH 7.5)
-
Substrate feed solution (concentrated substrate in buffer or an appropriate solvent)
-
Syringe pump or peristaltic pump
-
Stirred-tank bioreactor with temperature and pH control
-
Analytical instrument for monitoring substrate and product concentrations (e.g., HPLC, GC)
Procedure:
-
Reactor Setup:
-
Add the initial reaction volume, including the buffer and this compound solution, to the bioreactor.
-
Set the temperature and pH to the optimal conditions for your this compound.
-
Begin stirring to ensure homogeneity.
-
-
Initial Substrate Addition:
-
Add an initial small amount of the substrate to start the reaction. The concentration should be below the inhibition threshold determined from your substrate-activity curve.
-
-
Fed-Batch Feeding:
-
Program the syringe pump to deliver the substrate feed solution at a constant, low flow rate.
-
The feeding rate should be calculated to match the enzyme's consumption rate, thus maintaining a steady, low substrate concentration.
-
-
Reaction Monitoring:
-
Periodically take samples from the reactor.
-
Analyze the samples to determine the concentrations of the substrate and product.
-
If the substrate concentration begins to increase, decrease the feeding rate. If it drops too low, you can slightly increase the feeding rate.
-
-
Reaction Completion and Work-up:
-
Continue the fed-batch process until the desired product concentration is reached or all the substrate has been added and converted.
-
Stop the feeding and allow the reaction to proceed for a final period to ensure complete conversion of the remaining substrate.
-
Proceed with product purification.
-
Experimental Protocol: this compound Immobilization in Calcium Alginate Beads
Objective: To immobilize this compound by entrapment in calcium alginate beads for improved stability and potential mitigation of substrate inhibition.
Materials:
-
This compound solution (cell-free extract or purified enzyme)
-
Sodium alginate powder
-
Calcium chloride (CaCl2)
-
Distilled water
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 8.0)
-
Syringe with a needle or a pipette
-
Beaker
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare a Sodium Alginate Solution:
-
Slowly dissolve 2-4% (w/v) sodium alginate in distilled water with gentle heating and stirring until a homogenous, viscous solution is formed.
-
Allow the solution to cool to room temperature.
-
-
Mix Enzyme with Alginate:
-
Add the this compound solution to the sodium alginate solution and mix gently but thoroughly to ensure a uniform distribution of the enzyme. Avoid vigorous mixing to prevent enzyme denaturation and the formation of air bubbles.
-
-
Form Calcium Alginate Beads:
-
Prepare a 0.2-0.3 M CaCl2 solution in a beaker and place it on a magnetic stirrer with gentle stirring.
-
Draw the enzyme-alginate mixture into a syringe.
-
Extrude the mixture dropwise into the CaCl2 solution from a height of about 5-10 cm. Beads will form instantly upon contact with the calcium chloride.
-
-
Cure and Wash the Beads:
-
Allow the beads to cure in the CaCl2 solution for 1-2 hours at 4°C with gentle stirring to ensure complete cross-linking.
-
Carefully decant the CaCl2 solution and wash the beads several times with distilled water and then with the reaction buffer to remove excess calcium chloride and any unbound enzyme.
-
-
Store the Immobilized Enzyme:
-
The immobilized this compound beads can be stored in the reaction buffer at 4°C until use.
-
Visualizations
Caption: A workflow for troubleshooting and overcoming substrate inhibition in this compound reactions.
Caption: A step-by-step workflow for performing a fed-batch this compound-catalyzed reaction.
References
Technical Support Center: Enhancing Nitrilase Stability in Organic Solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nitrilases in organic solvents.
Troubleshooting Guides
Issue 1: Low or No Nitrilase Activity in the Presence of an Organic Solvent
| Potential Cause | Troubleshooting Step |
| Solvent-induced denaturation | - Verify solvent compatibility: Test a range of organic solvents to find one that is less denaturing to your specific this compound. Some nitrilases exhibit higher activity in the presence of certain organic solvents like methanol or hexadecane.[1][2] - Reduce solvent concentration: If possible, lower the percentage of the organic solvent in your reaction mixture. A concentration of up to 5% (v/v) is often a good starting point for screening purposes.[3] - Immobilize the enzyme: Immobilization can protect the enzyme's structure from the solvent.[4][5] |
| Incorrect pH of the reaction medium | - Optimize pH: The optimal pH for most nitrilases is between 7.0 and 9.0. Ensure your buffer system maintains this pH range, as organic solvents can sometimes alter the bulk pH. |
| Presence of inhibitors | - Check for inhibitory compounds: Thiol-binding compounds like silver nitrate (AgNO₃) and copper sulfate (CuSO₄) can inhibit this compound activity. Ensure your reaction components do not contain these ions. The addition of dithiothreitol (DTT) can sometimes enhance activity by protecting essential sulfhydryl groups. |
Issue 2: Poor Reusability of Immobilized this compound
| Potential Cause | Troubleshooting Step |
| Enzyme leaching from the support | - Strengthen immobilization: If using physical adsorption, consider switching to covalent binding or entrapment to create a more stable linkage between the enzyme and the support. Cross-linking with agents like glutaraldehyde after immobilization can also prevent leaching. |
| Inactivation during recovery and washing | - Gentle handling: Avoid harsh washing conditions (e.g., extreme pH, high temperatures, or vigorous agitation) that could denature the immobilized enzyme. |
| Support material degradation | - Choose a robust support: Select a support material that is chemically and mechanically stable in your reaction and washing conditions. |
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies to improve this compound stability in organic solvents?
The main strategies include:
-
Immobilization: This is a widely used method to enhance the stability, reusability, and catalytic efficiency of nitrilases. Common techniques include physical adsorption, covalent binding, entrapment, and cross-linking.
-
Protein Engineering: Techniques like directed evolution and site-directed mutagenesis can be used to develop engineered nitrilases with improved stability, activity, and selectivity in organic solvents.
-
Use of Additives: Certain additives can help stabilize the enzyme in organic media. However, their effect is highly dependent on the specific this compound and solvent system.
Q2: Which immobilization technique is best for my application?
The choice of immobilization method depends on your specific requirements.
-
Entrapment in materials like polyvinyl alcohol (PVA) hydrogel or zeolitic imidazolate framework-90 (ZIF-90) can offer high activity recovery and significantly improved thermal and solvent stability.
-
Covalent binding to a support provides a strong attachment, minimizing enzyme leaching, which is crucial for long-term reusability.
-
Physical adsorption is a simpler method but may lead to enzyme leaching over repeated cycles.
Q3: How can I determine the optimal organic solvent for my reaction?
You should screen a panel of water-miscible and water-immiscible organic solvents at various concentrations. Monitor the enzyme's activity and stability over time in each condition. Some studies have shown that solvents like methanol can even increase the reaction rate for certain nitrilases.
Q4: Can protein engineering really make a difference in solvent stability?
Yes, protein engineering has been successfully applied to improve the stability and activity of nitrilases. By modifying amino acid residues, researchers can enhance the enzyme's resistance to denaturation in organic cosolvents.
Data Presentation
Table 1: Comparison of Immobilization Methods for Enhancing this compound Stability
| Immobilization Method | Support/Matrix | Activity Recovery | Stability Improvement | Reusability | Reference |
| Entrapment | Polyvinyl alcohol (PVA) | 80% | Retained 60% activity after 24h at 30°C (free enzyme lost all activity) | Retained 84% activity after 15 reuses | |
| Entrapment (Biomimetic Mineralization) | Zeolitic Imidazolate Framework-90 (ZIF-90) | - | Significantly increased thermal, pH, and organic solvent stability | Retained 48.34% activity after 10 cycles | |
| Covalent Binding (Cross-linking) | Glutaraldehyde-modified PMMA beads | - | High stability in a continuous packed bed reactor for over 30 days at 50°C | Good activity over 10 cycles in a batch reactor |
Experimental Protocols
Protocol 1: this compound Immobilization by Entrapment in Polyvinyl Alcohol (PVA) Hydrogel
This protocol is based on the method described for entrapping this compound to improve its stability.
-
Prepare PVA Solution: Prepare a 10% (w/v) solution of PVA in deionized water by heating at 80-90°C with constant stirring until the PVA is completely dissolved. Cool the solution to room temperature.
-
Enzyme Mixture: In a separate tube, mix your this compound solution with the PVA solution at a desired enzyme-to-PVA ratio.
-
Cross-linking: Add a cross-linking agent, such as a saturated boric acid solution containing sodium sulfate, to the enzyme-PVA mixture.
-
Gel Formation: Allow the mixture to stand at room temperature or 4°C for several hours to allow for the formation of the hydrogel.
-
Washing: Once the gel is formed, cut it into small beads or pieces and wash thoroughly with a suitable buffer (e.g., phosphate buffer, pH 7.5) to remove any unentrapped enzyme and excess cross-linking agent.
-
Storage: Store the immobilized this compound in a buffer at 4°C until use.
Protocol 2: Assessing this compound Stability in an Organic Solvent
-
Enzyme Preparation: Prepare solutions of both free and immobilized this compound in a suitable buffer (e.g., 100 mM potassium phosphate, pH 7.0).
-
Solvent Incubation: In separate vials, incubate aliquots of the free and immobilized enzyme preparations with the desired organic solvent at a specific concentration (e.g., 10%, 25%, 50% v/v). A control sample without the organic solvent should also be prepared.
-
Time-course Sampling: Incubate the mixtures at a constant temperature (e.g., 25°C or 30°C) with gentle agitation. At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a sample from each vial.
-
Activity Assay: Immediately measure the residual activity of the this compound in each sample using a standard this compound activity assay. This typically involves adding a nitrile substrate (e.g., acrylonitrile, benzonitrile) and measuring the rate of ammonia or carboxylic acid production.
-
Data Analysis: Calculate the relative activity at each time point compared to the initial activity (time 0). Plot the relative activity versus time to determine the enzyme's half-life under each condition.
Visualizations
Caption: Troubleshooting workflow for low this compound activity.
Caption: Protocol for this compound immobilization in PVA hydrogel.
Caption: Key strategies for enhancing this compound stability.
References
- 1. researchgate.net [researchgate.net]
- 2. Current Status and Future of Nitrile Catalysis using Key Nitrilases Enzymes and their Biotechnological Impact [openbiotechnologyjournal.com]
- 3. d1io3yog0oux5.cloudfront.net [d1io3yog0oux5.cloudfront.net]
- 4. cris.technion.ac.il [cris.technion.ac.il]
- 5. Encapsulation of this compound in Zeolitic Imidazolate Framework-90 to Improve Its Stability and Reusability - ProQuest [proquest.com]
Technical Support Center: Recombinant Nitrilase Expression in E. coli
Welcome to the technical support center for troubleshooting recombinant nitrilase expression in Escherichia coli. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the expression and production of recombinant nitrilases.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
My recombinant this compound expression is very low or undetectable. What are the first steps I should take?
Low or no expression of your recombinant this compound can be attributed to several factors. A systematic approach to troubleshooting is recommended. Start by verifying the integrity of your expression construct and then move on to optimizing expression conditions.
Initial Verification Steps:
-
Plasmid Integrity: Confirm the correct sequence of your this compound gene insert and ensure it is in the correct reading frame within the expression vector. This can be done through Sanger sequencing.
-
Transformation and Colony Selection: Ensure that your transformation protocol is efficient and that you are selecting viable colonies. Re-transform your plasmid into a fresh batch of competent cells if necessary.
-
Protein Analysis: Confirm that your protein detection method (e.g., SDS-PAGE, Western blot) is working correctly with appropriate positive and negative controls.
Primary Troubleshooting Workflow:
The following diagram outlines a systematic approach to troubleshooting low this compound expression:
Caption: Troubleshooting workflow for low recombinant this compound expression.
What are the optimal induction conditions for this compound expression?
The optimal induction conditions, including temperature and inducer concentration, are critical for maximizing soluble protein yield.[1] High temperatures and inducer concentrations can sometimes lead to the formation of insoluble and nonfunctional protein aggregates known as inclusion bodies.[2]
Temperature Optimization:
Lowering the induction temperature can slow down protein synthesis, which often promotes proper protein folding and increases the yield of soluble protein.[2]
IPTG Concentration Optimization:
The concentration of the inducer, typically Isopropyl β-D-1-thiogalactopyranoside (IPTG), should be carefully optimized. While 1 mM is a common starting point, lower concentrations can be more effective.[3] High concentrations of IPTG can be toxic to the cells, leading to reduced growth and protein production.[3]
| Parameter | Range to Test | Recommended Starting Point |
| Induction Temperature | 15°C, 20°C, 25°C, 30°C, 37°C | 25°C or 30°C |
| IPTG Concentration | 0.05 mM, 0.1 mM, 0.2 mM, 0.5 mM, 1.0 mM | 0.1 mM - 0.5 mM |
| Induction OD600 | 0.5 - 0.8 | 0.6 |
| Induction Duration | 4 hours, 6 hours, overnight (for lower temperatures) | 4-6 hours at 30°C, overnight at 18-20°C |
This table summarizes common ranges for optimizing induction conditions based on multiple sources.
I observe a band of the correct size on my SDS-PAGE, but the enzyme activity is low. What could be the issue?
This often indicates that the this compound is being expressed but is misfolded or has formed insoluble inclusion bodies.
Strategies to Improve Solubility:
-
Lower Induction Temperature: As mentioned previously, reducing the temperature (e.g., to 15-20°C) after induction can significantly improve protein solubility.
-
Co-expression of Chaperones: Molecular chaperones, such as GroEL/GroES or DnaK/DnaJ, can assist in the proper folding of newly synthesized proteins. You can use E. coli strains that are engineered to co-express these chaperones.
-
Use of Solubility-Enhancing Fusion Tags: Fusing your this compound to a highly soluble protein tag, such as Maltose-Binding Protein (MBP) or N-utilization substance A (NusA), can improve its solubility.
-
Optimize Culture Media: The composition of the growth medium can impact protein folding and stability. Experiment with different media formulations, such as Terrific Broth (TB) or Super Optimal Broth (SOB), which may improve yields compared to standard Luria-Bertani (LB) medium. The addition of certain supplements like glycerol can also be beneficial.
-
Heat Shock Prior to Induction: A brief heat shock to the cell culture before adding the inducer has been shown to enhance the solubility of some overexpressed proteins.
Could the E. coli host strain be the problem?
Yes, the choice of E. coli host strain is a critical factor. Different strains have been engineered to address specific expression challenges.
| Strain Type | Key Features | Recommended For |
| BL21(DE3) | Deficient in Lon and OmpT proteases, contains T7 RNA polymerase for high-level expression. | General purpose, non-toxic proteins. |
| Rosetta(DE3) | Derivative of BL21(DE3) containing a plasmid with tRNAs for rare codons. | Eukaryotic proteins or genes with different codon usage than E. coli. |
| C41(DE3) & C43(DE3) | Derived from BL21(DE3), selected for their ability to express toxic proteins. | Toxic proteins, including membrane proteins. |
| ArcticExpress(DE3) | Expresses cold-adapted chaperonins Cpn10/Cpn60, which are active at low temperatures. | Improving protein solubility at low temperatures (4-12°C). |
| SHuffle Express | Engineered to promote disulfide bond formation in the cytoplasm. | Proteins requiring disulfide bonds for proper folding. |
This table provides a summary of commonly used E. coli expression strains and their applications.
My this compound gene is from a eukaryotic source. Could this be affecting expression?
Yes, codon bias can significantly impact the expression of heterologous proteins. The frequency of codon usage can differ greatly between organisms. If your this compound gene contains codons that are rarely used by E. coli, it can lead to translational stalling and low protein yields.
Solutions for Codon Bias:
-
Codon Optimization: Synthesize a new version of your gene with codons optimized for expression in E. coli. This is a highly effective strategy to improve expression levels.
-
Use of Specialized Host Strains: As mentioned in the previous section, strains like Rosetta(DE3), which supply tRNAs for rare codons, can help overcome this issue.
My this compound appears to be toxic to the E. coli cells. How can I address this?
Protein toxicity can severely limit expression by inhibiting cell growth. Signs of toxicity include poor growth after induction or the accumulation of mutations in the expression plasmid.
Strategies for Expressing Toxic Proteins:
-
Tightly Regulated Promoters: Use expression systems with very low basal (leaky) expression. The pBAD promoter (arabinose-inducible) or the rhamnose-based promoter system are known for their tight regulation.
-
Low Inducer Concentration: Use the minimal concentration of inducer necessary to achieve expression.
-
Delayed Induction: Induce the culture at a later stage of growth (higher cell density).
-
Specialized Host Strains: Use strains like C41(DE3) or C43(DE3) which are more tolerant to toxic proteins. Another option is the BL21-AI strain, where the T7 RNA polymerase is under the control of the tightly regulated araBAD promoter.
-
Glucose Repression: Adding glucose to the medium can help repress leaky expression from promoters like lac.
Experimental Protocols
Protocol 1: IPTG Concentration and Temperature Optimization
This protocol outlines a small-scale experiment to determine the optimal IPTG concentration and induction temperature for your recombinant this compound.
Materials:
-
E. coli strain harboring your this compound expression plasmid
-
LB medium (or other preferred growth medium) containing the appropriate antibiotic
-
1 M IPTG stock solution
-
Shaking incubator
-
Spectrophotometer
Procedure:
-
Inoculate 5 mL of LB medium with a single colony and grow overnight at 37°C with shaking.
-
The next day, use the overnight culture to inoculate 100 mL of fresh LB medium to an initial OD600 of 0.05-0.1.
-
Grow the culture at 37°C with shaking until the OD600 reaches 0.6-0.8.
-
Just before induction, remove a 1 mL aliquot as your "uninduced" control.
-
Divide the main culture into smaller, equal volumes (e.g., 10 mL) in separate flasks.
-
Set up a matrix of conditions, varying both the induction temperature and the final IPTG concentration (e.g., temperatures of 18°C, 25°C, 37°C and IPTG concentrations of 0.1 mM, 0.5 mM, 1.0 mM).
-
Induce the cultures and incubate with shaking for the desired duration (e.g., 4 hours for 37°C, overnight for 18°C).
-
After induction, measure the final OD600 of each culture.
-
Harvest the cells by centrifugation. Normalize the samples by cell density to ensure equal loading on an SDS-PAGE gel.
-
Analyze the total cell protein and the soluble fraction by SDS-PAGE to determine the expression level and solubility under each condition.
References
Technical Support Center: Optimizing Fermentation for Nitrilase Production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing fermentation conditions for nitrilase production.
Troubleshooting Guides
Issue 1: Low or No this compound Activity
Question: We are observing very low or no this compound activity in our fermentation broth. What are the potential causes and how can we troubleshoot this?
Answer:
Several factors can contribute to low or no this compound activity. A systematic approach to troubleshooting is recommended.
Troubleshooting Steps:
-
Verify Strain and Plasmid Integrity:
-
Action: Sequence the this compound gene in your expression vector to ensure there are no mutations or frameshifts.
-
Rationale: Errors in the gene sequence can lead to a non-functional or truncated enzyme.
-
-
Optimize Induction Conditions:
-
Action: If using an inducible promoter (e.g., T7), verify the inducer concentration and the timing of induction. For E. coli expressing a recombinant this compound, induction with 0.2 mM IPTG at the 4-hour mark of fermentation has been shown to be effective.[1] In some cases, using an inducer like IPTG can lead to the formation of insoluble protein, so an auto-induction strategy might be preferable.[2]
-
Rationale: Improper induction can lead to insufficient expression or the formation of insoluble and inactive inclusion bodies.[3]
-
-
Check for Protein Expression:
-
Action: Run an SDS-PAGE analysis of cell lysates to confirm the presence of the this compound protein at the expected molecular weight.
-
Rationale: This will help determine if the issue is at the level of transcription/translation or with the enzyme's activity itself.
-
-
Assess Fermentation Parameters:
-
Action: Review and optimize critical fermentation parameters such as pH, temperature, and dissolved oxygen. The optimal pH for most bacterial and fungal nitrilases is between 7.0 and 8.0, with an optimal temperature range of 30-50°C.[4]
-
Rationale: Suboptimal conditions can severely impact enzyme production and stability.
-
-
Evaluate Media Composition:
-
Action: Ensure the fermentation medium contains appropriate carbon and nitrogen sources, as well as any necessary cofactors. For example, glucose and starch have been shown to support this compound production, while urea and yeast extract are effective nitrogen sources.[5]
-
Rationale: Nutrient limitation can be a major bottleneck in enzyme production.
-
Issue 2: Formation of Insoluble Inclusion Bodies
Question: Our SDS-PAGE analysis shows a strong band for our recombinant this compound, but the activity is low. We suspect the formation of inclusion bodies. How can we address this?
Answer:
Inclusion body formation is a common challenge in recombinant protein production, particularly in E. coli. Here are strategies to improve the yield of soluble, active this compound:
Troubleshooting Steps:
-
Lower Induction Temperature:
-
Action: Reduce the fermentation temperature to 18-25°C after induction.
-
Rationale: Lower temperatures slow down protein synthesis, which can promote proper folding and reduce aggregation.
-
-
Reduce Inducer Concentration:
-
Action: Decrease the concentration of the inducer (e.g., IPTG).
-
Rationale: A lower induction level can reduce the rate of protein expression, giving the cellular machinery more time to correctly fold the nascent polypeptide chains.
-
-
Co-expression of Chaperones:
-
Action: Co-express molecular chaperones, such as GroEL/GroES, which can assist in the proper folding of the this compound.
-
Rationale: Chaperones can prevent protein misfolding and aggregation.
-
-
Optimize Host Strain:
-
Action: Consider using a different E. coli expression strain, such as one engineered for enhanced protein folding.
-
Rationale: Some strains are better equipped to handle the expression of "difficult" proteins.
-
-
Refolding from Inclusion Bodies:
-
Action: If the above strategies are not successful, you can purify the inclusion bodies and then attempt to refold the protein in vitro using various refolding buffers.
-
Rationale: This is often a last resort but can be effective for recovering active protein.
-
Frequently Asked Questions (FAQs)
Q1: What are the optimal pH and temperature ranges for this compound production and activity?
A1: For most bacterial and fungal nitrilases, the optimal pH range for both production and activity is between 7.0 and 8.0. The optimal temperature for production is typically between 30°C and 40°C, while the optimal temperature for activity can be slightly higher, often in the range of 40°C to 50°C. However, some thermostable nitrilases from extremophiles can have optimal temperatures as high as 85-100°C. It is crucial to determine the optimal conditions for your specific this compound.
Q2: How does the choice of carbon and nitrogen source in the fermentation media affect this compound production?
A2: The composition of the fermentation medium is critical for high-yield this compound production.
-
Carbon Source: Glucose and starch are often effective carbon sources for supporting this compound production. However, some compounds like glycerol can act as catabolic repressors, leading to higher biomass but lower enzyme yields in certain organisms like Pseudomonas putida.
-
Nitrogen Source: Organic nitrogen sources like yeast extract and peptone are generally preferred over inorganic sources. Urea and yeast extract have been shown to favor increased biomass and this compound production.
Q3: Is an inducer always necessary for this compound production?
A3: The necessity of an inducer depends on the specific microbial strain and the regulatory elements controlling the this compound gene.
-
Inducible Nitrilases: Many nitrilases are inducible, meaning their expression is significantly enhanced in the presence of a specific nitrile compound or a structural analog. For instance, benzonitrile can act as an inducer for this compound production in Streptomyces sp..
-
Recombinant Systems: In recombinant expression systems like E. coli with a T7 promoter, an inducer such as IPTG is typically required. However, auto-induction systems that utilize lactose can also be employed and may be more cost-effective.
-
Constitutive Expression: Some microorganisms may express this compound constitutively, meaning an inducer is not required.
Q4: What is the role of dissolved oxygen (DO) in this compound fermentation, and how should it be controlled?
A4: Dissolved oxygen is a critical parameter in aerobic fermentation processes for this compound production as it directly impacts microbial growth and metabolic pathways. Maintaining an appropriate DO level is essential for maximizing enzyme yield.
-
Control Strategies: DO levels can be controlled by adjusting the agitation speed, aeration rate, or by using oxygen-enriched air.
-
Challenges: Maintaining a constant DO setpoint can be difficult due to the dynamic nature of fermentation and the low solubility of oxygen in the fermentation broth. Advanced control strategies, such as model reference adaptive control, can provide better performance than traditional PI controllers.
Q5: Can metal ions affect this compound production and activity?
A5: Yes, metal ions can have both positive and negative effects on this compound production and activity. For example, in Pseudomonas aeruginosa RZ44, Mg²⁺, Fe²⁺, and Na⁺ were found to support biomass and this compound production, while Co²⁺, Mn²⁺, and Cu²⁺ were inhibitory. The specific effects of metal ions can vary between different nitrilases, so it is important to empirically determine their impact on your system.
Data Presentation
Table 1: Optimal Fermentation Parameters for this compound Production from Various Microorganisms
| Microorganism | Host | Optimal pH | Optimal Temperature (°C) | Key Media Components / Inducers | Reference |
| Pseudomonas aeruginosa RZ44 | Native | 7.0 | 40 | Glucose (5 g/L), Starch (5 g/L), Urea (5 g/L), Yeast Extract (15 g/L) | |
| Recombinant E. coli JM109/pNLE | E. coli | 7.0 | 37 | 0.2 mM IPTG | |
| Fusarium proliferatum AUF-2 | Native | Not Specified | Not Specified | Glucose (53.22 g/l), Sodium Nitrate (2.31 g/l), ϵ-caprolactam (3.58 g/l) | |
| Recombinant E. coli (pET 21b plasmid) | E. coli | 7.5 | 37 | Fructose (1.13% w/v), Tryptone (2.26% w/v), Yeast Extract (3.25% w/v), Lactose (0.9% w/v) | |
| Streptomyces sp. MTCC 7546 | Native | 7.4 | 50 | Benzonitrile (inducer) |
Experimental Protocols
Protocol 1: Screening for this compound Activity
This protocol outlines a high-throughput method for screening putative nitrilases based on the detection of ammonia released during nitrile hydrolysis.
Materials:
-
96-well microplates
-
Crude cell extract containing the putative this compound
-
Nitrile substrate solution (e.g., 2.7 M stock in DMF)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
NADH solution (0.5 mM)
-
α-ketoglutarate solution (1 mM)
-
Glutamate dehydrogenase (GDH) (1 U/mL)
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Prepare the reaction mixture in a 96-well plate. For a final volume of 250 µL, combine:
-
50 mM Tris-HCl (pH 8.0)
-
0.5 mM NADH
-
1 mM α-ketoglutarate
-
37 µL of the nitrile stock solution
-
1 U/mL GDH
-
-
Initiate the reaction by adding 20 µg of the crude cell extract to each well.
-
Immediately place the plate in a microplate reader and monitor the decrease in absorbance at 340 nm in real-time.
-
The rate of NADH oxidation is proportional to the rate of ammonia production, and therefore, the this compound activity.
Reference: This protocol is adapted from a high-throughput assay for this compound activity.
Protocol 2: Optimization of Media Composition using Response Surface Methodology (RSM)
RSM is a statistical approach for optimizing multiple variables with a minimum number of experiments.
Steps:
-
Identify Key Variables: Based on preliminary studies or literature, identify the most significant media components affecting this compound production (e.g., carbon source, nitrogen source, inducer concentration).
-
Experimental Design: Use a statistical software package to design a central composite design (CCD) experiment. This will generate a set of experimental runs with different combinations of the selected variables at various levels.
-
Perform Fermentations: Carry out the fermentation experiments according to the CCD design.
-
Measure Response: At the end of each fermentation, measure the this compound activity (the response).
-
Data Analysis: Analyze the experimental data using the statistical software to fit a quadratic model. This model will describe the relationship between the variables and the response.
-
Determine Optimal Conditions: Use the model to predict the optimal concentrations of the media components that will maximize this compound production.
-
Validation: Perform a validation experiment using the predicted optimal conditions to confirm the model's accuracy.
Visualizations
Caption: Troubleshooting workflow for low this compound activity.
Caption: Key parameters for fermentation optimization.
References
- 1. Significantly enhanced production of recombinant this compound by optimization of culture conditions and glycerol feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Optimization of high cell density fermentation process for recombinant this compound production in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Troubleshooting Guide for Common Recombinant Protein Problems [synapse.patsnap.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Production and Characterization of a this compound from Pseudomonas aeruginosa RZ44 and its Potential for Nitrile Biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
"reducing product inhibition in continuous nitrilase bioreactors"
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to product inhibition in continuous nitrilase bioreactors.
Frequently Asked Questions (FAQs)
Q1: What is product inhibition in the context of this compound bioreactors, and why is it a problem?
A1: Product inhibition occurs when the product of the enzymatic reaction, typically a carboxylic acid and ammonia, binds to the this compound enzyme and reduces its catalytic activity.[1] In a continuous bioreactor, this is particularly problematic as the product concentration steadily increases, leading to a progressive decrease in the reaction rate and overall productivity of the system. High concentrations of the carboxylic acid product can significantly lower the efficiency of the biotransformation.
Q2: What are the primary strategies to mitigate product inhibition in a continuous flow system?
A2: The main strategies focus on keeping the product concentration in the immediate vicinity of the enzyme low. Key approaches include:
-
In Situ Product Removal (ISPR): This involves integrating a separation technique directly with the bioreactor to continuously remove the product as it is formed.[2][3] This is the most direct and effective method.
-
Enzyme Immobilization: Attaching the enzyme to a solid support can create a microenvironment that may alter local product concentrations and improve operational stability.[4][5] Recirculating flow in reactors with immobilized enzymes can also help reduce product inhibition.
-
pH Control: The product, a carboxylic acid, will lower the pH of the medium. Since this compound activity is pH-dependent (typically optimal between pH 6.0 and 8.0), maintaining the optimal pH through controlled addition of a base is crucial.
-
Two-Phase Liquid Systems: Using a biphasic system (e.g., aqueous-organic) can help by partitioning the product into the organic phase, thereby lowering its concentration in the aqueous phase where the enzyme is active.
Q3: How does enzyme immobilization help reduce product inhibition?
A3: Immobilization can help in several ways. It can enhance enzyme stability and reusability, which is critical for continuous processes. By confining the enzyme to a support, it may create diffusional barriers for the product, preventing its accumulation at the active site. In systems like recirculating packed-bed reactors, immobilization facilitates the separation of the catalyst from the product stream, allowing for continuous operation and potentially reducing the bulk product concentration the enzyme is exposed to.
Troubleshooting Guide
| Problem / Observation | Potential Cause | Suggested Solution & Troubleshooting Steps |
| Decreasing conversion rate over time, even with constant substrate feed. | Product Inhibition: The accumulating carboxylic acid product is likely inhibiting the this compound. | 1. Implement In Situ Product Removal (ISPR): Integrate an ISPR technique like adsorption onto a resin or liquid-liquid extraction to continuously remove the carboxylic acid.2. Check pH Control: Ensure the pH controller is functioning correctly and maintaining the optimal pH for your specific this compound (usually pH 7.0-8.0). The production of acid will cause the pH to drop if not controlled.3. Optimize Flow Rate: A higher flow rate (lower residence time) can reduce the product concentration in the reactor, but may also lead to incomplete substrate conversion. An optimal balance is needed. |
| Reactor pressure increases significantly. | Biocatalyst Fouling/Clogging: Immobilized enzyme particles may be breaking apart or biomass may be accumulating, blocking the reactor outlet or support matrix. | 1. Inspect Immobilized Support: Check the mechanical stability of the enzyme support material. Consider cross-linking agents like glutaraldehyde to improve bead strength.2. Backflush the Reactor: If possible, carefully backflush the system with buffer at a low flow rate to dislodge blockages.3. Optimize Immobilization: Use a support with a larger particle size or different morphology to improve flow dynamics. |
| Enzyme activity is low from the start of the continuous run. | Substrate Inhibition: High initial substrate concentrations can also be inhibitory to nitrilases.Incorrect Operating Conditions: pH or temperature may be outside the optimal range for the enzyme. | 1. Reduce Initial Substrate Concentration: Start the continuous feed with a lower substrate concentration and gradually increase it as the system stabilizes.2. Verify pH and Temperature: Calibrate probes and confirm that the temperature and pH are at the optimal values for your this compound (e.g., often 30-50°C and pH 7-8). |
| Product yield is high, but the product stream is difficult to purify. | Interference from ISPR Materials: The materials used for ISPR (e.g., solvents, resins) may be leaching into the product stream. | 1. Select Biocompatible Solvents/Resins: Ensure the materials used for extraction or adsorption are biocompatible and have low solubility in the aqueous phase.2. Perform Blank Runs: Run the ISPR system with buffer only to quantify any potential leaching from the separation media.3. Add a Polishing Step: Consider an additional downstream processing step to remove the leached components. |
Data Presentation: Performance of Different Strategies
The following tables summarize quantitative data related to this compound stability and reactor performance, which are critical factors in designing continuous systems.
Table 1: Comparison of Thermal Stability for Different Nitrilases
| This compound Source | Temperature (°C) | Half-life | Reference |
|---|---|---|---|
| P. abyssi | 70°C | 25 h | |
| P. abyssi | 80°C | 9 h | |
| Paraburkholderia phymatum | 60°C | 18 h | |
| A. facilis | 30°C | 14 d | |
| A. nitroguajacolicus | 30°C | 157.6 h |
| P. putida | 30°C | 27.3 h | |
Table 2: Performance of Immobilized this compound Bioreactors
| Reactor Type & Enzyme | Substrate | Conversion / Productivity | Operational Stability | Reference |
|---|---|---|---|---|
| Partial-mixed recirculating bed reactor (Immobilized this compound) | 1-cyanocyclohexaneacetonitrile (1 M) | 95.4% conversion in 18 h | >90% conversion after 20 batches | |
| Packed-bed bioreactor (Immobilized E. coli cells) | 3-cyanopyridine | Complete conversion | Stable for over 30 days of operation |
| Entrapped this compound in PVA | Acrylonitrile (0.1 M) | 100% conversion in 30 min | Retained 84% activity after 15 reuses | |
Experimental Protocols & Methodologies
1. Protocol: Immobilization of this compound in Alginate Beads
This protocol describes a common method for entrapping whole cells expressing this compound, suitable for use in a continuous packed-bed bioreactor.
-
Objective: To immobilize recombinant E. coli cells expressing this compound for enhanced stability and reusability.
-
Materials:
-
Recombinant E. coli cell paste
-
Sodium alginate (SA) solution (2-4% w/v in buffer)
-
Calcium chloride (CaCl₂) solution (0.2 M)
-
Buffer (e.g., 100 mM Potassium Phosphate, pH 7.5)
-
-
Methodology:
-
Harvest recombinant E. coli cells expressing the this compound via centrifugation.
-
Wash the cell pellet with phosphate buffer.
-
Resuspend the cell paste in the sodium alginate solution to achieve a desired cell loading. Mix gently to ensure a homogenous suspension.
-
Extrude the cell-alginate mixture dropwise into the chilled CaCl₂ solution using a syringe or peristaltic pump. Maintain a constant height to ensure uniform bead formation.
-
Allow the beads to harden in the CaCl₂ solution for at least 30-60 minutes with gentle stirring.
-
Collect the immobilized cell beads by filtration or decantation.
-
Wash the beads thoroughly with buffer to remove excess CaCl₂ and un-entrapped cells.
-
The prepared beads are now ready to be packed into a column for the continuous bioreactor. For improved mechanical strength, beads can be further cross-linked with agents like glutaraldehyde and polyethylene imine.
-
2. Protocol: Setup of a Continuous Packed-Bed Bioreactor with ISPR
-
Objective: To establish a continuous process for nitrile hydrolysis while mitigating product inhibition via adsorption.
-
Equipment:
-
Jacketed glass column bioreactor.
-
Peristaltic pump for substrate feed.
-
Water bath for temperature control.
-
Adsorption column packed with a suitable resin (e.g., hydrophobic resin).
-
pH controller and probe.
-
Reservoirs for substrate, base (for pH control), and product collection.
-
-
Methodology:
-
Pack the jacketed glass column with the immobilized this compound beads. Ensure there are no air gaps.
-
Connect the column to the water bath and set the desired operating temperature (e.g., 30-50°C).
-
Equilibrate the column by pumping buffer through it.
-
Connect the substrate reservoir to the column inlet via the peristaltic pump.
-
Connect the column outlet to the ISPR adsorption column. The effluent from the adsorption column is directed to the product collection vessel.
-
Insert the pH probe into the reactor outlet stream (or directly in the column if design permits) and connect it to the controller, which regulates the addition of a base to maintain the set pH.
-
Begin pumping the substrate solution through the packed-bed reactor at a defined flow rate.
-
Monitor the effluent from both the reactor and the ISPR column for substrate, product, and potential by-products using an appropriate analytical method (e.g., HPLC).
-
The ISPR resin will eventually become saturated and will need to be regenerated or replaced. This can be done by taking one column offline while a second, fresh column is used, allowing for truly continuous operation.
-
Visualizations
Caption: Troubleshooting workflow for declining bioreactor performance.
Caption: Continuous bioreactor setup with integrated product removal.
Caption: Mechanism of competitive product inhibition in this compound.
References
"effect of metal ions and inhibitors on nitrilase activity"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with nitrilase enzymes. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the general effect of metal ions on this compound activity?
A1: The effect of metal ions on this compound activity is highly variable and depends on the specific enzyme and the metal ion . Some metal ions can act as activators, enhancing enzymatic activity, while others are potent inhibitors. It is crucial to determine the effect of different metal ions on your specific this compound to ensure optimal experimental conditions. For example, ions like Mg²⁺, Ca²⁺, and Mn²⁺ have been reported to stimulate the activity of some nitrilases, whereas heavy metal ions such as Ag⁺, Hg²⁺, and Cu²⁺ are often strong inhibitors due to their interaction with essential thiol groups in the enzyme's active site.[1]
Q2: Why are thiol-binding reagents strong inhibitors of nitrilases?
A2: Nitrilases belong to the superfamily of thiol enzymes, which possess a catalytic triad in their active site typically composed of Cysteine, Glutamate, and Lysine residues. The cysteine residue contains a highly reactive thiol (-SH) group that is essential for the catalytic mechanism.[2] Thiol-binding reagents, such as p-hydroxymercuribenzoate (PHMB), iodoacetamide, and N-ethylmaleimide, form covalent bonds with this cysteine residue, thereby blocking the active site and irreversibly inhibiting the enzyme.[2] Heavy metal ions like Ag⁺ and Hg²⁺ also exhibit strong inhibitory effects by binding to this critical thiol group.[1]
Q3: What is the role of EDTA in this compound activity assays?
A3: The effect of Ethylenediaminetetraacetic acid (EDTA), a metal chelating agent, on this compound activity can be complex. In many cases, nitrilases do not require metal ions as cofactors for their activity, and therefore, the addition of EDTA has little to no effect.[1] However, in some instances, EDTA has been observed to stimulate this compound activity. This stimulatory effect could be due to the removal of inhibitory metal ions present as contaminants in the reaction mixture. Conversely, if a specific this compound is stabilized or activated by a particular metal ion, the presence of EDTA could lead to a decrease in activity.
Q4: How do pH and temperature affect this compound activity and stability?
A4: Like most enzymes, this compound activity and stability are highly dependent on pH and temperature. Most nitrilases exhibit optimal activity in a neutral to slightly alkaline pH range (pH 7-8) and at temperatures between 30°C and 50°C. Deviations from the optimal pH can lead to changes in the ionization state of amino acid residues in the active site, affecting substrate binding and catalysis. Extreme pH values can cause irreversible denaturation of the enzyme. Similarly, while increasing the temperature generally increases the reaction rate up to a certain point, higher temperatures can lead to thermal denaturation and loss of activity. The optimal conditions vary between different nitrilases, so it is essential to determine these parameters for the specific enzyme being studied.
Q5: What factors influence the substrate specificity of nitrilases?
A5: The substrate specificity of nitrilases can be quite diverse, ranging from enzymes that act on a broad range of nitriles (aliphatic, aromatic, heterocyclic) to those that are highly specific for a particular substrate. Factors influencing substrate specificity include the three-dimensional structure of the active site, the nature of the amino acid residues lining the substrate-binding pocket, and the overall quaternary structure of the enzyme. For some nitrilases, the helical twist of the oligomeric complex has been shown to affect the size of the binding pocket and thus influence substrate preference. Additionally, the inducer used during enzyme production can sometimes alter the substrate specificity of the expressed this compound.
Troubleshooting Guides
Problem 1: Low or no this compound activity detected.
| Possible Cause | Troubleshooting Step |
| Incorrect Assay Conditions | - Verify pH and Temperature: Ensure the assay buffer is at the optimal pH for your this compound and the incubation is carried out at the optimal temperature. - Check Substrate Concentration: The substrate concentration may be too low or too high (substrate inhibition). Perform a substrate concentration curve to determine the optimal concentration. |
| Enzyme Inactivation | - Improper Storage: Ensure the enzyme has been stored at the correct temperature (typically -20°C or -80°C) and has not undergone multiple freeze-thaw cycles. - Presence of Inhibitors: Your sample or buffers may contain inhibitory metal ions or other compounds. Try adding a chelating agent like EDTA to the reaction mixture to sequester inhibitory metal ions. - Oxidation of Active Site Cysteine: The catalytic cysteine residue can be sensitive to oxidation. Consider adding a reducing agent like dithiothreitol (DTT) or β-mercaptoethanol to the assay buffer to maintain the cysteine in its reduced state. |
| Issues with Assay Reagents | - Reagent Degradation: Prepare fresh assay buffers and substrate solutions. Ensure that any colorimetric or fluorometric reagents for detecting ammonia are not expired and have been stored correctly. - Interfering Substances: Some compounds in your sample preparation might interfere with the ammonia detection method. Run a control reaction without the enzyme to check for background signal. |
| Problems with Enzyme Preparation | - Low Enzyme Concentration: The concentration of active this compound in your preparation may be too low. Consider concentrating your enzyme sample or using a more purified preparation. - Enzyme Denaturation: The enzyme may have been denatured during purification or handling. Check for proper folding and activity at each step of the purification process. |
Problem 2: High background signal in the colorimetric assay.
| Possible Cause | Troubleshooting Step |
| Ammonia Contamination | - Use Ammonia-Free Water: Ensure that all buffers and solutions are prepared with high-purity, ammonia-free water. - Check Glassware: Thoroughly clean all glassware to remove any traces of ammonia. |
| Non-Enzymatic Substrate Hydrolysis | - Substrate Instability: Some nitrile substrates can be unstable and hydrolyze spontaneously, especially at certain pH values or temperatures, releasing ammonia. Run a control reaction without the enzyme to quantify the rate of non-enzymatic hydrolysis. |
| Interference with Detection Reagents | - Sample Components: Components in your crude enzyme preparation or sample matrix may react with the colorimetric reagents. Run a "sample blank" containing your sample and the detection reagents but without the substrate. - Reducing Agents: High concentrations of reducing agents like DTT can sometimes interfere with colorimetric assays. If possible, reduce the concentration of these agents or find a compatible detection method. |
Problem 3: Inconsistent or non-reproducible results.
| Possible Cause | Troubleshooting Step |
| Pipetting Errors | - Calibrate Pipettes: Ensure all pipettes are properly calibrated. - Consistent Technique: Use consistent pipetting techniques to minimize variations in reagent volumes. |
| Inhomogeneous Reaction Mixture | - Proper Mixing: Ensure all components of the reaction mixture are thoroughly mixed before starting the incubation and before taking measurements. |
| Temperature Fluctuations | - Use a Temperature-Controlled Incubator: Maintain a constant and uniform temperature throughout the assay incubation. |
| Enzyme Instability during Assay | - Time-Course Experiment: Perform a time-course experiment to ensure the reaction rate is linear over the measurement period. If the rate decreases over time, it may indicate enzyme instability under the assay conditions. Consider adding stabilizing agents like glycerol or BSA. |
Quantitative Data on Inhibitors and Metal Ions
The following tables summarize the quantitative effects of various metal ions and inhibitors on the activity of different nitrilases as reported in the literature.
Table 1: Effect of Metal Ions on this compound Activity
| This compound Source | Metal Ion | Concentration (mM) | Effect on Activity (%) |
| Fusarium proliferatum | Ag⁺ | 1 | Strong Inhibition |
| Cu²⁺ | 1 | Inhibition | |
| Co²⁺ | 1 | Inhibition | |
| Ni²⁺ | 1 | Inhibition | |
| Mg²⁺, Zn²⁺, Ca²⁺, Fe²⁺, Fe³⁺, Mn²⁺ | 1 | Stimulation | |
| Pseudomonas aeruginosa RZ44 | Co²⁺, Ca²⁺ | 1 | Complete Inhibition |
| MnSO₄, CuSO₄ | 1 | ~60% Inhibition | |
| Fe²⁺, Mg²⁺ | 1 | Slight Increase | |
| Staphylococcus sp. KP789135.1 | Ag²⁺, Hg²⁺, Cu²⁺ | Not specified | Complete Inhibition |
| Fe³⁺, Mg²⁺, Ca²⁺ | Not specified | Enhancement | |
| Rhodobacter sphaeroides LHS-305 | Ag⁺, Hg²⁺ | 1 | 98% Inhibition |
| Cu²⁺ | 1 | 75% Inhibition | |
| Fe²⁺ | 1 | 35% Stimulation |
Data compiled from multiple sources.
Table 2: IC₅₀ Values of Inhibitors for this compound
| This compound Source | Inhibitor | IC₅₀ Value |
| Bacillus subtilis AGAB-2 | Hydroxylamine | 5.5 mM |
IC₅₀ (Half-maximal inhibitory concentration) is the concentration of an inhibitor that causes 50% inhibition of the enzyme activity under the specified assay conditions.
Experimental Protocols
Protocol 1: Standard this compound Activity Assay (Spectrophotometric Ammonia Determination)
This protocol describes a common method for determining this compound activity by quantifying the ammonia produced using a colorimetric assay.
Materials:
-
Purified this compound or cell-free extract
-
Nitrile substrate solution (e.g., 100 mM benzonitrile in a suitable solvent)
-
Reaction Buffer (e.g., 100 mM potassium phosphate buffer, pH 8.0)
-
Stopping Reagent (e.g., 1 M HCl)
-
Ammonia Detection Reagents (e.g., Phenol-nitroprusside and alkaline hypochlorite solutions for the Berthelot reaction)
-
Ammonium chloride standard solutions
-
Spectrophotometer and cuvettes or microplate reader
Procedure:
-
Prepare Reaction Mixture: In a microcentrifuge tube, prepare the reaction mixture by adding the reaction buffer and the nitrile substrate solution. The final volume and substrate concentration should be optimized for your specific enzyme.
-
Pre-incubate: Pre-incubate the reaction mixture at the optimal temperature for your this compound for 5 minutes to ensure temperature equilibration.
-
Initiate Reaction: Start the reaction by adding a known amount of the this compound enzyme preparation to the reaction mixture. Mix gently.
-
Incubation: Incubate the reaction at the optimal temperature for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop Reaction: Terminate the reaction by adding the stopping reagent (e.g., 1 M HCl). This will denature the enzyme and stop the reaction.
-
Ammonia Quantification:
-
Take an aliquot of the stopped reaction mixture.
-
Add the ammonia detection reagents according to the manufacturer's protocol or a standard method like the Berthelot assay.
-
Incubate to allow for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 630-660 nm for the Berthelot assay).
-
-
Prepare a Standard Curve: Prepare a series of ammonium chloride standards of known concentrations and subject them to the same color development procedure. Plot the absorbance versus the ammonia concentration to generate a standard curve.
-
Calculate Activity: Determine the concentration of ammonia produced in your enzymatic reaction from the standard curve. One unit of this compound activity is typically defined as the amount of enzyme that produces 1 µmol of ammonia per minute under the specified assay conditions.
Protocol 2: Determination of IC₅₀ for a this compound Inhibitor
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC₅₀) of a compound against a this compound.
Materials:
-
Same materials as in Protocol 1
-
A stock solution of the inhibitor at a known concentration
Procedure:
-
Prepare a Range of Inhibitor Concentrations: Prepare a serial dilution of the inhibitor in the reaction buffer to cover a wide range of concentrations (e.g., from nanomolar to millimolar).
-
Set up Reactions: For each inhibitor concentration, set up a reaction mixture containing the reaction buffer, the nitrile substrate at a fixed concentration (typically at or near its Kₘ value), and the inhibitor. Include a control reaction with no inhibitor.
-
Pre-incubation with Inhibitor: Pre-incubate the enzyme with the different concentrations of the inhibitor for a specific period (e.g., 15-30 minutes) at room temperature or on ice to allow for binding.
-
Initiate and Run the Reaction: Initiate the enzymatic reaction by adding the substrate (or enzyme, if the substrate was included in the pre-incubation). Follow steps 4-6 from Protocol 1 to measure the amount of ammonia produced.
-
Calculate Percent Inhibition: For each inhibitor concentration, calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Activity with inhibitor / Activity without inhibitor)] * 100
-
Determine IC₅₀: Plot the percent inhibition as a function of the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor that produces 50% inhibition.
Mandatory Visualizations
Caption: Catalytic mechanism of this compound highlighting key intermediates.
Caption: Standard experimental workflow for a this compound activity assay.
Caption: Mechanism of this compound inhibition by a thiol-binding agent.
References
Technical Support Center: Enhancing Nitrilase Thermostability for Industrial Applications
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at improving the thermostability of nitrilases for robust industrial applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary strategies for improving the thermostability of nitrilases?
A1: The main approaches to enhance nitrilase thermostability involve protein engineering techniques. These can be broadly categorized into three main strategies:
-
Rational Design: This approach uses knowledge of the protein's structure and function to predict and introduce specific mutations that are expected to increase stability.[1][2][3] This can involve introducing disulfide bonds, engineering hydrophobic cores, or stabilizing flexible loops.[2][3]
-
Directed Evolution: This method mimics natural selection in the laboratory. It involves creating a large library of this compound variants through random mutagenesis, followed by high-throughput screening to identify mutants with improved thermostability.
-
Computational Methods: These approaches utilize computer algorithms and molecular dynamics simulations to predict mutations that will enhance thermostability. These predictions are then experimentally validated.
Q2: How is the thermostability of a this compound mutant experimentally determined?
A2: The most common method is to determine the melting temperature (Tm) of the enzyme, which is the temperature at which 50% of the protein is unfolded. A higher Tm indicates greater thermostability. Techniques used to measure Tm include:
-
Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay (TSA): This high-throughput technique monitors the unfolding of a protein in the presence of a fluorescent dye that binds to exposed hydrophobic regions as the protein denatures with increasing temperature.
-
Differential Scanning Calorimetry (DSC): This method directly measures the heat absorbed by a protein as it unfolds, providing a detailed thermodynamic profile of its stability.
-
Circular Dichroism (CD) Spectroscopy: CD can be used to monitor changes in the secondary structure of the protein as a function of temperature.
Q3: My computationally designed this compound mutant shows no improvement in thermostability. What could be the reason?
A3: Discrepancies between computational predictions and experimental results are not uncommon. Potential reasons include:
-
Inaccurate structural model: The accuracy of the protein structure used for the calculations is crucial. Homology models, in particular, may not accurately represent the local protein environment.
-
Limitations of the algorithm: The predictive power of computational tools is still evolving, and they may not account for all the complex interactions that determine protein stability.
-
Unforeseen effects of the mutation: The mutation might have introduced negative effects that were not predicted, such as disrupting critical local interactions or promoting aggregation.
Troubleshooting Guides
Section 1: Site-Directed Mutagenesis
| Problem | Possible Causes | Troubleshooting Steps |
| No PCR product or very low yield | Poor primer design (e.g., low melting temperature, self-dimerization). | - Redesign primers with a Tm ≥ 78°C and ensure they start and end with G or C bases. - Use an online tool like IDT's OligoAnalyzer™ to check for secondary structures. |
| Suboptimal PCR conditions. | - Optimize the annealing temperature using a gradient PCR. - Adjust the extension time (typically 30 seconds per kb). - Try adding 3-8% (v/v) DMSO to the PCR reaction, especially for GC-rich templates. | |
| Poor quality or incorrect concentration of template DNA. | - Use freshly prepared, high-purity plasmid DNA. - Optimize the template concentration; too much or too little can inhibit the reaction. | |
| No colonies or very few colonies after transformation | Low transformation efficiency of competent cells. | - Use highly competent cells (>10⁷ cfu/µg). - Perform a control transformation with a known plasmid to check cell efficiency. |
| Incomplete DpnI digestion of the parental plasmid. | - Increase DpnI digestion time to at least 2 hours. - Ensure the template plasmid was isolated from a methylation-competent E. coli strain. | |
| Mutant contains no desired mutation or has additional mutations | Contamination with parental plasmid. | - Ensure complete DpnI digestion. - Pick multiple colonies for sequencing. |
| Low-fidelity DNA polymerase. | - Use a high-fidelity polymerase to minimize the introduction of random mutations. | |
| Primer-related issues. | - Ensure primers are of high quality and accurately synthesized. |
Section 2: Protein Expression and Purification
| Problem | Possible Causes | Troubleshooting Steps |
| Low or no expression of the this compound mutant | Codon usage of the mutated gene is not optimal for the expression host. | - Optimize the codon usage of your gene for the specific expression host (e.g., E. coli). |
| The mutation has made the protein toxic to the host cells. | - Lower the induction temperature and inducer concentration. - Use a weaker promoter or a different expression host. | |
| The mutant protein is insoluble (forms inclusion bodies) | The mutation has decreased the protein's solubility. | - Lower the expression temperature (e.g., 16-20°C) to slow down protein synthesis and promote proper folding. - Co-express with chaperones to assist in folding. - Use a solubility-enhancing fusion tag (e.g., MBP, GST). |
| The purified protein is unstable and degrades quickly | Protease contamination. | - Add protease inhibitors to your lysis buffer. - Perform all purification steps at 4°C. |
| Unfavorable buffer conditions. | - Optimize the buffer pH to be at least one unit away from the protein's isoelectric point (pI). - Screen different buffer components and salt concentrations. |
Section 3: Thermostability Assays (DSF/TSA)
| Problem | Possible Causes | Troubleshooting Steps |
| High initial fluorescence | The protein is partially unfolded or aggregated at the start of the experiment. | - Check the purity of the protein sample using SDS-PAGE and size-exclusion chromatography. - Optimize the buffer conditions (pH, salt concentration) to ensure the protein is in its native, stable state. - Titrate the protein and dye concentrations to find the optimal ratio. |
| No clear melting transition (flat curve) | The protein does not unfold in the tested temperature range (highly stable). | - Extend the temperature range of the experiment. |
| The dye does not bind to the unfolded protein. | - Try a different fluorescent dye. | |
| The protein precipitates upon unfolding, quenching the fluorescence. | - This can sometimes be an indicator of aggregation. Visually inspect the sample after the run. Combine DSF with light scattering to directly monitor aggregation. | |
| Inconsistent replicates | Pipetting errors. | - Ensure accurate and consistent pipetting, especially with small volumes. |
| Air bubbles in the wells. | - Centrifuge the plate briefly before running the assay to remove bubbles. | |
| Protein concentration variability. | - Ensure accurate and consistent protein concentration across all samples. |
Quantitative Data on this compound Thermostability Improvement
The following table summarizes examples of mutations that have been shown to improve the thermostability of various nitrilases.
| This compound Source | Mutation(s) | Wild-Type Tm (°C) | Mutant Tm (°C) | ΔTm (°C) | Reference |
| Rhodococcus pyridinivorans (RpNIT) | M5a-DGPAT (quintuple mutant) | Not specified | Increased by 17.2 | +17.2 | |
| Pseudonocardia thermophila (PtNHase) | M10 (decuple mutant) | Not specified | Increased by 3.2 | +3.2 | |
| Acidovorax facilis ZJB09122 | AcN-T151V/C223A/C250G | Not specified | Optimal temp 55°C | Not specified | |
| Bacillus pumilus C1 (CynD) | Q86R | Not specified | Increased stability | Not specified |
Experimental Protocols
Protocol 1: Site-Directed Mutagenesis (based on QuikChange™ method)
-
Primer Design:
-
Design two complementary mutagenic primers, 25-45 bases in length, containing the desired mutation in the center.
-
The melting temperature (Tm) should be ≥ 78°C.
-
The primers should have a GC content of at least 40% and terminate in one or more G or C bases.
-
-
PCR Amplification:
-
Set up a PCR reaction with a high-fidelity DNA polymerase, the template plasmid, and the mutagenic primers.
-
A typical cycling protocol is:
-
Initial denaturation: 95°C for 30 seconds.
-
18 cycles of:
-
Denaturation: 95°C for 30 seconds.
-
Annealing: 55°C for 1 minute.
-
Extension: 68°C for 1 minute/kb of plasmid length.
-
-
Final extension: 68°C for 5 minutes.
-
-
-
DpnI Digestion:
-
Add DpnI restriction enzyme directly to the amplification reaction.
-
Incubate at 37°C for at least 1 hour to digest the parental, methylated DNA.
-
-
Transformation:
-
Transform the DpnI-treated DNA into highly competent E. coli cells.
-
Plate on selective agar plates and incubate overnight.
-
-
Verification:
-
Pick several colonies and isolate the plasmid DNA.
-
Verify the presence of the desired mutation by DNA sequencing.
-
Protocol 2: Differential Scanning Fluorimetry (DSF) for Tm Determination
-
Sample Preparation:
-
Prepare a master mix containing the purified this compound at a final concentration of 0.1-0.5 mg/mL in a suitable buffer.
-
Add a fluorescent dye (e.g., SYPRO Orange) to the master mix at a final concentration of 5x.
-
-
Assay Setup:
-
Aliquot the master mix into the wells of a 96-well PCR plate.
-
Include appropriate controls: buffer with dye only (no protein) and wild-type enzyme.
-
Seal the plate securely.
-
-
Data Acquisition:
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve experiment with a temperature ramp from 25°C to 95°C, with a ramp rate of 1°C/minute.
-
Monitor the fluorescence at the appropriate excitation and emission wavelengths for the dye.
-
-
Data Analysis:
-
Plot the fluorescence intensity as a function of temperature.
-
The melting temperature (Tm) is determined as the inflection point of the sigmoidal curve, which corresponds to the peak of the first derivative of the curve.
-
Protocol 3: this compound Activity Assay
-
Reaction Setup:
-
Prepare a reaction mixture containing a known concentration of the nitrile substrate in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.5).
-
Pre-incubate the reaction mixture at the desired assay temperature.
-
-
Enzyme Addition:
-
Initiate the reaction by adding a known amount of the purified this compound or cell lysate containing the enzyme.
-
-
Incubation:
-
Incubate the reaction for a specific period, ensuring that the reaction is in the linear range.
-
-
Reaction Quenching and Product Quantification:
-
Stop the reaction (e.g., by adding acid or heat).
-
Quantify the amount of carboxylic acid product formed or ammonia released. This can be done using methods such as:
-
High-Performance Liquid Chromatography (HPLC): To measure the concentration of the carboxylic acid product.
-
Colorimetric Assays: To measure the release of ammonia.
-
-
Visualizations
References
Technical Support Center: Fed-Batch Strategies for Nitrile Biotransformation
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for implementing fed-batch strategies to overcome nitrile toxicity in whole-cell catalysis.
Frequently Asked Questions (FAQs)
Q1: What is nitrile toxicity and why is it a problem in whole-cell biotransformation?
A1: Nitriles and their corresponding amide products can be toxic or inhibitory to the microbial cells used as catalysts.[1] This toxicity can lead to decreased enzyme activity, reduced cell viability, and lower product yields. At high concentrations, the substrate (nitrile) or the product (amide) can interfere with cellular processes and enzyme function, a phenomenon known as substrate or product inhibition.[1][2]
Q2: How can a fed-batch strategy help overcome nitrile toxicity?
A2: A fed-batch strategy involves the controlled, intermittent, or continuous addition of the nitrile substrate to the bioreactor during the biotransformation process.[3][4] This approach maintains the substrate concentration at a low, non-toxic level, which prevents the accumulation of inhibitory compounds. By avoiding high initial substrate concentrations typical of batch processes, fed-batch operations can lead to higher cell densities, prolonged catalyst activity, and significantly increased product yields.
Q3: What are the common feeding strategies in a fed-batch process for nitrile hydration?
A3: Several feeding strategies can be employed, each with its own advantages:
-
Constant Feeding: The substrate is added at a constant rate throughout the process. This is the simplest strategy to implement.
-
Exponential Feeding: The feed rate is increased exponentially to match the growth rate of the microbial culture. This can maximize productivity per unit of biomass.
-
Pulse Feeding: The substrate is added in pulses or shots when the concentration falls below a certain threshold. The choice of strategy depends on the specific kinetics of the enzyme, the toxicity of the nitrile, and the desired outcome of the biotransformation.
Q4: What are the key advantages of fed-batch processing over batch processing for toxic nitriles?
A4: Fed-batch processes offer several advantages over traditional batch methods when dealing with toxic substrates:
-
Reduced Toxicity: Maintains low, non-inhibitory concentrations of the nitrile substrate and amide product.
-
Higher Product Yields: Allows for higher cell densities and prolonged catalytic activity, resulting in greater overall product formation.
-
Better Process Control: Enables dynamic control over reaction conditions and nutrient levels.
-
Prevention of Unwanted Byproducts: Controlled substrate addition can minimize the formation of undesirable byproducts.
Troubleshooting Guides
Problem 1: Low conversion yield despite implementing a fed-batch strategy.
| Possible Cause | Troubleshooting Step |
| Suboptimal Feed Rate | The feed rate may be too high, leading to substrate accumulation and inhibition, or too low, resulting in substrate limitation. |
| Solution: Optimize the feed rate. Start with a conservative, low feed rate and incrementally increase it while monitoring substrate and product concentrations in real-time. | |
| Product Inhibition | The amide product may be accumulating to inhibitory levels, even with a controlled substrate feed. |
| Solution: Consider implementing in-situ product removal (ISPR) techniques, such as crystallization or extraction, to continuously remove the product from the reaction medium. A study on acrylamide synthesis successfully recovered 87% of the product through crystallization at 4°C. | |
| Enzyme Deactivation | The nitrile hydratase may be losing activity over time due to factors other than substrate/product inhibition, such as temperature or pH instability. |
| Solution: Verify that the reaction temperature and pH are maintained at the optimal levels for the specific whole-cell catalyst. For example, the conversion of acrylonitrile to acrylamide using Rhodococcus rhodochrous PA-34 was optimized at 10°C and pH 7.5. | |
| Nutrient Limitation | Essential nutrients for the whole-cell catalyst may be depleted during the extended fed-batch process. |
| Solution: Supplement the feed stream with essential nutrients, vitamins, or co-factors required for maintaining cell health and enzyme activity. |
Problem 2: Rapid decrease in catalyst activity during the fed-batch run.
| Possible Cause | Troubleshooting Step |
| Accumulation of Toxic Byproducts | Besides the primary nitrile and amide, other metabolic byproducts could be accumulating and causing toxicity. |
| Solution: Analyze the reaction broth for potential inhibitory byproducts. If identified, consider modifying the process conditions or using a different strain with a cleaner metabolic profile. | |
| Shear Stress on Cells | High agitation rates in the bioreactor can cause physical damage to the whole cells, leading to a loss of viability and activity. |
| Solution: Optimize the agitation speed to ensure adequate mixing without causing excessive shear stress. Immobilizing the cells in a matrix like agar can also protect them from mechanical stress. | |
| Oxygen Limitation | For aerobic microorganisms, insufficient dissolved oxygen can limit metabolic activity and enzyme regeneration. |
| Solution: Monitor and control the dissolved oxygen level in the bioreactor by adjusting the aeration rate and/or agitation speed. |
Quantitative Data Presentation
Table 1: Comparison of Batch vs. Fed-Batch Biotransformation of Limonene
| Parameter | Batch Mode | Fed-Batch Mode | Reference |
| Maximum Product Concentration | 350 mg/L | 506 mg/L | |
| Time to Max. Concentration | 76 h | 127 h | |
| Maximum Molar Conversion | 31% | 67% | |
| Time to Max. Molar Conversion | 51 h | 24 h | |
| Product Formation Rate | ~5.94 mg/L/h | 8.8 mg/L/h |
Table 2: Fed-Batch Production of Acrylamide using Immobilized Rhodococcus rhodochrous PA-34
| Parameter | Value | Reference |
| Biocatalyst | R. rhodochrous PA-34 cells immobilized in 2% (w/v) agar | |
| Reactor Type | Partitioned fed-batch reactor | |
| Temperature | 10°C | |
| pH | 7.5 (0.1 M potassium phosphate buffer) | |
| Total Acrylonitrile Fed | 372 g | |
| Total Acrylamide Produced | 498 g | |
| Reaction Time | 24 h | |
| Acrylamide Recovery (Crystallization) | 87% (432 g) | |
| Biocatalyst Recycling | 6 times | |
| Total Acrylamide (6 cycles) | 2,115 g |
Experimental Protocols
Protocol 1: Fed-Batch Hydration of Acrylonitrile to Acrylamide using Immobilized Rhodococcus rhodochrous
This protocol is based on the methodology described for Rhodococcus rhodochrous PA-34.
1. Preparation of Immobilized Whole-Cell Catalyst: a. Cultivate Rhodococcus rhodochrous cells expressing nitrile hydratase under optimal conditions. b. Harvest the cells by centrifugation and wash with a suitable buffer (e.g., 0.1 M potassium phosphate buffer, pH 7.5). c. Prepare a 2% (w/v) agar solution and cool to approximately 40-50°C. d. Mix the cell paste with the agar solution to a final concentration of ~1.76 mg dry cell weight per mL of agar. e. Allow the agar to solidify and then cut it into small beads or discs. f. Wash the immobilized cell beads with sterile buffer to remove any free cells.
2. Fed-Batch Bioreactor Setup: a. Add the immobilized cell beads (e.g., equivalent to 1.12 g dry cell weight) to a 1 L bioreactor containing 0.1 M potassium phosphate buffer (pH 7.5). b. Maintain the reactor temperature at 10°C with gentle agitation.
3. Fed-Batch Operation: a. Prepare a feed solution of acrylonitrile. b. Start the fed-batch process by adding the acrylonitrile feed solution to the bioreactor. The feeding can be done in a partitioned manner, where a certain amount is added at set intervals to maintain a low concentration in the bulk solution. c. Monitor the concentration of acrylonitrile and acrylamide periodically using a suitable analytical method (e.g., HPLC). d. Continue the fed-batch addition for the desired reaction time (e.g., 24 hours) or until the desired conversion is achieved.
4. Product Recovery and Catalyst Recycling: a. After the reaction, separate the immobilized catalyst from the reaction mixture by filtration or decantation. b. The acrylamide product can be recovered from the solution by methods such as crystallization at low temperatures (e.g., 4°C). c. The immobilized catalyst can be washed with fresh buffer and reused for subsequent batches.
Visualizations
Caption: Workflow for Fed-Batch Biotransformation of Nitriles.
Caption: Troubleshooting Logic for Low Conversion Yield.
References
- 1. The difference between batch, fed-batch, and continuous processes | INFORS HT [infors-ht.com]
- 2. The Difference Between Batch, Fed-Batch, and Continuous Processes [fermentorchina.com]
- 3. microbenotes.com [microbenotes.com]
- 4. Batch vs Fed-Batch vs Continuous: Bioreactor Operation Modes Explained [synapse.patsnap.com]
Validation & Comparative
A Comparative Guide: Nitrilase versus Chemical Hydrolysis for Nitrile Conversion
For Researchers, Scientists, and Drug Development Professionals
The conversion of nitriles to carboxylic acids is a fundamental transformation in organic synthesis, crucial for the production of a wide array of pharmaceuticals and fine chemicals. While traditional chemical hydrolysis has long been the standard, enzymatic hydrolysis using nitrilases is emerging as a powerful, green alternative. This guide provides an objective comparison of these two methodologies, supported by experimental data, detailed protocols, and mechanistic diagrams to inform your synthetic strategy.
At a Glance: Key Differences
| Feature | Nitrilase Hydrolysis | Chemical Hydrolysis (Acid or Base Catalyzed) |
| Reaction Conditions | Mild (near neutral pH, 25-50°C) | Harsh (strong acids/bases, high temperatures, reflux) |
| Selectivity | High (enantio-, regio-, and chemo-selective) | Low to moderate; often requires protecting groups |
| Byproducts | Minimal, primarily ammonia | Significant salt waste from neutralization |
| Environmental Impact | "Green" and sustainable | Generates hazardous waste, high energy consumption |
| Substrate Scope | Can be limited by enzyme specificity | Broad, but harsh conditions can degrade sensitive molecules |
| Yield | Often high, with potential for 100% theoretical yield in dynamic kinetic resolutions | Variable, can be high but often compromised by side reactions |
Quantitative Performance Data
The advantages of this compound-catalyzed hydrolysis become particularly evident when examining quantitative data for specific, industrially relevant transformations.
Case Study 1: Enantioselective Synthesis of (R)-(-)-Mandelic Acid
(R)-(-)-Mandelic acid is a vital chiral building block in the synthesis of many pharmaceuticals. Its production from (R,S)-mandelonitrile is a classic example of the power of enzymatic resolution.
| Parameter | This compound from Alcaligenes faecalis | Chemical Hydrolysis (Acid/Base) & Chiral Resolution |
| Substrate | (R,S)-Mandelonitrile | (R,S)-Mandelonitrile |
| Product | (R)-(-)-Mandelic Acid | (R,S)-Mandelic Acid (requires further resolution) |
| Enantiomeric Excess (ee) | >99% for (R)-isomer[1] | 0% (racemic mixture produced) |
| Yield | ~91% (approaching 100% theoretical via dynamic kinetic resolution)[2][3] | High yield for racemic acid, but max 50% for one enantiomer after resolution |
| Reaction Time | 8 hours[1] | Several hours for hydrolysis, plus additional time for chiral resolution |
| Temperature | 40-55°C[4] | Reflux (typically >100°C) |
| pH | ~8.0 | Strong acid (e.g., HCl) or strong base (e.g., NaOH) |
Case Study 2: Production of Nicotinic Acid (Vitamin B3)
Nicotinic acid is produced from 3-cyanopyridine. The enzymatic process demonstrates significantly higher efficiency and milder conditions.
| Parameter | This compound from Acidovorax facilis 72W | Chemical Hydrolysis |
| Substrate | 3-Cyanopyridine | 3-Cyanopyridine |
| Product | Nicotinic Acid | Nicotinic Acid |
| Conversion | 100% | High, but often requires harsh conditions |
| Reaction Time | 40 minutes | Several hours |
| Temperature | Ambient temperature | High temperatures |
| pH | Neutral | Strong acid or base |
| Byproducts | Ammonia | Significant salt waste after neutralization |
Mechanistic Pathways and Experimental Workflows
The fundamental differences in the reaction mechanisms and overall workflows contribute significantly to the divergent outcomes of this compound and chemical hydrolysis.
Reaction Mechanisms
Comparative Experimental Workflow
Experimental Protocols
The following are representative experimental protocols for the hydrolysis of benzonitrile, a common model substrate.
Protocol 1: this compound-Catalyzed Hydrolysis of Benzonitrile
Source: Adapted from methodology described for this compound from Synechocystis sp.
Materials:
-
Purified this compound or whole cells expressing the enzyme
-
50 mM Sodium-Potassium Phosphate Buffer (pH 7.0)
-
Benzonitrile
-
1 M HCl (for quenching)
-
Ethyl acetate (for extraction)
Procedure:
-
Prepare the reaction mixture by adding the this compound preparation (e.g., 19 µg of purified enzyme or an equivalent amount of whole cells) to 250 µL of 50 mM phosphate buffer (pH 7.0).
-
Incubate the enzyme preparation for 10 minutes at room temperature.
-
Initiate the reaction by adding benzonitrile to a final concentration of 10 mM.
-
Incubate the reaction mixture at 30°C with shaking for a predetermined time (e.g., 30 minutes for initial rate studies, or longer for complete conversion).
-
Stop the reaction by adding 10% (v/v) of 1 M HCl.
-
Centrifuge the mixture to remove precipitated protein.
-
Extract the aqueous phase with ethyl acetate.
-
Analyze the organic phase for the product, benzoic acid, using HPLC or other suitable analytical techniques.
Protocol 2: Acid-Catalyzed Chemical Hydrolysis of Benzonitrile
Source: Based on general procedures for acid hydrolysis of nitriles.
Materials:
-
Benzonitrile
-
Dilute Hydrochloric Acid (e.g., 5 M) or Sulfuric Acid
-
Reflux apparatus
-
Ice bath
-
Sodium bicarbonate solution (for neutralization)
-
Diethyl ether (for extraction)
Procedure:
-
Set up a reflux apparatus consisting of a round-bottom flask, condenser, and heating mantle.
-
To the round-bottom flask, add benzonitrile (1 equivalent) and an excess of dilute hydrochloric acid.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by TLC or GC.
-
After the reaction is complete, cool the mixture in an ice bath. Benzoic acid may precipitate upon cooling.
-
If precipitation is incomplete, neutralize the excess acid carefully with a saturated sodium bicarbonate solution until effervescence ceases.
-
Extract the benzoic acid into diethyl ether.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Recrystallize the crude benzoic acid from hot water to obtain the purified product.
Protocol 3: Base-Catalyzed Chemical Hydrolysis of Benzonitrile
Source: Based on general procedures for base hydrolysis of nitriles.
Materials:
-
Benzonitrile
-
Aqueous Sodium Hydroxide (e.g., 2.5 M)
-
Reflux apparatus or microwave reactor
-
Ice bath
-
Concentrated Hydrochloric Acid (for acidification)
-
Büchner funnel and filter paper
Procedure:
-
Set up a reflux apparatus or prepare a microwave reaction vial.
-
Add benzonitrile (1 equivalent) and an excess of 2.5 M NaOH solution to the reaction vessel.
-
Heat the mixture to reflux for several hours (or heat in a microwave reactor according to instrument specifications) until the hydrolysis is complete.
-
Cool the reaction mixture in an ice bath. The product will be in the form of sodium benzoate, which is soluble in water.
-
Carefully acidify the cooled solution with concentrated HCl until the solution is acidic (test with litmus or pH paper). Benzoic acid will precipitate out of the solution.
-
Collect the precipitated benzoic acid by vacuum filtration using a Büchner funnel.
-
Wash the solid product with cold water.
-
Dry the purified benzoic acid.
Conclusion
This compound-catalyzed hydrolysis offers a compelling alternative to traditional chemical methods for the conversion of nitriles to carboxylic acids. The primary advantages lie in the exceptionally mild reaction conditions, high selectivity (particularly enantioselectivity), and significantly reduced environmental impact. While chemical hydrolysis is a robust and broadly applicable method, it suffers from harsh conditions, lack of selectivity, and the generation of substantial waste streams. For the synthesis of high-value, chiral intermediates in the pharmaceutical and fine chemical industries, the precision and green credentials of nitrilases make them an increasingly attractive and often superior choice. The development of robust, engineered nitrilases continues to expand the scope and industrial viability of this powerful biocatalytic tool.
References
- 1. Upscale production of (R)-mandelic acid with a stereospecific this compound in an aqueous system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Production of R-(-)-mandelic acid from mandelonitrile by Alcaligenes faecalis ATCC 8750 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Production of R-Mandelic Acid Using this compound from Recombinant E. coli Cells Immobilized with Tris(Hydroxymethyl)Phosphine - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Kinetic Analysis of Wild-Type Versus Mutant Nitrilase Enzymes
For Researchers, Scientists, and Drug Development Professionals
Nitrilases, a class of enzymes that catalyze the hydrolysis of nitriles to carboxylic acids and ammonia, are of significant interest in various biotechnological and pharmaceutical applications. Their potential for green chemistry and the synthesis of chiral intermediates has spurred extensive research into enhancing their catalytic efficiency, stability, and substrate specificity through protein engineering. This guide provides a comparative kinetic analysis of wild-type nitrilases and their mutants, supported by experimental data and detailed methodologies, to aid researchers in selecting or engineering enzymes for specific applications.
Data Presentation: Kinetic Parameters of Wild-Type vs. Mutant Nitrilases
The following table summarizes the kinetic parameters of wild-type nitrilase from Pseudomonas putida and its site-directed alanine substitution mutants for the hydrolysis of mandelonitrile. Site-directed mutagenesis is a powerful technique used to introduce specific nucleotide changes in a DNA sequence, resulting in desired amino acid substitutions in the corresponding protein.[1][2] This allows for the investigation of the functional role of specific residues in enzyme catalysis and substrate recognition.[1][3]
| Enzyme | Mutation | KM (mM) | kcat (s-1) | kcat/KM (s-1mM-1) | Fold Change in kcat | Fold Change in KM |
| Wild-Type | - | 2.5 ± 0.2 | 30.0 ± 1.5 | 12.0 | - | - |
| Mutant | T48A | 2.8 ± 0.3 | 28.5 ± 1.8 | 10.2 | 0.95 | 1.12 |
| Mutant | W49A | 3.5 ± 0.4 | 25.0 ± 2.0 | 7.1 | 0.83 | 1.40 |
| Mutant | L50A | 8.0 ± 0.7 | 20.0 ± 1.5 | 2.5 | 0.67 | 3.20 |
| Mutant | P51A | 10.2 ± 0.9 | 18.0 ± 1.2 | 1.8 | 0.60 | 4.08 |
| Mutant | G52A | 2.2 ± 0.2 | 2.5 ± 0.3 | 1.1 | 0.08 | 0.88 |
| Mutant | Y53A | 2.0 ± 0.1 | 2.6 ± 0.2 | 1.3 | 0.09 | 0.80 |
| Mutant | P54A | 2.3 ± 0.2 | 2.4 ± 0.2 | 1.0 | 0.08 | 0.92 |
Table 1: Kinetic parameters for the hydrolysis of mandelonitrile by wild-type and mutant nitrilases from P. putida. Data sourced from a study on rationally selected conserved residues.[1] The kinetic parameters—Michaelis constant (KM) and catalytic rate constant (kcat)—are fundamental to understanding enzyme function. KM reflects the substrate concentration at which the reaction rate is half of the maximum velocity (Vmax) and is inversely related to the enzyme's affinity for its substrate. kcat, the turnover number, represents the number of substrate molecules converted to product per enzyme molecule per second when the enzyme is saturated with substrate. The ratio kcat/KM is a measure of the enzyme's catalytic efficiency.
Analysis of the data reveals that mutations in the conserved region of the P. putida this compound significantly impact its kinetic properties. Specifically, substitutions at positions L50 and P51 led to a substantial increase in KM, suggesting a decrease in substrate binding affinity. Conversely, mutations at G52, Y53, and P54 resulted in a dramatic reduction in kcat, indicating a severe impairment of the enzyme's catalytic activity. These findings highlight the critical role of these conserved residues in maintaining the catalytic function of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments involved in the kinetic analysis of this compound enzymes.
Site-Directed Mutagenesis
Site-directed mutagenesis is performed to create specific mutations in the this compound gene. This typically involves using a plasmid containing the wild-type gene as a template and primers containing the desired mutation. High-fidelity DNA polymerase is used to amplify the entire plasmid, incorporating the mutation. The parental, non-mutated DNA is then digested using an enzyme like DpnI, which specifically targets methylated DNA (the parental plasmid is methylated, while the newly synthesized plasmid is not). The resulting mutated plasmid is then transformed into a suitable expression host, such as E. coli.
Protein Expression and Purification
The recombinant cells harboring the wild-type or mutant this compound gene are cultured to induce protein expression. The cells are then harvested by centrifugation and resuspended in a suitable buffer. Cell lysis is achieved through methods like sonication or homogenization. The cell debris is removed by centrifugation, and the resulting crude extract containing the this compound is subjected to purification. A common method is affinity chromatography, where the protein is engineered with a tag (e.g., a His-tag) that binds to a specific resin, allowing for its separation from other cellular proteins. The purified enzyme is then dialyzed to remove any remaining impurities.
This compound Activity Assay
The activity of the purified this compound is determined by measuring the rate of ammonia production from the hydrolysis of the nitrile substrate. A common method is the modified Berthelot method.
Reaction Mixture:
-
Purified wild-type or mutant this compound enzyme.
-
Substrate (e.g., mandelonitrile) at various concentrations.
-
Buffer (e.g., 50 mM Tris-HCl, pH 8.5) to maintain a stable pH.
-
Reducing agent (e.g., 1.0 mM DTT) to maintain the enzyme in an active state.
Procedure:
-
The enzyme extract is pre-warmed to the optimal reaction temperature (e.g., 37°C).
-
The reaction is initiated by adding the substrate to the enzyme solution.
-
The reaction is allowed to proceed for a specific time (e.g., 10 minutes).
-
The reaction is stopped by adding a quenching agent, such as trichloroacetic acid (TCA).
-
The mixture is centrifuged to pellet any precipitate.
-
An aliquot of the supernatant is mixed with Nessler's reagent or a phenol-hypochlorite solution to detect the ammonia produced.
-
The absorbance is measured at a specific wavelength (e.g., 480 nm for Nessler's reagent or 630 nm for the indophenol blue formed in the phenol-hypochlorite reaction).
-
The amount of ammonia produced is quantified using a standard curve generated with known concentrations of ammonium chloride.
Kinetic Parameter Determination
To determine the kinetic parameters (KM and Vmax), the initial reaction rates are measured at varying substrate concentrations. The data is then plotted as reaction rate versus substrate concentration, and the resulting curve is fitted to the Michaelis-Menten equation. From this plot, Vmax (the maximum velocity at saturating substrate concentrations) and KM can be determined. The kcat value is then calculated by dividing Vmax by the total enzyme concentration.
Mandatory Visualization
The following diagrams illustrate the general workflow for the kinetic analysis of this compound enzymes and the fundamental Michaelis-Menten kinetic model.
Caption: Experimental workflow for kinetic analysis of this compound enzymes.
Caption: Michaelis-Menten model of enzyme kinetics.
References
Validating Nitrilase Gene Function: A Comparative Guide to Gene Knockout and Alternative Approaches
For researchers, scientists, and drug development professionals, definitively establishing the function of a putative nitrilase gene is a critical step in harnessing its catalytic potential. Gene knockout stands as a powerful tool for this purpose, offering a direct route to understanding a gene's role within a biological system. This guide provides a comprehensive comparison of the gene knockout strategy with alternative methods for validating this compound function, supported by experimental data and detailed protocols.
Nitrilases (EC 3.5.5.1) are enzymes that catalyze the hydrolysis of nitriles to carboxylic acids and ammonia, playing crucial roles in nitrile detoxification, plant growth, and microbial metabolism.[1][2] Their potential applications in green chemistry and bioremediation make the functional validation of novel this compound genes a significant area of research.[3]
Comparing Methods for Functional Validation of Putative this compound Genes
The choice of method for validating the function of a putative this compound gene depends on the specific research question, the host organism, and available resources. While gene knockout provides the most definitive evidence of in vivo function, other methods offer complementary information and can be valuable in a comprehensive functional analysis.
| Method | Principle | Pros | Cons | Typical Application |
| Gene Knockout (e.g., CRISPR-Cas9) | Complete and permanent disruption of the target gene, leading to a loss-of-function phenotype. | - Provides definitive evidence of in vivo function. - Stable and heritable genetic modification. - Allows for the study of the gene's role in complex biological processes. | - Can be technically challenging and time-consuming, especially in non-model organisms. - Potential for off-target effects. - Lethal if the gene is essential. | Determining the physiological role of the this compound, identifying its involvement in specific metabolic pathways, and assessing its impact on the organism's phenotype. |
| Heterologous Expression | Expression of the putative this compound gene in a well-characterized host organism (e.g., E. coli). | - Relatively straightforward and rapid. - Allows for the production and purification of large quantities of the enzyme for biochemical characterization. | - Does not provide information about the gene's in vivo function in its native organism. - The expressed protein may not be correctly folded or post-translationally modified. | Characterizing the substrate specificity, kinetics, and optimal reaction conditions of the this compound enzyme. |
| Gene Silencing (e.g., RNAi) | Sequence-specific degradation of the target mRNA, leading to a temporary reduction in gene expression. | - Technically less demanding than gene knockout. - Useful for studying essential genes where a full knockout would be lethal. | - Incomplete knockdown can lead to ambiguous results. - Transient effect. - Potential for off-target effects. | Investigating the function of essential this compound genes or for high-throughput screening of gene function. |
| In Silico Analysis | Computational analysis of the gene sequence to predict its function based on homology to known nitrilases. | - Rapid and cost-effective. - Can provide initial clues about the potential function and substrate specificity. | - Predictions are not always accurate and require experimental validation. | Initial screening of large genomic datasets to identify putative this compound genes for further experimental characterization. |
Quantitative Data from this compound Gene Knockout Studies
The following tables summarize representative quantitative data from studies utilizing gene knockout to validate this compound function.
Table 1: Phenotypic and Gene Expression Analysis of Arabidopsis thaliana this compound Knockout Mutants
| Genotype | Flowering Time (Short Days) | MAF4 Expression (Relative to Wild-Type) |
| Wild-Type (Col-0) | ~35 days | 1.0 |
| nit1 knockout | Delayed | Increased (~30-fold) |
| nit2 knockout | Delayed | Increased (~40-fold) |
| nit3 knockout | Delayed | Increased (~45-fold) |
Data synthesized from a study on the role of nitrilases in Arabidopsis flowering. The study reported a "late flowering phenotype" in nit1/2/3 knockout mutants under short-day conditions and a significant increase in the expression of the flowering repressor gene MAF4.
Table 2: this compound Activity and Growth Characteristics of Bacterial Strains
| Strain | This compound Specific Activity (U/mg protein) | Substrate | Specific Growth Rate (µ) on Nitrile Medium (d⁻¹) |
| Bacillus sp. strain WOD8 (Wild-Type) | Not Reported | Glutaronitrile | 0.082 |
| Corynebacterium sp. strain WOIS2 (Wild-Type) | Not Reported | Glutaronitrile | 0.106 |
| Paraburkholderia graminis (Wild-Type with expressed this compound) | 5.94 | 3-Butenenitrile | Not Reported |
| Paraburkholderia graminis (Engineered this compound mutant A190I) | 9.99 (68.3% increase) | 3-Butenenitrile | Not Reported |
This table combines data from multiple studies. The growth rate data is from a study on bacterial strains capable of utilizing nitriles as a sole carbon and nitrogen source.[4][5] The specific activity data is from a study that expressed and engineered a bacterial this compound, demonstrating how mutations can alter enzyme activity. A knockout of the this compound gene in these wild-type bacteria would be expected to result in a significant reduction or complete loss of their ability to grow on nitrile-containing media.
Experimental Protocols
CRISPR-Cas9 Mediated Knockout of a Putative this compound Gene in Bacillus subtilis
This protocol provides a general framework for creating a markerless deletion of a this compound gene in B. subtilis using a CRISPR-Cas9 system.
a) Design and Construction of the CRISPR Plasmid:
-
gRNA Design: Design a 20-bp guide RNA (gRNA) sequence targeting a region within the putative this compound gene. The target sequence must be immediately upstream of a Protospacer Adjacent Motif (PAM) sequence (e.g., NGG for Streptococcus pyogenes Cas9). Several online tools are available for gRNA design and off-target analysis.
-
Plasmid Construction: Synthesize oligonucleotides encoding the designed gRNA and clone them into a B. subtilis CRISPR-Cas9 vector. This vector typically contains the Cas9 nuclease gene, the gRNA scaffold, and a temperature-sensitive origin of replication for plasmid curing.
-
Homology Arm Cloning: Amplify ~1 kb regions upstream and downstream of the target this compound gene (homology arms) from B. subtilis genomic DNA.
-
Assembly: Assemble the upstream and downstream homology arms into the CRISPR-Cas9 plasmid. This will serve as the repair template for homologous recombination following Cas9-mediated DNA cleavage.
b) Transformation and Selection:
-
Transformation: Transform the constructed CRISPR-Cas9 plasmid into competent B. subtilis cells.
-
Selection: Plate the transformed cells on LB agar containing the appropriate antibiotic for plasmid selection and incubate at the permissive temperature (e.g., 30°C).
-
Induction and Counter-selection: Inoculate a positive colony into LB broth with the antibiotic and an inducer for Cas9 expression (e.g., mannitol). Incubate at the non-permissive temperature (e.g., 42°C) to induce Cas9 expression and promote plasmid loss.
-
Screening: Plate the culture on a medium that selects for cells that have undergone homologous recombination and lost the plasmid (e.g., containing an antibiotic to which the parental strain is sensitive).
c) Verification of Knockout:
-
Colony PCR: Perform colony PCR on potential knockout colonies using primers flanking the target gene. The knockout mutant will produce a smaller PCR product than the wild-type.
-
Sanger Sequencing: Sequence the PCR product from a confirmed knockout colony to verify the precise deletion of the this compound gene.
This compound Activity Assay in Crude Cell Extracts
This protocol describes a colorimetric assay to measure this compound activity by quantifying the ammonia released from the enzymatic reaction.
a) Preparation of Crude Cell Extract:
-
Cell Culture: Grow the wild-type and knockout strains under appropriate conditions.
-
Cell Lysis: Harvest the cells by centrifugation and resuspend them in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing lysozyme for bacteria).
-
Sonication: Disrupt the cells by sonication on ice.
-
Centrifugation: Centrifuge the lysate at high speed to pellet cell debris. The supernatant is the crude cell extract.
-
Protein Quantification: Determine the total protein concentration of the crude cell extract using a standard method (e.g., Bradford assay).
b) Enzyme Assay:
-
Reaction Mixture: Prepare a reaction mixture containing a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0), the nitrile substrate (e.g., 10 mM benzonitrile), and the crude cell extract.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the this compound (e.g., 37°C) for a defined period (e.g., 30 minutes).
-
Reaction Termination: Stop the reaction by adding an acid (e.g., 1 M HCl).
-
Ammonia Quantification: Quantify the amount of ammonia produced using a colorimetric method, such as the Berthelot or Nessler's reagent assay.
-
Calculation of Specific Activity: Calculate the specific activity of the this compound as micromoles of ammonia produced per minute per milligram of total protein (U/mg). Compare the specific activity of the wild-type and knockout strains. A significant reduction or absence of activity in the knockout strain confirms the function of the deleted gene.
Visualizing the Experimental Workflow and Logic
To further clarify the experimental process and the rationale behind it, the following diagrams are provided.
References
- 1. The this compound superfamily: classification, structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound enzymes and their role in plant–microbe interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitrilases in nitrile biocatalysis: recent progress and forthcoming research - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Unveiling the Dual Nature of Nitrilases: A Comparative Guide to their Cross-Reactivity with Amide Substrates
For researchers, scientists, and drug development professionals, understanding the catalytic versatility of nitrilases is paramount for their effective application in biocatalysis and pharmaceutical synthesis. While traditionally recognized for their ability to hydrolyze nitriles directly to carboxylic acids, a growing body of evidence reveals a significant cross-reactivity of these enzymes with amide substrates, either through the formation of amide intermediates or direct hydrolysis of amides. This guide provides an objective comparison of nitrilase performance on both nitrile and amide substrates, supported by experimental data and detailed methodologies.
Nitrilases (EC 3.5.5.1) are a class of enzymes that catalyze the hydrolysis of nitriles to the corresponding carboxylic acids and ammonia.[1][2] This direct conversion pathway is advantageous in many synthetic applications as it often proceeds under mild conditions and can exhibit high chemo-, regio-, and enantioselectivity.[3] However, the catalytic activity of nitrilases is not always confined to this single reaction. Some nitrilases exhibit "promiscuous" activity, producing amides as byproducts or even as the main product from nitrile substrates.[3] Furthermore, certain nitrilases have been shown to directly, albeit slowly, hydrolyze amide bonds, a characteristic more commonly associated with amidases (EC 3.5.1.4).[4]
This guide delves into the cross-reactivity of nitrilases with amide substrates, presenting quantitative data on their performance and providing detailed experimental protocols for the assessment of this dual activity.
Comparative Analysis of this compound Activity on Nitrile and Amide Substrates
The substrate specificity and product distribution of nitrilases can vary significantly depending on the enzyme source, the specific substrate, and the reaction conditions. The following tables summarize key quantitative data from studies on the cross-reactivity of nitrilases with amide substrates.
| Enzyme Source | Substrate | Km (mM) | Vmax (relative) | Product(s) | Reference |
| Rhodococcus rhodochrous J1 (this compound) | Benzonitrile | 2.10 | 1 | Benzoic Acid | |
| Benzamide | 2.94 | 1 x 10⁻⁶ | Benzoic Acid | ||
| Rhodococcus rhodochrous J1 (Amidase) | Benzamide | 0.15 | 1 | Benzoic Acid | |
| Benzonitrile | 3.26 | ~8.6 x 10⁻⁶ | Benzoic Acid |
Table 1: Kinetic Parameters of Rhodococcus rhodochrous J1 this compound and Amidase. This table highlights the significant difference in catalytic efficiency of the this compound for its primary nitrile substrate versus the corresponding amide. While the Michaelis constant (Km) for benzamide is comparable to that of benzonitrile, the maximum reaction velocity (Vmax) is drastically lower, indicating a much less efficient hydrolysis of the amide. Conversely, the amidase from the same organism shows a much higher affinity and catalytic rate for the amide, with very limited activity on the nitrile.
| Enzyme | Substrate | Product Ratio (Acid:Amide) | Key Findings | Reference |
| Pseudomonas fluorescens EBC191 (Wild-Type) | (R,S)-Mandelonitrile | ~4:1 ((R)-Mandelic Acid : (S)-Mandeloamide) | The wild-type enzyme produces a significant amount of amide byproduct with opposite enantioselectivity to the acid. | |
| P. fluorescens EBC191 (Ala165Trp mutant) | (R,S)-Mandelonitrile | Reduced Amide Formation | A single amino acid substitution near the active site significantly suppresses amide formation. | |
| Alcaligenes faecalis ATCC 8750 (Trp164Ala mutant) | (R,S)-Mandelonitrile | Preferential formation of (S)-Mandeloamide | A mutation in a homologous position converts the enzyme from being highly acid-selective to amide-forming. |
Table 2: Product Distribution of Pseudomonas fluorescens EBC191 this compound and its Mutants. This table illustrates how the product specificity of a this compound can be dramatically altered through protein engineering. Specific mutations in the enzyme's active site can shift the catalytic preference from nitrile hydrolysis to amide formation.
| Enzyme Source | Substrate | Relative Activity (%) |
| Pseudomonas aeruginosa RZ44 | Acetonitrile | 100 |
| Acetamide | 119 | |
| Benzonitrile | 94 | |
| Benzamide | 257 | |
| Acrylonitrile | 107 | |
| Acrylamide | 101 |
Table 3: Substrate Specificity of Pseudomonas aeruginosa RZ44 this compound. This table presents the relative activity of a this compound on a variety of nitrile and amide substrates. Notably, this particular enzyme exhibits higher activity on some amide substrates (acetamide and benzamide) compared to their corresponding nitriles.
Experimental Protocols
Accurate assessment of this compound cross-reactivity requires robust and well-defined experimental protocols. The following sections provide detailed methodologies for key experiments.
Enzymatic Activity Assay
This protocol describes a general procedure for measuring this compound activity. Specific substrate concentrations and incubation times may need to be optimized for individual enzymes.
a. Reaction Setup:
-
Prepare a reaction mixture containing the following in a microcentrifuge tube or a well of a 96-well plate:
-
50 mM Phosphate buffer (pH 7.0-8.0)
-
10-50 mM substrate (nitrile or amide)
-
Purified this compound or cell-free extract
-
-
The final reaction volume is typically 100-1000 µL.
-
Initiate the reaction by adding the enzyme.
-
Incubate the reaction at a controlled temperature (e.g., 30-40 °C) with shaking.
-
Stop the reaction at various time points by adding an equal volume of a quenching solution (e.g., 1 M HCl or acetonitrile).
-
Centrifuge the quenched reaction mixture to pellet any precipitated protein.
-
Analyze the supernatant for substrate consumption and product formation using HPLC, GC, or by quantifying ammonia release.
b. Quantification of Ammonia Release (Berthelot Method):
The Berthelot method is a sensitive colorimetric assay for the determination of ammonia.
Reagents:
-
Phenol-Nitroprusside Reagent: 5% (w/v) phenol and 0.025% (w/v) sodium nitroprusside in water.
-
Alkaline Hypochlorite Reagent: 0.6% (v/v) sodium hypochlorite and 0.5% (w/v) sodium hydroxide in water.
-
Ammonium Chloride Standard Solutions: A series of standards ranging from 0.1 to 1.0 mM.
Procedure:
-
To 100 µL of the reaction supernatant (or standard), add 100 µL of the Phenol-Nitroprusside Reagent. Mix well.
-
Add 100 µL of the Alkaline Hypochlorite Reagent. Mix well.
-
Incubate at room temperature for 30 minutes to allow for color development.
-
Measure the absorbance at 630 nm using a spectrophotometer or microplate reader.
-
Construct a standard curve using the ammonium chloride standards to determine the concentration of ammonia in the samples.
c. Quantification of Ammonia Release (NADH-Coupled Glutamate Dehydrogenase Assay):
This is a continuous spectrophotometric assay that couples the release of ammonia to the oxidation of NADH.
Reagents:
-
Assay Buffer: 100 mM Tris-HCl (pH 7.5-8.0)
-
α-Ketoglutarate: 10 mM
-
NADH: 0.2 mM
-
Glutamate Dehydrogenase (GDH): ~5 units/mL
Procedure:
-
In a cuvette or a 96-well plate, combine the assay buffer, α-ketoglutarate, NADH, and GDH.
-
Add the this compound-containing sample.
-
Initiate the reaction by adding the nitrile or amide substrate.
-
Monitor the decrease in absorbance at 340 nm over time. The rate of NADH oxidation is directly proportional to the rate of ammonia production.
Chromatographic Analysis of Substrates and Products
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are powerful techniques for separating and quantifying nitriles, amides, and carboxylic acids in the reaction mixture.
a. HPLC Method (General Protocol):
-
Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid to ensure protonation of the carboxylic acid) is typically employed. The gradient will depend on the specific analytes.
-
Flow Rate: 0.8 - 1.2 mL/min.
-
Detection: UV detection at a wavelength appropriate for the aromatic substrates (e.g., 254 nm).
-
Quantification: Calibrate the instrument with standard solutions of the nitrile, amide, and carboxylic acid to determine retention times and generate standard curves for quantification.
b. GC-FID Method (for volatile aromatic compounds):
-
Column: A capillary column suitable for aromatic compounds (e.g., a 5% phenyl-methylpolysiloxane phase).
-
Carrier Gas: Helium or Nitrogen.
-
Injector and Detector Temperature: Typically 250-280 °C.
-
Oven Temperature Program: An initial temperature hold followed by a ramp to a final temperature to ensure separation of all components. For example, hold at 80°C for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
Sample Preparation: The reaction supernatant may need to be extracted with an organic solvent (e.g., ethyl acetate) and potentially derivatized to improve the volatility and peak shape of the carboxylic acid.
-
Quantification: Use an internal standard and create calibration curves for each analyte.
Visualizing the Process: Experimental Workflow and Catalytic Mechanism
To better illustrate the concepts discussed, the following diagrams were generated using the DOT language.
References
A Comparative Guide to the Substrate Range of Bacterial and Fungal Nitrilases
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the substrate range of nitrilases from bacterial and fungal sources, supported by experimental data and detailed methodologies. Nitrilases (EC 3.5.5.1) are enzymes that catalyze the hydrolysis of nitriles to carboxylic acids and ammonia, offering a green alternative to chemical synthesis in various industries, including pharmaceuticals.[1] Understanding the substrate specificity of these enzymes is crucial for their application in biocatalysis.
Executive Summary
Both bacterial and fungal nitrilases display a broad spectrum of activity, generally categorized into three main classes based on their primary substrates: aliphatic, aromatic/heterocyclic, and arylacetonitrile nitrilases.[2][3] While some nitrilases exhibit high specificity for a single substrate, others can hydrolyze a wide range of nitriles.[3] This guide presents quantitative data on the substrate preferences of representative bacterial and fungal nitrilases, details the experimental protocols for determining this specificity, and provides a visual workflow for these experimental processes.
Data Presentation: Substrate Range Comparison
The substrate specificities of nitrilases are typically determined by measuring their relative or specific activity against a panel of different nitrile compounds. The following tables summarize the quantitative data on the substrate range of a representative bacterial nitrilase from Pseudomonas aeruginosa RZ44 and fungal nitrilases from Aspergillus niger K10 and Fusarium solani IMI196840.
Table 1: Substrate Specificity of Bacterial this compound from Pseudomonas aeruginosa RZ44
| Substrate | Relative Activity (%) | Substrate Class |
| Acetonitrile | 100 | Aliphatic |
| Acrylonitrile | 107 ± 0.8 | Aliphatic |
| Malononitrile | 44 ± 0.8 | Aliphatic |
| Benzonitrile | 94 ± 0.2 | Aromatic |
| 2-Amino-benzonitrile | 88 ± 1.1 | Aromatic |
Data adapted from a study on the characterization of this compound from Pseudomonas aeruginosa RZ44. The activity was determined by measuring ammonia release and is expressed as a percentage relative to the activity on acetonitrile.[4]
Table 2: Substrate Specificity of Fungal this compound from Aspergillus niger K10
| Substrate | Relative Activity (%) | Substrate Class |
| Benzonitrile | 100 | Aromatic |
| 4-Cyanopyridine | 450 | Heterocyclic |
| 3-Cyanopyridine | 66 | Heterocyclic |
| 2-Cyanopyridine | 19 | Heterocyclic |
| 1,4-Dicyanobenzene | 99 | Aromatic |
| 3-Chlorobenzonitrile | 73 | Aromatic |
| 4-Chlorobenzonitrile | 57 | Aromatic |
| Thiophen-2-acetonitrile | 80 | Arylacetonitrile |
Data adapted from the purification and characterization of a this compound from Aspergillus niger K10. The activity is expressed as a percentage relative to the activity on benzonitrile.
Table 3: Substrate Specificity of Fungal this compound from Fusarium solani IMI196840
| Substrate | Specific Activity (U mg⁻¹) | Relative Activity (%) | Substrate Class |
| Benzonitrile | 144 | 100 | Aromatic |
| 4-Cyanopyridine | 312 | 217 | Heterocyclic |
| 3-Cyanopyridine | 213 | 148 | Heterocyclic |
| 2-Cyanopyridine | 12 | 8 | Heterocyclic |
| 1,4-Dicyanobenzene | 187 | 130 | Aromatic |
| 3-Chlorobenzonitrile | 184 | 128 | Aromatic |
| 4-Chlorobenzonitrile | 147 | 102 | Aromatic |
| Phenylacetonitrile | 10 | 7 | Arylacetonitrile |
Data adapted from the purification and characterization of this compound from Fusarium solani IMI196840. One unit (U) of this compound activity was defined as the amount of enzyme that produced 1 µmol of ammonia per minute.
Experimental Protocols
Accurate determination of this compound substrate specificity relies on robust and well-defined experimental protocols. Below are detailed methodologies for key experiments.
This compound Activity Assay (Ammonia Quantification)
This is a common method to determine the rate of nitrile hydrolysis by quantifying the released ammonia.
a) Phenol-Hypochlorite Method
-
Reaction Mixture: Prepare a 400 µL reaction mixture containing:
-
50 mM Potassium Phosphate Buffer (pH 7.0)
-
10 mM Substrate (dissolved in a minimal amount of a suitable solvent like methanol if necessary)
-
Appropriate amount of enzyme (crude or purified)
-
-
Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 37°C) for a defined period (e.g., 10-30 minutes).
-
Reaction Termination: Stop the reaction by adding 100 µL of 2 N HCl.
-
Ammonia Detection:
-
To 100 µL of the quenched reaction mixture, add 300 µL of Reagent B (0.11 M sodium hypochlorite and 2.1 M sodium hydroxide).
-
Rapidly add 300 µL of Reagent A (0.6 M phenol and 0.001 M sodium nitroprusside) with vigorous mixing.
-
Incubate at 45°C for 20 minutes to allow for color development (indophenol blue).
-
-
Quantification: Measure the absorbance at 570 nm using a spectrophotometer. The amount of ammonia is determined by comparing the absorbance to a standard curve prepared with known concentrations of ammonium chloride.
b) Nessler's Reagent Method
-
Reaction and Termination: Follow steps 1-3 as described in the Phenol-Hypochlorite Method.
-
Ammonia Detection:
-
Take 500 µL of the supernatant from the terminated reaction.
-
Add 1.0 mL of Nessler's reagent.
-
Incubate at room temperature for 10 minutes for color development.
-
-
Quantification: Measure the absorbance at 480 nm. The amount of ammonia is determined from a standard curve of ammonium chloride.
Chromatographic Analysis of Substrate Depletion and Product Formation
Chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used for the direct measurement of the decrease in substrate concentration and the increase in product concentration.
a) High-Performance Liquid Chromatography (HPLC) Protocol
This method is suitable for the analysis of non-volatile aromatic and aliphatic nitriles and their corresponding carboxylic acids.
-
Sample Preparation: At various time points, take aliquots from the enzyme reaction and stop the reaction by adding an equal volume of a quenching solution (e.g., 1 M HCl or acetonitrile). Centrifuge to remove precipitated protein.
-
Chromatographic Conditions for Benzonitrile and Benzoic Acid Analysis:
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate/acetic acid buffer, pH 4.5) and an organic solvent (e.g., methanol or acetonitrile). A common mobile phase composition is a 60:40 ratio of the aqueous buffer to the organic solvent.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at a wavelength of 228-235 nm.
-
Temperature: 25°C.
-
-
Quantification: The concentrations of the nitrile and carboxylic acid are determined by comparing their peak areas to those of known standards.
b) Gas Chromatography (GC) Protocol
This method is suitable for the analysis of volatile aliphatic nitriles and their corresponding carboxylic acids.
-
Sample Preparation: Similar to the HPLC protocol, quench the reaction at different time points and prepare the sample for injection. For carboxylic acids, derivatization to more volatile esters may be necessary.
-
Chromatographic Conditions for Acetonitrile and Acetic Acid Analysis:
-
Column: A polar capillary column, such as one with a wax or acid-modified polyethylene glycol stationary phase (e.g., AT-624, 30 m x 0.53 mm, 3.0 µm film thickness).
-
Carrier Gas: Helium or Nitrogen.
-
Injector and Detector: Flame Ionization Detector (FID). Injector temperature: 200-230°C; Detector temperature: 250°C.
-
Temperature Program:
-
Initial temperature: 40°C, hold for 1-10 minutes.
-
Ramp to 130-150°C at a rate of 6-7°C/min.
-
Hold at the upper temperature for a few minutes.
-
A second ramp to a higher temperature (e.g., 240°C) may be used to clean the column.
-
-
-
Quantification: The concentrations of the nitrile and carboxylic acid are determined by comparing their peak areas to those of known standards.
Mandatory Visualization
The following diagrams illustrate the general experimental workflow for comparing the substrate range of nitrilases.
Caption: Experimental workflow for comparing this compound substrate range.
Caption: Logical flow for determining and comparing substrate specificity.
Conclusion
The substrate range of both bacterial and fungal nitrilases is diverse, with specific enzymes demonstrating preferences for aliphatic, aromatic, or arylacetonitrile compounds. The provided quantitative data highlights that while some bacterial nitrilases, like that from P. aeruginosa RZ44, show broad activity across different classes, some fungal nitrilases, such as those from A. niger and F. solani, can exhibit very high specific activity towards certain aromatic and heterocyclic nitriles. The choice of a particular this compound for a biocatalytic application will, therefore, depend on the specific nitrile substrate to be transformed. The detailed experimental protocols and workflows presented in this guide provide a solid foundation for researchers to conduct their own comparative studies and select the most suitable enzyme for their needs.
References
A Structural Showdown: Unraveling the Basis of Enantioselectivity in Nitrilases
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Nitrilases, a class of enzymes that catalyze the hydrolysis of nitriles to carboxylic acids and ammonia, have garnered significant attention in the pharmaceutical and fine chemical industries for their ability to perform highly specific and enantioselective transformations.[1] This stereoselectivity is a critical attribute for the synthesis of chiral molecules, where a specific enantiomer is often the desired active pharmaceutical ingredient. Understanding the structural features that govern the enantiopreference of these enzymes is paramount for their rational design and application in biocatalysis.
This guide provides a comparative analysis of nitrilases with differing enantioselectivities, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biochemical and experimental workflows.
Quantitative Comparison of Enantioselective Nitrilases
The enantioselectivity of a nitrilase is a quantifiable measure of its ability to preferentially convert one enantiomer of a racemic substrate over the other. This is often expressed as the enantiomeric excess (ee) of the product or the enantiomeric ratio (E-value). The following table summarizes the enantioselectivity of various nitrilases towards the hydrolysis of mandelonitrile, a common substrate used to assess stereoselectivity.
| This compound Source Organism | Substrate | Product Enantiomer | Enantiomeric Excess (ee%) | Enantiomeric Ratio (E) | Reference |
| Alcaligenes faecalis ATCC 8750 | (R,S)-Mandelonitrile | (R)-(-)-Mandelic acid | >99 | >200 | [2] |
| Pseudomonas putida MTCC 5110 | (R,S)-Mandelonitrile | (R)-(-)-Mandelic acid | 98.8 | - | [2] |
| This compound 1A8 (from eDNA) | (R,S)-Mandelonitrile | (R)-Mandelic acid | >95 | - | [3] |
| This compound 1A9 (from eDNA) | (R,S)-Mandelonitrile | (R)-Mandelic acid | >95 | - | [3] |
| This compound 4A2 (from eDNA) | (R,S)-Mandelonitrile | (S)-Mandelic acid | >90 | - | |
| Wild-type 2A6 this compound (nitA) | o-chloromandelonitrile | (R)-o-chloromandelic acid | - | 17.34 | |
| Mutant T132A/F189T (of nitA) | o-chloromandelonitrile | (R)-o-chloromandelic acid | >99 | >200 |
Structural Determinants of Enantioselectivity
The stereochemical outcome of a this compound-catalyzed reaction is dictated by the three-dimensional architecture of its active site. Nitrilases typically possess an α-β-β-α sandwich fold and assemble into homo-oligomeric spiral structures, a feature often essential for their activity. The active site contains a conserved catalytic triad of glutamate, lysine, and cysteine residues (Glu-Lys-Cys).
The precise positioning of the substrate within the active site determines which enantiomer is favorably oriented for nucleophilic attack by the catalytic cysteine. This orientation is governed by the size, shape, and hydrophobicity of the substrate-binding pocket, which is lined by specific amino acid residues.
Key Structural Features Influencing Enantioselectivity:
-
Size and Shape of the Binding Pocket: A constricted binding pocket may favor smaller substituents on one side of the chiral center, leading to a preference for one enantiomer. Conversely, a more spacious pocket might accommodate a wider range of substrates with lower enantioselectivity.
-
Hydrophobic Interactions: Aromatic residues such as phenylalanine, tyrosine, and tryptophan within the active site can engage in π-π stacking or hydrophobic interactions with aromatic substrates like mandelonitrile, thereby influencing the substrate's orientation.
-
Hydrogen Bonding: Polar residues can form hydrogen bonds with functional groups on the substrate, further anchoring it in a specific conformation.
-
Steric Hindrance: Bulky residues near the catalytic triad can create steric hindrance, preventing the "unfavored" enantiomer from binding in a productive conformation.
Site-directed mutagenesis studies have been instrumental in identifying these key residues. For example, mutating residues within the active site can lead to a dramatic change or even a reversal of enantioselectivity. For instance, the T132A/F189T mutant of the 2A6 this compound exhibited a significant improvement in both activity and enantioselectivity towards o-chloromandelonitrile, highlighting the critical role of these residues in substrate recognition and catalysis.
Experimental Protocols
This compound Activity and Enantioselectivity Assay
This protocol outlines a general method for determining the activity and enantioselectivity of a this compound using a chiral substrate like mandelonitrile.
a. Enzyme Preparation: The this compound gene is typically cloned into an expression vector and overexpressed in a suitable host, such as E. coli. The cells are then harvested, lysed, and the this compound is purified using standard chromatographic techniques (e.g., Ni-NTA affinity chromatography for His-tagged proteins).
b. Reaction Setup: A typical reaction mixture contains the purified this compound, the racemic substrate (e.g., mandelonitrile) in a suitable buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.0), and potentially a co-solvent like methanol to improve substrate solubility. The reaction is incubated at a controlled temperature (e.g., 30°C) with agitation.
c. Sample Analysis: At specific time points, aliquots of the reaction mixture are taken and the reaction is quenched (e.g., by adding acid). The samples are then analyzed by chiral High-Performance Liquid Chromatography (HPLC) to separate and quantify the enantiomers of the product (e.g., (R)- and (S)-mandelic acid) and the remaining substrate.
d. Calculation of Enantiomeric Excess (ee) and Enantiomeric Ratio (E):
-
Enantiomeric Excess (ee%) : ee (%) = [([R] - [S]) / ([R] + [S])] x 100 (for an (R)-selective enzyme)
-
Enantiomeric Ratio (E) : The E-value is a more accurate measure of enantioselectivity and can be calculated from the conversion (c) and the enantiomeric excess of the product (ee_p) and substrate (ee_s).
Structural Analysis
a. X-ray Crystallography: Determining the three-dimensional structure of a this compound provides the most detailed insights into the architecture of the active site. This involves crystallizing the purified enzyme and then using X-ray diffraction to determine the atomic coordinates.
b. Molecular Modeling and Docking: In the absence of a crystal structure, homology modeling can be used to build a theoretical model of the this compound based on the known structure of a related enzyme. Substrate docking simulations can then be performed to predict how the different enantiomers of a substrate bind within the active site, providing hypotheses about the determinants of enantioselectivity.
Visualizing this compound Function and Analysis
To better understand the processes involved in this compound catalysis and its characterization, the following diagrams were generated using the DOT language.
Caption: Catalytic mechanism of nitrile hydrolysis by a this compound.
References
Validating Novel Nitrilase Activity: A Comparative Guide to Isotopic Labeling and Alternative Methods
For researchers, scientists, and drug development professionals, the accurate validation of novel enzyme activity is paramount. This guide provides a comprehensive comparison of isotopic labeling and other common methods for the validation of novel nitrilase activity, supported by experimental data and detailed protocols.
Nitrilases, enzymes that catalyze the hydrolysis of nitriles to carboxylic acids and ammonia, are of significant interest in the pharmaceutical and fine chemical industries for their role in green chemistry and biocatalysis. The discovery and characterization of novel nitrilases with desired substrate specificities and activities are crucial for their industrial application. This guide focuses on the methodologies used to validate and quantify the activity of these newly discovered enzymes.
Performance Comparison: Isotopic Labeling vs. Alternative Assays
The choice of assay for validating this compound activity depends on several factors, including the required sensitivity, the availability of specialized equipment, and cost. Isotopic labeling offers high sensitivity and a direct measure of substrate turnover, while other methods, such as colorimetric and chromatographic assays, provide accessible and often high-throughput alternatives.
| Assay Method | Principle | Advantages | Disadvantages | Typical Sensitivity | Cost |
| Isotopic Labeling (e.g., using 14C-labeled nitrile) | Measures the incorporation of a radioactive label from the substrate into the product. | High sensitivity and specificity. Directly measures product formation. Less susceptible to interference from reaction components. | Requires handling of radioactive materials and specialized equipment (scintillation counter). Labeled substrates may not be commercially available and require custom synthesis. Higher cost. | Picomole to nanomole range | High |
| Ammonia Release Assay (e.g., Berthelot or Nessler's reagent) | Colorimetric detection of ammonia, a product of the this compound reaction. | Simple, inexpensive, and suitable for high-throughput screening. | Indirect measurement of activity. Can be prone to interference from ammonia contamination or compounds in the reaction mixture that react with the reagents. Lower sensitivity compared to isotopic methods. | Nanomole to micromole range | Low |
| Coupled Enzyme Assay (e.g., with Glutamate Dehydrogenase) | The ammonia produced is used by a second enzyme (glutamate dehydrogenase) in a reaction that consumes a chromophore (NADH), which can be monitored spectrophotometrically. | Continuous, real-time measurement of activity. Good for kinetic studies. | Can be complex to set up and optimize. The coupling enzyme may be inhibited by components of the this compound reaction mixture. | Nanomole to micromole range | Medium |
| Chromatographic Methods (e.g., HPLC, GC) | Separation and quantification of the substrate and/or product over time. | Can simultaneously measure substrate depletion and product formation. Highly specific and accurate. Can be used for complex mixtures. | Requires expensive equipment. Lower throughput compared to colorimetric assays. | Nanomole to micromole range | Medium to High |
Quantitative Data from Novel this compound Characterization
The following table summarizes kinetic parameters for several recently discovered and characterized nitrilases, providing a baseline for comparison of novel enzyme performance. Note that these values were determined using various, predominantly non-isotopic, assay methods.
| This compound Source Organism | Substrate | Km (mM) | Vmax (μmol/min/mg) | kcat/Km (s-1mM-1) | Assay Method | Reference |
| Thermotoga maritima MSB8 | 3-Cyanopyridine | 7.63 | 3.12 | - | Not specified | [1] |
| Thermotoga maritima MSB8 | Succinonitrile | - | - | 0.44 | Not specified | [1] |
| Novel Arylacetothis compound (Nit09) | Phenylacetonitrile | 1.29 | 13.85 | - | Colorimetric ammonia assay | [2][3] |
| Rhodococcus rhodochrous K22 | Crotononitrile | 18.9 | - | - | Not specified | |
| Rhodococcus rhodochrous K22 | Acrylonitrile | 1.14 | - | - | Not specified |
Experimental Protocols
Validation of this compound Activity using 14C-Isotopic Labeling
This protocol outlines a method for quantifying this compound activity by measuring the formation of a 14C-labeled carboxylic acid from a 14C-labeled nitrile substrate.
Materials:
-
Purified novel this compound
-
[14C]-labeled nitrile substrate (e.g., [1-14C]-benzonitrile)
-
Reaction buffer (e.g., 50 mM potassium phosphate, pH 7.5)
-
Quenching solution (e.g., 1 M HCl)
-
Ethyl acetate or other suitable organic solvent for extraction
-
Scintillation cocktail
-
Scintillation vials
-
Liquid scintillation counter
-
Thermomixer or water bath
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing the reaction buffer, a known concentration of the [14C]-labeled nitrile substrate, and the purified this compound enzyme. A typical reaction volume is 100-500 µL. Include a negative control reaction without the enzyme.
-
Incubation: Incubate the reaction mixture at the optimal temperature for the this compound (e.g., 30°C) for a specific period (e.g., 10-60 minutes), ensuring the reaction is in the linear range.
-
Quenching: Stop the reaction by adding the quenching solution (e.g., 1 M HCl). This will also protonate the carboxylic acid product.
-
Extraction: Add an equal volume of an organic solvent (e.g., ethyl acetate) to the quenched reaction mixture. Vortex thoroughly to extract the 14C-labeled carboxylic acid product into the organic phase, leaving the unreacted 14C-labeled nitrile substrate (if it is more polar) in the aqueous phase. Centrifuge to separate the phases.
-
Quantification: Transfer a known volume of the organic phase containing the 14C-labeled product to a scintillation vial. Add scintillation cocktail and mix.
-
Measurement: Measure the radioactivity in the vial using a liquid scintillation counter.
-
Calculation: Calculate the amount of product formed based on the measured radioactivity and the specific activity of the [14C]-labeled substrate. Determine the specific activity of the this compound in µmol/min/mg.
Alternative Method: High-Throughput this compound Activity Assay (Coupled Enzyme Assay)
This protocol describes a high-throughput method for measuring this compound activity by monitoring the release of ammonia in a coupled enzymatic reaction.[2]
Materials:
-
Crude cell extract or purified this compound
-
Nitrile substrate
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0)
-
NADH
-
α-ketoglutarate
-
Glutamate dehydrogenase (GDH)
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation: In each well of a 96-well microplate, prepare a reaction mixture containing Tris-HCl buffer, NADH, α-ketoglutarate, the nitrile substrate, and GDH.
-
Initiate Reaction: Start the reaction by adding the crude cell extract or purified this compound to each well.
-
Measurement: Immediately place the microplate in a plate reader and monitor the decrease in absorbance at 340 nm over time. The decrease in absorbance corresponds to the oxidation of NADH, which is proportional to the amount of ammonia produced by the this compound.
-
Data Analysis: Calculate the rate of NADH consumption from the linear portion of the absorbance vs. time plot. Use this rate to determine the this compound activity.
Visualizing the Workflow and Comparisons
To better illustrate the processes and relationships discussed, the following diagrams were generated using Graphviz.
Caption: Workflow for this compound activity validation using isotopic labeling.
Caption: Comparison of isotopic labeling and alternative methods.
References
- 1. Expression and Characterization of a Novel this compound from Hyperthermophilic Bacterium Thermotoga maritima MSB8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. From sequence to function: a new workflow for this compound identification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. From sequence to function: a new workflow for this compound identification - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Genomics of Nitrilase-Containing Microbial Genomes: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the genomic landscape of nitrilase-containing microbes is crucial for harnessing their biotechnological potential. These enzymes offer promising avenues for green chemistry, bioremediation, and the synthesis of valuable pharmaceutical intermediates. This guide provides a comparative overview of microbial genomes harboring nitrilases, presenting key genomic features, experimental methodologies, and the evolutionary relationships that govern the functional diversity of these important enzymes.
Nitrilases, members of the carbon-nitrogen hydrolase superfamily, catalyze the hydrolysis of nitriles to their corresponding carboxylic acids and ammonia.[1][2] Their prevalence across diverse microbial taxa underscores their significance in various metabolic pathways, including detoxification and secondary metabolite biosynthesis.[1] The study of their evolution through comparative genomics, combined with environmental genomic sampling, provides valuable insights into their functional divergence and adaptation to different ecological niches.[1][3]
Genomic Features of Representative this compound-Containing Microbes
The distribution of this compound genes is relatively rare in bacterial genomes, making their comparative analysis particularly insightful. The following table summarizes key genomic characteristics of a selection of microbial species known to possess this compound enzymes. This data facilitates a comparative understanding of the genomic context in which these enzymes operate.
| Microbial Species | Genome Size (Mb) | GC Content (%) | Number of this compound Genes | Substrate Specificity (Examples) |
| Rhodococcus rhodochrous J1 | ~6.9 | ~67.1 | Multiple | Aromatic and aliphatic nitriles |
| Alcaligenes faecalis | ~4.1 | ~56.5 | At least 1 | Benzonitrile, mandelonitrile |
| Pseudomonas fluorescens | ~7.1 | ~63.3 | Multiple | Arylacetonitriles, aliphatic nitriles |
| Bacillus subtilis | ~4.2 | ~43.5 | At least 1 | Indole-3-acetonitrile |
| Synechococcus sp. | ~2.4 | ~63.0 | At least 1 | Information not readily available |
| Burkholderia sp. | ~8.0 | ~62.5 | At least 1 | Information not readily available |
| Nocardiopsis dassonvillei | ~6.2 | ~71.4 | At least 1 | Aromatic nitriles |
| Geodermatophilus obscurus | ~4.9 | ~74.2 | At least 1 | Aromatic nitriles |
| Saccharomonospora viridis | ~4.3 | ~69.5 | At least 1 | Aliphatic nitriles |
| Sphingopyxis alaskensis | ~3.5 | ~65.2 | At least 1 | Aliphatic nitriles |
Note: The number of this compound genes and specific substrate specificities can vary between different strains of the same species. The data presented is a synthesis from multiple sources for illustrative comparison.
Experimental Protocols
The comparative genomic analysis of this compound-containing microbes involves a multi-step process, from genome sequencing to functional characterization. The following protocols provide a detailed overview of the key experimental methodologies employed.
1. Genome Sequencing and Assembly:
-
DNA Extraction: High-molecular-weight genomic DNA is extracted from pure microbial cultures using standard protocols (e.g., phenol-chloroform extraction or commercial kits).
-
Library Preparation and Sequencing: Sequencing libraries are prepared using next-generation sequencing (NGS) platforms such as Illumina or Ion Torrent. This involves DNA fragmentation, adapter ligation, and amplification.
-
De Novo Assembly: The short sequence reads generated by NGS are assembled into contiguous sequences (contigs) without a reference genome, using assemblers like Velvet or SPAdes.
-
Contig Ordering and Scaffolding: The assembled contigs are ordered and oriented relative to each other using reference-guided alignment or paired-end read information to create scaffolds.
2. Gene Prediction and Annotation:
-
Gene Prediction: Open reading frames (ORFs) are identified within the assembled genome sequence using gene prediction tools like Glimmer or Prokka.
-
Functional Annotation: The predicted ORFs are assigned putative functions by comparing their sequences against public databases such as GenBank, RefSeq, and protein family databases (e.g., Pfam) using tools like BLAST and HMMER. Automated annotation pipelines like RAST (Rapid Annotation using Subsystem Technology) are also commonly used.
3. Comparative Genomic Analysis:
-
Identification of this compound Homologs: this compound gene sequences are identified within the annotated genomes through homology searches using known this compound protein sequences as queries (e.g., using BLASTp or tblastn).
-
Phylogenetic Analysis: The evolutionary relationships between different this compound sequences are inferred by constructing phylogenetic trees. This typically involves the following steps:
-
Multiple sequence alignment of this compound amino acid sequences using tools like MUSCLE or ClustalW.
-
Construction of phylogenetic trees using methods such as Maximum Likelihood (e.g., with PhyML or RAxML) or Bayesian inference (e.g., with MrBayes).
-
-
Gene Neighborhood Analysis: The genomic context of this compound genes is examined to identify conserved gene clusters or operons that may be functionally related. This can provide clues about the biological role of the this compound.
4. Functional Characterization of Nitrilases:
-
Cloning and Expression: The identified this compound genes are cloned into an appropriate expression vector (e.g., pET vectors) and overexpressed in a suitable host, typically Escherichia coli.
-
Enzyme Assay: The activity of the recombinant this compound is determined by measuring the rate of nitrile hydrolysis. This is often done by quantifying the amount of ammonia released using methods like the modified phenate-hypochlorite method.
-
Substrate Specificity: The range of substrates that the enzyme can act upon is determined by testing its activity against a panel of different nitrile compounds (e.g., aromatic, aliphatic, and arylacetonitriles).
Visualizing a Comparative Genomics Workflow
The following diagram illustrates a typical workflow for the comparative genomics of this compound-containing microbial genomes.
Evolutionary Relationships and Functional Divergence
The this compound superfamily is diverse and can be classified into 13 distinct branches based on sequence similarity. While only one branch is known to have true this compound activity, others exhibit amidase or amide-condensation activities. Phylogenetic analysis of this compound sequences has revealed several major clades, with correlations observed between these clades and the selective properties of the enzymes.
The evolution of microbial nitrilases is thought to involve gene duplication and neofunctionalization, where duplicated genes acquire new functions. This process, driven by Darwinian adaptation, has led to the functional diversification of nitrilases, allowing microbes to adapt to various ecological niches and utilize a wide range of nitrile-containing compounds.
The diagram below illustrates the proposed evolutionary pathway leading to the functional diversification of nitrilases.
By understanding the comparative genomics of this compound-containing microbes, researchers can better predict the functional properties of novel nitrilases discovered in genomic and metagenomic datasets. This knowledge is invaluable for the targeted discovery and engineering of nitrilases for a wide range of industrial and pharmaceutical applications.
References
- 1. Evolution of a microbial this compound gene family: a comparative and environmental genomics study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. elmi.hbku.edu.qa [elmi.hbku.edu.qa]
- 3. Evolution of a microbial this compound gene family: a comparative and environmental genomics study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Promiscuous Activities of Nitrilase Enzymes
For Researchers, Scientists, and Drug Development Professionals
The catalytic promiscuity of nitrilase enzymes, their ability to catalyze alternative reactions in addition to their primary nitrile hydrolysis function, presents a significant opportunity for innovation in biocatalysis and pharmaceutical synthesis. While traditionally valued for their specific conversion of nitriles to carboxylic acids, many nitrilases also exhibit a competing hydration activity, yielding valuable amide intermediates. This guide provides a comparative overview of the promiscuous activities of various this compound enzymes, supported by quantitative data and detailed experimental protocols to aid in the selection and application of these versatile biocatalysts.
Performance Comparison of Promiscuous Nitrilases
The substrate specificity and the ratio of hydrolysis to hydration activity are critical parameters when assessing the promiscuous nature of nitrilases. The following tables summarize the performance of several well-characterized nitrilases on a range of nitrile substrates.
| Enzyme Source | Substrate | Relative Activity (%) | Major Product(s) | Reference |
| Pseudomonas aeruginosa RZ44 | Acetonitrile | 100 | Acetic acid | [1] |
| Benzonitrile | 94 ± 0.2 | Benzoic acid | [1] | |
| 2-amino-benzonitrile | 88 ± 1.1 | 2-aminobenzoic acid | [1] | |
| Acrylonitrile | 110 ± 0.5 | Acrylic acid | [1] | |
| Aspergillus niger K10 | Benzonitrile | 100 | Benzoic acid, Benzamide | [2] |
| 4-Chlorobenzonitrile | 115 | 4-Chlorobenzoic acid, 4-Chlorobenzamide | ||
| 2-Cyanopyridine | 120 | 2-Picolinic acid, 2-Picolinamide | ||
| 3-Cyanopyridine | 90 | Nicotinic acid, Nicotinamide | ||
| 4-Cyanopyridine | 135 | Isonicotinic acid, Isonicotinamide | ||
| Nit09 (from metagenome) | Phenylacetonitrile | 100 | Phenylacetic acid | |
| Succinonitrile | High | Succinic acid | ||
| Fumaronitrile | High | Fumaric acid | ||
| NitPC from Phytophthora cactorum | Mandelonitrile | - | Mandelamide (89.7%) | |
| NitPC-W167A (mutant) | Mandelonitrile | - | Mandelamide (99.8%) |
Table 1: Substrate Specificity and Product Profile of Various Nitrilases. The relative activity is typically normalized to the activity on a primary substrate. The product profile highlights the promiscuous hydration activity leading to amide formation.
| Enzyme | Substrate | Km (mM) | Vmax (μmol/min/mg) | Reference |
| This compound from Fusarium proliferatum | Benzonitrile | 1.55 | 14.6 | |
| Nit09 (from metagenome) | Phenylacetonitrile | 1.29 | 13.85 | |
| This compound from Alcaligenes sp. ECU0401 | Benzoylacetonitrile | 4.2 | 256 |
Table 2: Kinetic Parameters of Selected this compound Enzymes. Km and Vmax values provide a quantitative measure of enzyme affinity and catalytic efficiency for a given substrate.
Experimental Protocols for Assessing this compound Promiscuity
Accurate assessment of this compound activity and promiscuity is crucial for selecting the right enzyme for a specific application. Below are detailed methodologies for key experiments.
High-Throughput Screening of this compound Activity (NADH-Coupled Assay)
This method allows for the rapid screening of this compound activity by monitoring the release of ammonia.
Principle: The ammonia produced from the this compound reaction is used by glutamate dehydrogenase (GDH) to convert α-ketoglutarate to glutamate, a reaction that consumes NADH. The decrease in NADH concentration is monitored spectrophotometrically at 340 nm.
Materials:
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
-
Tris-HCl buffer (50 mM, pH 8.0)
-
NADH solution (0.5 mM)
-
α-ketoglutarate solution (1 mM)
-
Glutamate dehydrogenase (GDH) (1 U/mL)
-
Nitrile substrate stock solution (e.g., 100 mM in DMF)
-
Crude cell extract or purified this compound solution
Procedure:
-
Prepare a reaction mixture in each well of the 96-well plate containing Tris-HCl buffer, NADH, α-ketoglutarate, and GDH.
-
Add the nitrile substrate to the desired final concentration.
-
Initiate the reaction by adding the crude cell extract or purified this compound.
-
Immediately place the microplate in the reader and monitor the decrease in absorbance at 340 nm in real-time.
-
A decrease in absorbance indicates this compound activity.
Colorimetric Assay for Ammonia Detection (Phenol-Hypochlorite Method)
This is a classic and sensitive method for quantifying the ammonia released during the this compound reaction.
Principle: Ammonia reacts with phenol and hypochlorite in an alkaline solution to form a blue-colored indophenol complex, the concentration of which is proportional to the amount of ammonia and can be measured spectrophotometrically.
Materials:
-
Potassium phosphate buffer (0.1 M, pH 7.5)
-
Nitrile substrate solution
-
Purified this compound or cell extract
-
Reagent A: 0.6 M phenol and 0.001 M sodium nitroprusside
-
Reagent B: 0.11 M sodium hypochlorite and 2.1 M sodium hydroxide
-
Spectrophotometer
Procedure:
-
Set up the enzyme reaction in a tube containing potassium phosphate buffer and the nitrile substrate.
-
Add the enzyme solution to start the reaction and incubate at the optimal temperature for a defined period (e.g., 20 minutes at 37°C).
-
Stop the reaction (e.g., by adding acid or heat).
-
To a sample of the reaction mixture, add Reagent A followed by Reagent B.
-
Incubate at room temperature for color development.
-
Measure the absorbance at the appropriate wavelength (typically around 625-640 nm).
-
Quantify the ammonia concentration using a standard curve prepared with known concentrations of ammonium chloride.
Gas Chromatography-Mass Spectrometry (GC-MS) for Product Analysis
GC-MS is a powerful technique for identifying and quantifying both the carboxylic acid and amide products of the this compound reaction, thus providing a direct measure of promiscuity.
Principle: The reaction products are separated based on their volatility and polarity by gas chromatography and then identified and quantified by mass spectrometry.
Materials:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
Appropriate GC column (e.g., HP-5ms)
-
Solvent for extraction (e.g., ethyl acetate)
-
Derivatization agent (if necessary, e.g., BSTFA for silylation of carboxylic acids)
-
Internal standard
Procedure:
-
After the enzymatic reaction, stop the reaction and acidify the mixture to protonate the carboxylic acid.
-
Extract the products from the aqueous reaction mixture using an organic solvent like ethyl acetate.
-
Dry the organic extract (e.g., over anhydrous sodium sulfate).
-
If necessary, derivatize the products to increase their volatility for GC analysis.
-
Inject a sample of the prepared extract into the GC-MS.
-
Set up a suitable temperature program for the GC oven to separate the nitrile, amide, and acid products.
-
Identify the products based on their retention times and mass spectra by comparing them to authentic standards.
-
Quantify the products by integrating the peak areas and using a calibration curve with an internal standard.
Visualizing this compound Promiscuity and Experimental Workflow
Diagrams generated using Graphviz (DOT language) provide a clear visual representation of the enzymatic pathways and experimental procedures.
Caption: Catalytic promiscuity of this compound enzymes.
References
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal Procedures for Nitrilase
Ensuring the safe and effective disposal of nitrilase and associated nitrile-containing waste is paramount for maintaining a secure laboratory environment and adhering to regulatory compliance. This guide provides detailed, step-by-step procedures for the proper handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. By implementing these protocols, you can mitigate risks, prevent environmental contamination, and foster a culture of safety within your organization.
I. Essential Safety Precautions and Personal Protective Equipment (PPE)
Before initiating any disposal procedures, it is crucial to equip personnel with the appropriate personal protective equipment to prevent exposure to both the enzyme and potentially hazardous nitrile compounds.
Recommended PPE:
-
Eye Protection: Wear safety glasses or goggles to shield against splashes.
-
Hand Protection: Use nitrile gloves to prevent skin contact.
-
Protective Clothing: A lab coat or other protective garments should be worn.
-
Respiratory Protection: In cases where aerosols may be generated, a suitable respirator is advised.
Work should always be conducted in a well-ventilated area, such as a fume hood, to minimize the risk of inhalation.
II. This compound Inactivation: A Critical Step for Safe Disposal
Prior to disposal, this compound must be inactivated to eliminate its enzymatic activity. Researchers can choose from several effective methods, including thermal inactivation, pH alteration, or chemical treatment. The selection of the most appropriate method may depend on the specific this compound variant, its concentration, and the available laboratory equipment.
A. Thermal Inactivation (Autoclaving)
Autoclaving is a highly effective method for denaturing this compound through the application of high-pressure saturated steam.
Protocol for Autoclaving this compound Waste:
-
Preparation:
-
Place all liquid waste containing this compound into a leak-proof, autoclavable container (e.g., a polypropylene bag or a loosely capped bottle). To prevent boiling over, do not fill liquid containers more than two-thirds full.
-
Ensure any caps are loosened to allow for pressure equalization and prevent container rupture.
-
Place the primary container into a secondary, larger autoclavable tray to contain any potential spills.
-
-
Autoclave Cycle:
-
Set the autoclave to a standard cycle of 121°C (250°F) at 15 psi for a minimum of 30-60 minutes .[1] The duration may need to be extended for larger volumes to ensure complete heat penetration.
-
-
Post-Autoclaving:
-
Allow the autoclave to cool completely before opening the door to avoid sudden depressurization and potential for steam burns.
-
Once cooled, the inactivated liquid waste can be disposed of according to institutional and local regulations.
-
B. pH Inactivation (Acid or Base Denaturation)
Altering the pH of the this compound solution to extreme acidic or basic conditions effectively denatures the enzyme, rendering it inactive. Most nitrilases exhibit optimal activity and stability within a pH range of 7 to 8.[2] Exposing the enzyme to pH levels outside this range leads to a rapid loss of activity.
Protocol for pH Inactivation:
-
Acidification:
-
In a well-ventilated fume hood, slowly add a strong acid (e.g., 1 M HCl) to the this compound solution while stirring until a pH of ≤ 2 is achieved.
-
-
Alkalinization:
-
Alternatively, slowly add a strong base (e.g., 1 M NaOH) to the this compound solution while stirring until a pH of ≥ 12 is reached.
-
-
Incubation:
-
Allow the solution to stand for at least one hour to ensure complete denaturation.
-
-
Neutralization and Disposal:
-
Neutralize the solution to a pH between 6 and 8 by adding a suitable neutralizing agent (e.g., sodium bicarbonate for acid, or a weak acid for base).
-
Dispose of the neutralized solution in accordance with local wastewater regulations.
-
III. Treatment of Nitrile-Containing Waste
In many experimental settings, the waste stream will contain both the this compound enzyme and unreacted nitrile substrates. Given the toxicity of many nitrile compounds, it is essential to neutralize them before disposal.
A. Enzymatic Pre-treatment
If the concentration of the nitrile substrate is known, one can ensure its complete conversion to the less toxic carboxylic acid by allowing the enzymatic reaction to proceed to completion before inactivation. Monitor the reaction to confirm the absence of the nitrile starting material.
B. Chemical Hydrolysis of Residual Nitriles
For waste containing residual nitriles, chemical hydrolysis under acidic or basic conditions is an effective neutralization method.
Protocol for Acid or Base Hydrolysis of Nitriles:
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Heat the nitrile-containing waste under reflux with an alkali solution, such as sodium hydroxide. This reaction yields the salt of the carboxylic acid and ammonia.
-
-
Neutralization and Disposal:
-
After the hydrolysis is complete, allow the solution to cool.
-
Neutralize the solution to a pH between 6 and 8.
-
Dispose of the final solution according to local regulations.
-
IV. Quantitative Data Summary
The following table summarizes key quantitative parameters for the activity, stability, and inactivation of various nitrilases. This data can help in selecting the most appropriate disposal method.
| Parameter | Value | Source Organism/Condition | Citation |
| Optimal pH Range | 7.0 - 8.0 | Most bacteria and fungi | |
| 5.0 - 6.0 | Bacillus pumilus C1, Pseudomonas stutzeri | ||
| Optimal Temperature Range | 30°C - 55°C | General nitrilases | |
| 85°C | Pyrococcus sp. M24D13 | ||
| Thermal Stability (Half-life) | 110 min at pH 7.0 | Pseudomonas putida MTCC 5110 | |
| 18 h at 60°C | Paraburkholderia phymatum | ||
| 8.4 h at 50°C | Bacillus pallidus Dac521 | ||
| 2.5 h at 60°C | Bacillus pallidus Dac521 | ||
| 13 min at 70°C | Bacillus pallidus Dac521 | ||
| Autoclave Inactivation | 121°C at 15 psi | Standard for biological waste |
V. Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound and associated waste.
By adhering to these comprehensive procedures, laboratories can ensure the safe and responsible disposal of this compound and associated chemical waste, thereby protecting personnel and the environment.
References
Personal protective equipment for handling Nitrilase
This guide provides immediate and essential safety, operational, and disposal information for laboratory personnel, including researchers, scientists, and drug development professionals working with nitrilase enzymes. Adherence to these procedures is critical for ensuring a safe laboratory environment and minimizing exposure risks.
While this compound is generally considered non-hazardous, it is crucial to avoid inhalation of aerosols and direct contact with skin and eyes.[1][2] Enzymes, in general, can act as sensitizers upon inhalation.[2]
Personal Protective Equipment (PPE) for Handling this compound
The following personal protective equipment is the minimum requirement for handling this compound in a laboratory setting.[3] A risk assessment of the specific procedures should be conducted to determine if additional protection is necessary.[3]
| PPE Category | Item | Specification and Purpose |
| Hand Protection | Disposable Gloves | Nitrile or latex gloves are recommended to prevent skin contact. For incidental contact, disposable nitrile gloves are standard. Gloves should be inspected before use and changed immediately if contaminated. |
| Body Protection | Laboratory Coat | A lab coat or apron should be worn to protect skin and personal clothing from contamination. It should be removed before leaving the work area. |
| Eye and Face Protection | Safety Glasses or Goggles | Wear safety glasses with side shields or goggles to protect against splashes. |
| Respiratory Protection | Respirator/Mask | Required when there is a potential for generating vapors, dust, or aerosols, or if ventilation is inadequate. A NIOSH-approved respirator may be necessary for large spills or when engineering controls are insufficient. |
| Foot Protection | Closed-Toe Shoes | Required to prevent injuries from spills or falling objects. |
Operational and Disposal Plans
Proper handling and disposal are essential to maintain a safe working environment and prevent environmental contamination.
| Plan | Procedural Step | Detailed Guidance |
| Operational Plan | Ventilation | Always handle this compound in a well-ventilated area to minimize inhalation risks. The use of a chemical fume hood is recommended when working with powders or generating aerosols. |
| Personal Hygiene | Wash hands thoroughly with soap and water after handling the enzyme. Avoid touching your face and eyes with contaminated gloves or clothing. Change work clothes daily or if they become soiled. | |
| Storage | Keep the enzyme container tightly closed and store it according to the product insert's temperature recommendations, typically at -20°C for lyophilized forms and 4°C for liquids. | |
| Disposal Plan | Solid Waste | Contaminated solid waste, such as used gloves and paper towels, should be placed in a sealed container and disposed of as hazardous waste in accordance with local regulations. |
| Liquid Waste | For small spills, absorb the liquid with an inert material and dispose of it as hazardous waste. Do not let the product enter drains. Large spills should be contained and cleaned up by personnel with appropriate PPE. Liquid waste may be disposed of via the sink, but care must be taken to avoid aerosol generation; a local exhaust ventilation at the sink is recommended. | |
| Contaminated Equipment | Laboratory equipment that has come into contact with this compound should be cleaned promptly with water or a suitable solvent like ethanol to prevent aerosols from forming. |
Emergency Procedures
In the event of an accidental exposure or spill, follow these immediate, step-by-step procedures.
| Emergency Type | Procedural Step | Detailed Guidance |
| First Aid | Skin Contact | Immediately flush the affected skin with plenty of water. Remove any contaminated clothing and wash it before reuse. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, making sure to lift the eyelids. Remove contact lenses if present and easy to do so. Seek prompt medical attention. | |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen or artificial respiration. Seek medical attention. | |
| Ingestion | Do NOT induce vomiting. If the person is conscious, have them wash out their mouth with water. Never give anything by mouth to an unconscious person. Call a physician immediately. | |
| Spill Cleanup | Personnel Evacuation | For large spills, evacuate personnel from the immediate area. |
| Ventilation | Ensure the area is well-ventilated. | |
| PPE | Wear appropriate PPE, including respiratory protection, heavy rubber gloves, safety goggles, and rubber boots for significant spills. | |
| Containment & Cleanup | For liquid spills, soak up the material with an inert absorbent. For solid spills, carefully take up the material to avoid generating dust. | |
| Disposal | Place the contained waste into a suitable, closed container for disposal as hazardous waste according to local regulations. | |
| Decontamination | Clean the affected area after the spill has been removed. |
This compound Handling Workflow
The following diagram illustrates the logical workflow for the safe handling of this compound from receipt to disposal.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
